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Core Science & Biosynthesis

Foundational

Synthesis and Structural Elucidation of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one

The following technical guide details the synthesis and structural elucidation of 6,6-dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one (often referred to in the literature as a 5H-1,4-oxazin-2-one derivative or substitu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and structural elucidation of 6,6-dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one (often referred to in the literature as a 5H-1,4-oxazin-2-one derivative or substituted morpholin-2-one). This scaffold is a critical chiral auxiliary, structurally related to the Williams lactone, used to induce stereoselectivity in alkylation and aldol reactions.

Executive Summary & Core Logic

The target compound, 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one , represents a sterically congested, chiral heterocyclic scaffold.[1] Its utility lies in the rigid "chair-like" conformation it adopts during enolate formation, where the 5-phenyl and 6,6-dimethyl groups act as steric locking elements.[1] This guide focuses on the dihydro form (morpholin-2-one), which is the stable, isolable auxiliary used in drug development for the asymmetric synthesis of


-amino acids.[1]

Scientific Rationale:

  • Gem-Dimethyl Effect (Thorpe-Ingold): The 6,6-dimethyl substitution is not merely structural; it accelerates the ring-closure step during synthesis via the Thorpe-Ingold effect and restricts conformational flexibility in the final product, enhancing stereocontrol.[1]

  • Benzylic Stereocenter: The 5-phenyl group (derived from phenylglycine) serves as the primary chiral directing group.[1]

  • Lactone Reactivity: The C2-carbonyl is the site of enolization.[1] The stability of this lactone is crucial for subsequent lithiation and electrophilic trapping.[1]

Retrosynthetic Analysis

The most robust disconnection relies on forming the heterocyclic core from a linear


-amino alcohol  and a two-carbon acyl donor .[1]
  • Disconnection A (Amide Bond First): Scission of the C2-O1 bond and C3-N4 bond.[1]

  • Precursors:

    • (S)-1-Amino-2-methyl-1-phenylpropan-2-ol : A specialized amino alcohol containing both the phenyl and gem-dimethyl groups.[1]

    • Chloroacetyl Chloride (or Ethyl Bromoacetate): Provides the C2-C3 fragment.[1]

Logic: The amino alcohol is synthesized from (S)-phenylglycine methyl ester via a Grignard addition.[1] The subsequent cyclization proceeds via N-acylation followed by an intramolecular


 displacement of the halide by the alkoxide.[1]

Retrosynthesis Target Target: 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one Intermediate Intermediate: N-Chloroacetyl Amino Alcohol Target->Intermediate Intramolecular O-Alkylation Precursors Precursors: (S)-1-Amino-2-methyl-1-phenylpropan-2-ol + Chloroacetyl Chloride Intermediate->Precursors N-Acylation StartingMat Starting Material: (S)-Phenylglycine Methyl Ester Precursors->StartingMat Grignard Addition (MeMgBr)

Figure 1: Retrosynthetic logic flow from the target heterocycle back to the chiral pool starting material.[1]

Experimental Protocols

Phase 1: Synthesis of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol

This step converts the ester functionality of phenylglycine into a tertiary alcohol with two methyl groups.[1]

Reagents:

  • (S)-Phenylglycine methyl ester hydrochloride (1.0 eq)[1]

  • Methylmagnesium bromide (MeMgBr), 3.0 M in ether (4.0 eq)[1]

  • Solvent: Anhydrous THF or Diethyl Ether[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Suspend (S)-phenylglycine methyl ester HCl (10 g) in anhydrous THF (100 mL) and cool to 0°C.

  • Grignard Addition: Add MeMgBr (4.0 eq) dropwise via a pressure-equalizing addition funnel. Critical: The first equivalent deprotonates the amine; the subsequent equivalents attack the ester.[1] The excess ensures complete conversion to the tertiary alcohol.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc to yield the amino alcohol as a white crystalline solid.

Phase 2: Cyclization to 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one

This step builds the lactone ring.[1]

Reagents:

  • (S)-1-Amino-2-methyl-1-phenylpropan-2-ol (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[1]

  • Triethylamine (

    
    ) (2.5 eq) or Pyridine[1]
    
  • Solvent: Dichloromethane (DCM) (

    
    )[1]
    

Protocol:

  • N-Acylation: Dissolve the amino alcohol in dry DCM at 0°C. Add

    
     (1.2 eq) followed by dropwise addition of chloroacetyl chloride. Stir for 1 hour.
    
    • Checkpoint: TLC should show disappearance of the starting amine and formation of the N-chloroacetyl intermediate (less polar).[1]

  • Ring Closure: Add the remaining base (

    
    , 1.3 eq) or a stronger base like 
    
    
    
    (if the alcohol is sluggish) and heat the solution to reflux for 4-6 hours.
    • Mechanism:[1][2][3][4] The base deprotonates the tertiary alcohol, which then attacks the alpha-carbon of the chloroacetyl group, displacing chloride.[1]

  • Workup: Wash the reaction mixture with 1M HCl (to remove amine salts), then saturated

    
    , then brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectations:

Step Product Typical Yield Appearance
1 Amino Alcohol 85-92% White Needles

| 2 | Oxazin-2-one | 70-80% | White/Pale Yellow Solid |[1]

Structural Elucidation

Validation of the structure requires confirming the presence of the lactone, the integrity of the phenyl ring, and the diastereotopic nature of the gem-dimethyl groups.[1]

Nuclear Magnetic Resonance (NMR)

 NMR (500 MHz, 

):
  • 
     7.25 - 7.45 (m, 5H):  Phenyl group protons.[1]
    
  • 
     4.35 (s, 1H):  H-5 (Benzylic proton).[1] This signal is diagnostic.[1] Its singlet nature (broadened) indicates a lack of coupling to the adjacent quaternary C6.[1]
    
  • 
     4.15 & 3.90 (ABq, 
    
    
    
    , 2H):
    H-3 protons (alpha to carbonyl).[1] The chirality at C5 makes these protons diastereotopic , appearing as a distinct AB quartet rather than a singlet.[1]
  • 
     1.45 (s, 3H) & 1.15 (s, 3H):  C6-Methyl groups.[1] Due to the adjacent chiral center at C5, the two methyl groups are chemically non-equivalent (diastereotopic).
    

 NMR (125 MHz, 

):
  • 
     168.5:  C=O[1] (Lactone carbonyl).[1]
    
  • 
     138.0, 128.5, 128.0, 127.5:  Aromatic carbons.
    
  • 
     85.2:  C6 (Quaternary carbon bonded to Oxygen).[1]
    
  • 
     65.4:  C5 (Benzylic chiral center).[1]
    
  • 
     45.1:  C3 (Alpha-methylene).[1]
    
  • 
     28.5, 22.1:  Methyl carbons (distinct signals).
    
Infrared Spectroscopy (IR)[1][4][5]
  • 1735 - 1750

    
    :  Strong C=O stretch.[1] This is characteristic of a six-membered lactone (morpholinone).[1] A typical amide would be lower (~1650 
    
    
    
    ), but the ester character of the lactone shifts it higher.[1]
  • 3350

    
    :  N-H stretch (if the amine is secondary).[1] Note: In the final product, the Nitrogen is part of the ring (secondary amine). If N-alkylated later, this band disappears.[1]
    
Mass Spectrometry (HRMS)[1][4][6][7]
  • Ionization: ESI+

  • Target Mass:

    
     calc. for 
    
    
    
    .[4][5]
  • Fragmentation: Loss of

    
     (44 Da) is common for lactones, followed by fragmentation of the phenyl-ethyl chain.[1]
    

Troubleshooting & Optimization

Problem: Incomplete Cyclization
  • Symptom: Isolation of the linear N-chloroacetyl amino alcohol intermediate.[1]

  • Cause: The tertiary alcohol at C6 is sterically hindered (gem-dimethyl), making the alkoxide less nucleophilic or the conformation unfavorable.[1]

  • Solution: Switch from

    
     to a stronger base for the second step, such as Sodium Hydride (NaH)  in THF or Potassium tert-butoxide (
    
    
    
    )
    in
    
    
    /THF.[1] The stronger base ensures complete deprotonation of the alcohol, driving the intramolecular
    
    
    .
Problem: Racemization
  • Symptom: Loss of optical rotation or splitting of NMR signals into diastereomeric mixtures (if analyzing with a chiral shift reagent).[1]

  • Cause: The benzylic proton at C5 is slightly acidic.[1] Harsh basic conditions or prolonged heating can cause epimerization.[1]

  • Solution: Keep reaction times minimal during the reflux step. Avoid using excess strong base.[1]

Optimization Issue Issue: Incomplete Cyclization Cause Cause: Steric hindrance at tertiary alcohol (C6) Issue->Cause Solution Solution: Use NaH or KOtBu (Force alkoxide formation) Cause->Solution

Figure 2: Troubleshooting logic for the critical cyclization step.

References

  • Williams, R. M., et al. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via hexahydro-1,4-oxazin-2-ones."[1] Journal of the American Chemical Society, 1989.[1] (Foundational methodology for oxazinone auxiliaries).

  • Nikitina, L. E., et al. "Synthesis and properties of new derivatives of 4H-1,2,4-oxadiazin-5(6H)-one."[1] MDPI Molecules, 2023.[1] Retrieved from [Link]

  • Wirth, T., & Knight, D. "Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination."[1] Synthesis, 2019.[1][6][7] Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Profiling of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one

This guide provides an in-depth technical analysis of the spectroscopic profile for 6,6-dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one (often abbreviated in literature as the "5H" tautomer or simply the oxazinone auxi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic profile for 6,6-dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one (often abbreviated in literature as the "5H" tautomer or simply the oxazinone auxiliary). This compound is a critical chiral building block (often a Williams-type lactone precursor) used in the asymmetric synthesis of


-amino acids.

Compound Identity & Structural Context

This molecule belongs to the class of 5,6-dihydro-1,4-oxazin-2-ones .[1] It functions as a cyclic imino-lactone, characterized by a rigid heterocyclic core that enforces stereochemical control during alkylation reactions.

Property Data
IUPAC Name 6,6-dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one
CAS Registry 723262-95-1
Molecular Formula

Molecular Weight 203.24 g/mol
Core Scaffold 1,4-Oxazin-2-one (Dihydro)
Stereochemistry Typically (5S) or (5R) depending on the phenylglycinol precursor.[2]
Synthesis Context

Understanding the synthesis is vital for interpreting impurity peaks in spectroscopy. This compound is synthesized via the condensation of phenylglycinol (or a related amino alcohol) with an


-keto ester (e.g., ethyl glyoxylate or pyruvate derivatives) followed by acid-catalyzed cyclization.

Spectroscopic Data Analysis[4][5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the rigidity of the lactone ring and the diastereotopic nature of the gem-dimethyl groups due to the chiral center at C5.

1H NMR (400 MHz, CDCl

)

Solvent Note: CDCl


 is the standard solvent. In DMSO-

, the imine proton may shift slightly downfield.[3]
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.15 - 8.25 Singlet (s)1HH-3 (Imine CH)Characteristic of the

system. Highly deshielded due to conjugation with the carbonyl.
7.30 - 7.45 Multiplet (m)5HAr-H (Phenyl)Typical aromatic multiplet. Ortho/meta splitting may be obscure.
4.85 - 5.05 Singlet (s)1HH-5 (Benzylic)The chiral proton. Appears as a sharp singlet because C6 has no protons to couple with.
1.45 Singlet (s)3HC6-Me (a) Diastereotopic methyl group (cis to Phenyl).
1.25 Singlet (s)3HC6-Me (b) Diastereotopic methyl group (trans to Phenyl).

Diagnostic Validation:

  • The presence of the H-3 singlet > 8.0 ppm confirms the formation of the imine (C=N) bond. If this peak is absent or appears at 3.5-4.0 ppm, the compound has hydrolyzed to the open-chain amino ester or is fully saturated (morpholinone).

  • The H-5 singlet must be sharp. Broadening suggests tautomerization or degradation.

13C NMR (100 MHz, CDCl

)

The carbon spectrum confirms the oxidation state of the ring.

Shift (

, ppm)
TypeAssignmentStructural Insight
163.5 QuaternaryC-2 (C=O) Lactone carbonyl.
155.2 MethineC-3 (C=N) Imine carbon. Key differentiator from morpholinones.
136.8 QuaternaryAr-C (Ipso) Attachment point of the phenyl ring.
128.5 - 129.0 MethineAr-C Aromatic carbons.
84.2 QuaternaryC-6 Oxygen-bearing quaternary carbon.
72.1 MethineC-5 Chiral center (Benzylic).
26.4 MethylC6-Me Methyl A.
22.1 MethylC6-Me Methyl B.
B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check for the integrity of the lactone and imine functionalities.

Wavenumber (

)
Vibration ModeIntensityInterpretation
1740 - 1760

StrongLactone Stretch. A sharp, high-frequency band typical of 6-membered lactones.
1625 - 1645

MediumImine Stretch. Confirms the unsaturation at C3-N4.
1100 - 1250

StrongEther/Ester Stretch. Characteristic of the oxazine ring system.
3030 - 3060

WeakAromatic C-H stretch.
2950 - 2980

WeakAliphatic C-H stretch (Methyls).
C. Mass Spectrometry (MS)[6][7][8][9]
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).

Fragmentation Pattern (EI):

  • 
     203 (Parent):  Molecular ion.
    
  • 
     159 (
    
    
    
    ):
    Loss of
    
    
    . This is the primary fragmentation pathway for lactones.
  • 
     158 (
    
    
    
    ):
    Loss of
    
    
    radical (less common) or loss of
    
    
    +
    
    
    .
  • 
     77:  Phenyl cation (
    
    
    
    ).
  • 
     126:  Retro-Diels-Alder type fragmentation of the heterocyclic ring.
    

Experimental Workflow & Logic

The following Graphviz diagram illustrates the logical flow for synthesizing and validating this compound, highlighting the critical decision points based on spectral data.

G Start Precursors: (R)-Phenylglycinol + Glyoxylate Reaction Condensation & Cyclization (Acid Catalysis) Start->Reaction Crude Crude Product (Mixture) Reaction->Crude CheckIR IR Analysis Check 1740 cm-1 (C=O) Crude->CheckIR Decision1 Lactone Present? CheckIR->Decision1 Purify Purification (Recrystallization/Column) Decision1->Purify Yes Fail Hydrolyzed/Open Chain (Reject) Decision1->Fail No (Broad OH?) CheckNMR 1H NMR Validation Check H-3 (8.2 ppm) & H-5 (5.0 ppm) Purify->CheckNMR Decision2 Imine Peak > 8.0 ppm? CheckNMR->Decision2 Final Valid 5,6-dihydro-1,4-oxazin-2-one Decision2->Final Yes Decision2->Fail No (Shift < 7.5)

Caption: Logical workflow for the synthesis and spectroscopic validation of the oxazinone scaffold. Key checkpoints (IR and NMR) prevent the carryover of hydrolyzed open-chain intermediates.

References

  • Teegardin, K. et al. (2025). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. Journal of Organic Chemistry (ACS). Retrieved from [Link]

  • Santillan, R. et al. (2011).[2] Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines. Synthetic Communications. Retrieved from [Link]

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 5-Phenyl-1,4-Oxazin-2-One Derivatives

Executive Summary The 5-phenyl-1,4-oxazin-2-one scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for antimicrobial agents, enzyme inhibitors, and potential antican...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-phenyl-1,4-oxazin-2-one scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for antimicrobial agents, enzyme inhibitors, and potential anticancer therapeutics. Its structural versatility arises from the interplay between the oxazine ring's conformation and the steric/electronic effects of the C5-phenyl substituent.

This guide provides a rigorous technical framework for the solid-state characterization of these derivatives. Unlike standard analytical reports, this document focuses on the causality between synthetic inputs, crystallization kinetics, and the resulting supramolecular architectures. We employ X-ray Single Crystal Diffraction (XRD) and Hirshfeld Surface Analysis to decode the intermolecular interaction networks that govern solubility and bioavailability.

Chemical Context & Synthetic Pathways[1][2][3][4][5][6][7][8][9][10]

Before structural analysis, one must understand the molecular origin. The crystallizability of 1,4-oxazin-2-ones is often dictated by the purity of the tautomeric form produced during synthesis.

The Tautomeric Challenge

1,4-oxazin-2-ones can exist in dynamic equilibrium between the lactam (keto) and lactim (enol) forms. In the solid state, the lactam form is typically favored due to its ability to form robust


 hydrogen bond networks (dimers or chains), which stabilizes the crystal lattice.
Synthesis for Crystallization

To obtain diffraction-quality crystals, the synthesis must minimize side-products that disrupt nucleation. A preferred route involves the cyclization of


-halo esters with 

-amino ketones or the N-acylation of amino acid derivatives followed by cyclodehydration.

Protocol Insight: The use of anhydrous conditions during the final cyclization step is critical. Moisture can hydrolyze the lactone/lactam bond, leading to ring-opening impurities that inhibit crystal growth.

Synthetic Logic Diagram

The following diagram outlines the critical pathway from precursors to crystal growth, highlighting the decision points that affect structural quality.

SynthesisWorkflow Precursor Amino Ketone / Amino Acid Precursor Acylation N-Acylation (Chloroacetyl chloride) Precursor->Acylation  Nucleophilic Attack   Cyclization Base-Mediated Cyclization (Et3N/DMF) Acylation->Cyclization  Ring Closure   Purification Purification (Column Chromatography) Cyclization->Purification  Isolate Tautomer   Crystallization Slow Evaporation (EtOH/DMF 9:1) Purification->Crystallization  Nucleation   XRD Single Crystal XRD Analysis Crystallization->XRD  Data Collection  

Figure 1: Synthetic workflow designed to maximize tautomeric purity and crystal quality for 1,4-oxazin-2-one derivatives.

Crystallization Protocols

Growing single crystals of heterocyclic lactones requires controlling the evaporation rate to allow optimal molecular packing.

Solvent Selection Strategy
  • Primary Solvent (Solubilizer): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These polar aprotic solvents dissolve the polar lactam core.

  • Anti-solvent (Precipitant): Ethanol or Diethyl ether.

  • Why this mix? The phenyl group adds lipophilicity, while the oxazinone core is polar. A binary solvent system balances these opposing properties.

Optimized Protocol: Vapor Diffusion
  • Dissolution: Dissolve 20 mg of the purified derivative in 1.5 mL of DMF in a small vial (inner vial).

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter to remove dust nuclei (critical for minimizing twinning).
    
  • Setup: Place the open inner vial inside a larger jar containing 10 mL of Ethanol (outer reservoir).

  • Equilibration: Seal the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 293 K. Ethanol vapor will slowly diffuse into the DMF, lowering solubility gradually. Crystals typically appear within 5–10 days.

X-Ray Diffraction & Data Collection[6][8][10][11]

Instrument Specifications

For organic heterocycles containing only light atoms (C, H, N, O), Cu K


 radiation (

Å)
is preferred over Mo K

. The higher scattering power of Copper radiation provides better resolution for small organic crystals, though absorption correction becomes more critical.
Data Processing Workflow
  • Temperature: Collect data at 100 K (using a cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), allowing for more precise determination of bond lengths, particularly for the C=O and C-N bonds which define the tautomeric state.

  • Space Group Determination: Expect monoclinic systems (e.g.,

    
     or 
    
    
    
    ). These centrosymmetric space groups are statistically most probable for racemic organic molecules lacking chiral centers.
  • Refinement: Use SHELXL (via OLEX2 or WinGX). All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms on carbons should be placed in calculated positions (riding model). Crucial: Locate the N-H hydrogen atom from the difference Fourier map if possible, rather than calculating it, to confirm the lactam tautomer.

Structural Insights & Analysis

This section details how to interpret the solved structure.

Conformation of the Oxazinone Ring

The 1,4-oxazin-2-one ring is rarely perfectly planar. It typically adopts a twisted-boat or envelope conformation.

  • Puckering Parameters: Calculate Cremer-Pople parameters (

    
    ) to quantify the deviation from planarity.[1]
    
  • Significance: A non-planar ring indicates that the conjugation is not fully delocalized across the N-C-O system, affecting the reactivity of the carbonyl group.

The Phenyl-Oxazinone Torsion

The angle between the phenyl ring (C5 substituent) and the oxazine mean plane is a critical descriptor.

  • Steric Clash: If the torsion angle is

    
    , steric hindrance dominates, disrupting 
    
    
    
    -conjugation.
  • Coplanarity: If the angle is

    
    , extended 
    
    
    
    -conjugation exists, which often correlates with fluorescence properties or specific binding modes in flat protein pockets (e.g., DNA intercalation).
Intermolecular Interactions (Hirshfeld Surface Analysis)

To understand bioavailability (solubility), we must analyze the crystal packing forces. We utilize Hirshfeld Surface Analysis (generated via CrystalExplorer).[2]

Key Interaction Metrics (Table 1)
Interaction TypeSurface Contribution (%)Structural Significance
H

H
40 - 50%Van der Waals forces; defines general packing density.
O

H
15 - 25%Classical H-bonds (C=O

H-N). Primary stabilizer.
C

H
15 - 20%C-H


interactions. Links layers of molecules.[3][4]
C

C
< 10%

stacking. Indicates aromatic overlap between phenyl rings.
Interaction Logic Diagram

The following diagram visualizes how these interactions assemble the supramolecular architecture.

CrystalPacking Molecule 5-Phenyl-1,4-Oxazin-2-One (Monomer) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer  Dimerization   Chain 1D Supramolecular Chain (Along b-axis) Dimer->Chain  Translation   HBond N-H...O Hydrogen Bond (Strong) Dimer->HBond Layer 2D Sheet Structure Chain->Layer  Stacking   PiPi Pi-Pi Stacking (Phenyl-Phenyl) Chain->PiPi Crystal 3D Crystal Lattice Layer->Crystal  Packing   CHPi C-H...Pi Interaction (Weak) Layer->CHPi

Figure 2: Hierarchical assembly of the crystal lattice driven by specific intermolecular forces.

Pharmacological Implications of Structure[7][13][14]

The crystal structure is not just static data; it is a snapshot of the bioactive conformation.

  • Drug-Receptor Binding: The observed torsion angle of the phenyl group in the crystal often mimics the low-energy conformation required for binding to hydrophobic pockets in enzymes (e.g., COX-2 or kinases).

  • Solubility Prediction: A high density of strong

    
     bonds (red spots on the Hirshfeld 
    
    
    
    surface) usually correlates with higher melting points and lower aqueous solubility. If the crystal lattice is dominated by
    
    
    stacking (green/flat regions on the Curvedness plot), the compound may suffer from dissolution rate limitations.

References

  • IUCr Journals. (2025). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one. International Union of Crystallography. [Link]

  • Sebbar, K. et al. (2025).[5][1] Synthesis and X-ray characterization of 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • University of Limerick. (2007). X-ray structure of 5-phenyl-1,3,4-oxathiazol-2-one. Institutional Repository. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). General Search for 1,4-oxazin-2-one derivatives. [Link]

  • National Institutes of Health (NIH). (2024). Hirshfeld surface analysis of heterocyclic derivatives. PubMed Central. [Link]

Sources

Exploratory

Mechanistic Profiling of 1,4-Oxazin-2-one Scaffolds: From Serine Protease Inhibition to Antimicrobial Efficacy

Topic: Mechanism of action of 1,4-oxazin-2-one compounds in biological systems Audience: Researchers, scientists, and drug development professionals. Executive Summary The 1,4-oxazin-2-one scaffold represents a unique cl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of action of 1,4-oxazin-2-one compounds in biological systems Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,4-oxazin-2-one scaffold represents a unique class of heterocyclic "warheads" in medicinal chemistry. Unlike its more stable isomer, the 3-one (a lactam), the 1,4-oxazin-2-one functions chemically as a cyclic imino-ester (lactone-like). This structural distinction confers significant electrophilicity to the C-2 carbonyl carbon, making these compounds potent acylating agents.

This technical guide dissects the biological mechanisms of 1,4-oxazin-2-ones, specifically focusing on their validated role as mechanism-based inhibitors of serine proteases (particularly Human Leukocyte Elastase) and their emerging utility in targeting MenB in Mycobacterium tuberculosis.

Chemical Biology: The Electrophilic Warhead

To understand the biological activity of 1,4-oxazin-2-ones, one must first appreciate their reactivity profile. The core structure contains a six-membered ring with oxygen at position 1, nitrogen at position 4, and a carbonyl at position 2.

  • Reactivity: The C-2 carbonyl is highly susceptible to nucleophilic attack due to the inductive effect of the adjacent oxygen and the ring strain.

  • Stability: Unfused 1,4-oxazin-2-ones are often unstable; however, benzo-fused derivatives (1,4-benzoxazin-2-ones) are chemically stable enough for drug delivery while retaining high reactivity within enzyme active sites.

  • Mode of Binding: These compounds typically act as suicide substrates or acyl-enzyme inhibitors . Upon binding, the nucleophilic residue of the target protein attacks the C-2 carbonyl, leading to ring opening and the formation of a stable covalent adduct.

Mechanism A: Inhibition of Human Leukocyte Elastase (HLE)

Human Leukocyte Elastase (HLE) is a serine protease implicated in inflammatory diseases like emphysema and cystic fibrosis. 1,4-Benzoxazin-2-ones have been characterized as potent, specific, and slow-binding inhibitors of HLE.

The Acylation-Deacylation Cycle

The inhibition follows a classic


 / 

pathway, but with a specific "alternate substrate" outcome.
  • Michaelis Complex Formation (

    
    ):  The inhibitor binds non-covalently to the S1 specificity pocket of HLE. Substituents at the C-3 position (e.g., isopropyl or benzyl groups) mimic the P1 residue of natural substrates (Valine/Phenylalanine), dictating specificity.
    
  • Acylation (

    
    ):  The catalytic Serine-195 hydroxyl group attacks the C-2 carbonyl of the oxazinone.
    
  • Ring Opening: The cyclic ester bond breaks, tethering the inhibitor to the enzyme via an ester linkage. This results in an acyl-enzyme intermediate .

  • Fate of the Complex:

    • Path A (Inhibition): The acyl-enzyme is stable, preventing the enzyme from processing other substrates. The bulky "tethered" leaving group (the rest of the ring) sterically occludes the active site and prevents hydrolytic water from approaching.

    • Path B (Turnover): Over time, water may eventually hydrolyze the ester, releasing the enzyme and the ring-opened product (N-(2-hydroxyphenyl)acyl derivative).

Kinetic Parameters

Data from valine-derived benzoxazinones demonstrates the "slow-binding" phenotype.[1]

ParameterDefinitionTypical Value RangeSignificance

Inhibition Constant0.5 nM – 50 nMIndicates high affinity for the active site.

Association Rate

Moderate onset; typical for structural rearrangement.

Dissociation Rate

Very slow dissociation confirms tight binding (acyl-enzyme stability).

Steady State Velocity

Rapid establishment of near-irreversible inhibition.
Mechanistic Visualization

The following diagram illustrates the catalytic attack and ring-opening mechanism validated by Stein et al.

HLE_Mechanism Enzyme Free HLE Enzyme (Ser-195-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis Binding (Ki) Inhibitor 1,4-Benzoxazin-2-one (Intact Ring) Inhibitor->Michaelis Binding (Ki) Transition Tetrahedral Intermediate Michaelis->Transition Ser-195 Attack on C-2 AcylEnzyme Acyl-Enzyme Complex (Ring Opened) Transition->AcylEnzyme Ring Opening (k_inact) AcylEnzyme->AcylEnzyme STABLE INHIBITION Product Hydrolyzed Product (Inactive) AcylEnzyme->Product Slow Hydrolysis (k_deacyl)

Caption: Kinetic pathway of HLE inhibition. The stability of the Acyl-Enzyme complex determines the potency of the inhibitor.

Mechanism B: Antimycobacterial Activity (MenB Inhibition)

Recent medicinal chemistry efforts have repurposed the 1,4-benzoxazin-2-one scaffold to target Mycobacterium tuberculosis.

  • Target: MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase).[2]

  • Pathway: Menaquinone (Vitamin K2) biosynthesis. This pathway is essential for mycobacterial respiration and is absent in humans, making it an ideal drug target.

  • Mechanism:

    • MenB catalyzes the condensation of o-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA.

    • 1,4-benzoxazin-2-ones act as mimics of the bicyclic intermediate formed during the MenB reaction.

    • Unlike the covalent HLE mechanism, some derivatives in this class bind reversibly but with high affinity to the active site, displacing the natural substrate and collapsing the proton gradient required for ATP synthesis.

Experimental Protocols for Validation

To validate the mechanism of action for a novel 1,4-oxazin-2-one derivative, the following workflows are recommended.

Protocol: Spectrophotometric Assay for HLE Inhibition

Objective: Determine if the compound acts as a slow-binding inhibitor.[1]

Materials:

  • Enzyme: Human Leukocyte Elastase (purified, 50 nM stock).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic,

    
    ).
    
  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO.

Step-by-Step Methodology:

  • Preparation: Dilute HLE to 5 nM in reaction buffer. Prepare inhibitor serial dilutions (0.1 nM to 100 nM).

  • Incubation (Pre-Steady State): Mix Enzyme and Inhibitor. Incubate for varying times (

    
     min).
    
  • Reaction Initiation: Add substrate (final conc.

    
    ).
    
  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Look for curvilinear progress curves (indicating slow onset of inhibition).

    • Fit data to the equation:

      
       to extract 
      
      
      
      .
Protocol: Crystallographic Validation (Workflow)

To definitively prove the ring-opening mechanism, X-ray crystallography of the complex is required.

Crystallography_Workflow Start Purified Target Enzyme (>10 mg/mL) Soak Soak with Inhibitor (10x molar excess, 24h) Start->Soak Crystal Co-Crystallization Start->Crystal Diffraction X-Ray Diffraction Data Collection Soak->Diffraction Crystal->Diffraction Density Electron Density Map (Fo-Fc) Diffraction->Density Check Check C-2 Geometry Density->Check Result_A Tetrahedral Carbon? (Non-covalent) Check->Result_A No Result_B Ester Linkage to Ser? (Covalent/Ring Open) Check->Result_B Yes

Caption: Decision tree for structural validation of the covalent binding mode.

References

  • Stein, R. L., Strimpler, A. M., Viscarello, B. R., et al. (1987).[3] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[1][3] Biochemistry.

  • Li, X., Zhang, S., et al. (2010). "Synthesis and biological evaluation of 1,4-benzoxazin-2-one derivatives as potential anti-tuberculosis agents." Bioorganic & Medicinal Chemistry Letters.

  • Kwiecień, H., et al. (2014). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review." Current Organic Synthesis.

  • Hlasta, D. J., et al. (1995). "Novel inhibitors of human leukocyte elastase and cathepsin G. Sequence specificity and mechanism of action." Journal of Medicinal Chemistry.

  • Matyus, P. (2002). "1,4-Benzoxazine-2-one derivatives: A versatile scaffold for medicinal chemistry." Current Medicinal Chemistry.

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of 5,6-Disubstituted-1,4-Oxazin-2-ones

Executive Summary This technical guide analyzes the 5,6-disubstituted-1,4-oxazin-2-one scaffold, a privileged heterocyclic core exhibiting potent inhibitory activity against serine proteases, particularly Human Leukocyte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 5,6-disubstituted-1,4-oxazin-2-one scaffold, a privileged heterocyclic core exhibiting potent inhibitory activity against serine proteases, particularly Human Leukocyte Elastase (HLE) and Chymotrypsin . Unlike standard competitive inhibitors, these molecules function as alternate substrate inhibitors (suicide substrates). Their efficacy relies on a delicate balance between the rate of enzyme acylation (


) and the stability of the resulting acyl-enzyme complex (

).

This document details the mechanistic basis of inhibition, synthetic pathways, and the specific SAR rules governing the C5 and C6 positions to optimize pharmacokinetic profiles.

The Pharmacophore & Mechanistic Basis

The 1,4-oxazin-2-one ring is a valency-constrained ester isostere. Its biological activity is driven by the electrophilicity of the C2 carbonyl and the ring strain inherent in the unsaturated system.

Mechanism of Action: The Acyl-Enzyme Trap

Serine proteases (e.g., HLE) recognize the oxazinone as a substrate. The active site Serine-195 hydroxyl group attacks the C2 carbonyl, leading to ring opening.

  • Step 1 (Acylation): The enzyme attacks C2, cleaving the O1-C2 bond.

  • Step 2 (Tethering): The ring opens, but the inhibitor remains covalently bound to the enzyme active site via an ester linkage.

  • Step 3 (Inhibition vs. Turnover): For a successful drug, the hydrolysis of this ester (deacylation) must be extremely slow (

    
    ). If deacylation is fast, the molecule acts merely as a substrate.
    

Key Insight: The 5,6-substitution pattern dictates the stability of the acyl-enzyme complex by sterically hindering the approach of the hydrolytic water molecule required for deacylation.

G cluster_0 Acylation Phase E Free Enzyme (Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + I I Inhibitor (Oxazinone) TI Tetrahedral Intermediate EI->TI Nu Attack AE Acyl-Enzyme (Covalent Trap) TI->AE Ring Opening (k_acylation) AE->E Regeneration P Hydrolysis Products (Inactive) AE->P Deacylation (k_deacylation)

Figure 1: Mechanism of Action. The efficacy of the inhibitor depends on minimizing the rate of the deacylation step (red dashed line).

Synthetic Access: 5,6-Disubstituted-1,4-Oxazin-2-ones[1]

Synthesizing the unsaturated 1,4-oxazin-2-one core requires establishing the C5-C6 double bond. A robust, self-validating protocol involves the cyclization of


-hydroxy- 

-amino derivatives or the condensation of amino alcohols with acetylenic diesters.
Protocol: Cyclization via Acetylene Dicarboxylate

This method allows for the introduction of diverse substituents at C5 and C6 based on the amino alcohol precursor and the alkyne used.

Reagents:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Substituted

    
    -amino alcohol (determines C5/C6 R-groups)
    
  • Solvent: Methanol (Step 1), Toluene (Step 2)

Step-by-Step Workflow:

  • Michael Addition: Dissolve the

    
    -amino alcohol (1.0 equiv) in anhydrous MeOH at 0°C. Add DMAD (1.0 equiv) dropwise. Stir for 1 hour.
    
    • Checkpoint: Monitor TLC for disappearance of starting amine. Product is the enamine adduct.

  • Solvent Swap: Evaporate MeOH under reduced pressure. Re-dissolve the residue in anhydrous Toluene.

  • Cyclization: Reflux the toluene solution (110°C) for 4–6 hours.

    • Mechanism:[1][2][3] Intramolecular transesterification closes the ring.

  • Purification: Concentrate and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Start Start: Amino Alcohol + DMAD Inter Intermediate: Enamine Adduct Start->Inter MeOH, 0°C (Michael Addition) Cyclic Product: 5,6-Disubstituted-1,4-oxazin-2-one Inter->Cyclic Toluene, Reflux (Cyclization - MeOH)

Figure 2: Synthetic route utilizing DMAD and amino alcohols to generate the oxazinone core.

Detailed SAR Analysis

The structure-activity relationship is defined by the interaction with the S1 and S2 pockets of the target protease.

The C5 Position (Primary Specificity)

The substituent at C5 (


) is the most critical determinant of potency. It projects directly into the S1 specificity pocket  of the enzyme.
Substituent (

)
Effect on Potency (

)
Mechanistic Rationale
Methyl / Ethyl LowInsufficient hydrophobic contact with S1 pocket.
Isopropyl / Valyl High Optimal fit for HLE (mimics Valine side chain).
Benzyl Moderate/HighGood for Chymotrypsin; too bulky for HLE.
Tert-butyl ModerateSteric clash often prevents correct alignment for nucleophilic attack.

Guideline: For HLE inhibition,


 must be a branched alkyl group (Isopropyl or sec-butyl). This maximizes van der Waals interactions within the hydrophobic S1 cleft, anchoring the molecule for the attack on C2.
The C6 Position (Stability & Electronics)

The C6 substituent (


) modulates the electronic character of the ring double bond and, by conjugation, the electrophilicity of the C2 carbonyl.
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    )
    • Effect: Increases C2 electrophilicity (

      
      ).
      
    • Risk: Makes the acyl-enzyme intermediate more prone to hydrolysis (

      
      ), potentially turning the inhibitor into a substrate.
      
  • Electron Donating Groups (EDG): (e.g., Alkyl, Phenyl)

    • Effect: Stabilizes the ring and the acyl-enzyme intermediate.

    • Benefit: Prolongs the half-life of the inhibited complex.

  • Steric Bulk at C6:

    • Bulky groups (e.g., Phenyl) at C6 can provide secondary interactions with the S1' or S2' sites, preventing water approach and "locking" the enzyme in the acylated state.

The Nitrogen (N4)
  • Unsubstituted (NH): Essential for hydrogen bonding with the oxyanion hole or backbone residues (e.g., His-57 in serine proteases). Alkylation of N4 generally abolishes activity by disrupting this critical alignment.

Experimental Protocols: Enzyme Inhibition Assay

To validate the SAR, the following kinetic assay is standard for determining


 and 

.

Protocol: HLE Inhibition Assay

  • Buffer Preparation: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

  • Enzyme: Human Leukocyte Elastase (purified).

  • Procedure:

    • Incubate Enzyme (10 nM) with Inhibitor (varying concentrations, 0.1 nM – 10

      
      M) for 30 minutes at 25°C.
      
    • Add Substrate (0.5 mM).

    • Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Analysis:

    • Plot residual activity vs. [Inhibitor].

    • For time-dependent inhibition (characteristic of this scaffold), analyze data using the Kitz-Wilson method to determine

      
       (max rate of inactivation) and 
      
      
      
      (affinity).

Case Study: Valine-Derived Derivatives

Research by Groutas et al. and Tardif et al. highlighted that 1,4-oxazin-2-ones derived from Valine (where C5 = Isopropyl) exhibit nanomolar inhibition of HLE.

  • Compound A (C5=iPr, C6=H):

    
     nM. (Good binding, fast hydrolysis).
    
  • Compound B (C5=iPr, C6=Phenyl):

    
     nM. (The phenyl group at C6 stabilizes the acyl-enzyme, drastically improving potency).
    

References

  • Tardif, C., et al. (1993). "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[1] Biochemistry.

  • Groutas, W. C., et al. (1997). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.

  • Krass, N., et al. (2013). "Polysubstituted Pyridines from 1,4-Oxazinone Precursors." Journal of Organic Chemistry.

  • Teno, N., et al. (1993). "Development of 1,4-oxazin-2-one derivatives as elastase inhibitors." Chemical & Pharmaceutical Bulletin.

Sources

Exploratory

6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one: The Williams Template in Asymmetric Drug Discovery

This is an in-depth technical guide on 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one , a molecule centrally known in the pharmaceutical sciences as the Williams Glycine Template (or Williams Lactone).[1] [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one , a molecule centrally known in the pharmaceutical sciences as the Williams Glycine Template (or Williams Lactone).[1]

[1]

Executive Summary

6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one is not a direct pharmacological agent in the traditional sense (i.e., it is not typically dosed to bind a receptor).[1] Rather, it is a privileged chiral auxiliary used to generate highly specific, non-proteinogenic


-amino acids.[1] These amino acids are the critical pharmacophores required to hit "undruggable" or complex biological targets.

In the context of drug development, this molecule is a Target Enabler . It allows researchers to synthesize stereochemically pure amino acid derivatives that target:

  • mTORC1 Pathway: Via leucine/arginine sensors (Sestrins/CASTOR).[1]

  • GPCRs: Via conformationally constrained peptide ligands.

  • Proteases: Via non-cleavable peptide isosteres.

  • Structural Proteins: Such as collagen cross-linking enzymes (Lysyl hydroxylases).[1]

This guide details the chemical mechanism of this template and maps the biological targets accessible through its application.

Chemical Identity & Structural Logic

The efficacy of this molecule as a "target generator" lies in its rigid heterocyclic scaffold, which exerts profound stereocontrol during synthesis.

FeatureChemical FunctionBiological Consequence
Scaffold 5,6-dihydro-2H-1,4-oxazin-2-oneCyclic enolate precursor; restricts conformational freedom.[1]
C6-Gem-Dimethyl Steric bulk at position 6Forces the incoming electrophile to approach from the face opposite to the phenyl group (anti-addition).[1]
C5-Phenyl Group Chiral shieldingActs as the primary steric wall, directing stereochemistry to generate L- or D-amino acids with >98% ee.[1]
C3-Nitrogen Amide/Lactone linkageAllows for mild hydrolytic cleavage to release the free amino acid after functionalization.[1]

Primary Biological Targets (Accessible via Template Application)

While the template itself is a reagent, it is the industry standard for synthesizing ligands against the following high-value biological targets.

Target: mTORC1 (Mechanistic Target of Rapamycin Complex 1)[1]
  • Mechanism: mTORC1 activity is modulated by intracellular amino acid levels, specifically Leucine and Arginine.

  • Template Application: The Williams template is used to synthesize Leucine analogs (e.g.,

    
    -substituted leucines) and photo-leucine probes.[1] These non-natural amino acids are used to map the binding sites of Sestrin2  (the leucine sensor) and CASTOR1  (the arginine sensor).
    
  • Clinical Relevance: Developing mTORC1 inhibitors for aging, cancer, and metabolic disorders.

Target: Proteases & Peptidases (DPP-4, Thrombin, HIV Protease)[1]
  • Mechanism: Protease inhibitors often mimic the transition state of peptide hydrolysis.

  • Template Application: Synthesis of

    
    -disubstituted amino acids . Introducing a methyl group at the 
    
    
    
    -position (quaternary amino acids) prevents enzymatic cleavage, increasing the half-life of peptide drugs.[1]
  • Clinical Relevance: Increasing the metabolic stability of peptide therapeutics (e.g., GLP-1 analogs).[1]

Target: NMDA and Glutamate Receptors (GluRs)[1]
  • Mechanism: Glutamate receptors require precise stereochemical recognition of the glutamate ligand.

  • Template Application: Synthesis of conformationally constrained glutamate analogs (e.g., cyclopropyl-glutamates). The template allows for the construction of the cyclopropyl ring with absolute stereocontrol.

  • Clinical Relevance: Neuroprotective agents for stroke and Alzheimer's disease.

Target: Collagen Biosynthesis Enzymes (Lysyl Hydroxylase)
  • Mechanism: Collagen stability depends on the hydroxylation of lysine residues.

  • Template Application: Synthesis of (2S, 5R)-5-hydroxylysine and glycosylated derivatives to probe the specificity of lysyl hydroxylase and collagen cross-linking mechanisms.

Direct Pharmacology of the Oxazinone Scaffold

While 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one is a template, the 1,4-oxazin-2-one core shares structural homology with bioactive molecules.[1] Researchers must be aware of potential "off-target" effects if the auxiliary is not fully removed or if the scaffold is used as a drug core.

  • Antimicrobial Activity: Dihydro-1,4-oxazin-2-ones have shown efficacy against M. tuberculosis and E. coli by inhibiting cell wall synthesis precursors.[1]

  • MAO Inhibition: Certain oxazinone derivatives act as Monoamine Oxidase (MAO) inhibitors, potentially affecting neurotransmitter levels.[1][2]

  • Toxicity Warning: The electrophilic nature of the lactone/imine functionality can potentially react with nucleophilic cysteine residues in proteins (Michael acceptor reactivity) if not sterically hindered.

Experimental Protocol: The Glycine Enolate Alkylation

This is the standard workflow to convert the "Template" into a "Target-Binder."

Objective: Synthesize a chiral


-amino acid (e.g., L-Allylglycine) to target a specific receptor.
Phase 1: Enolization
  • Reagents: Dissolve 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (1.0 eq) in anhydrous THF.

  • Base: Cool to -78°C. Add NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 eq) dropwise.

    • Logic: NaHMDS is a bulky, non-nucleophilic base that cleanly deprotonates the

      
      -proton to form the Z-enolate.[1]
      
  • Equilibration: Stir for 30-60 minutes at -78°C to ensure complete enolate formation.

Phase 2: Stereoselective Alkylation
  • Electrophile: Add the alkyl halide (e.g., Allyl bromide) (1.2 - 3.0 eq) slowly.

  • Reaction: Stir at -78°C for 2-4 hours.

    • Mechanism:[1][3][4][5][6] The electrophile attacks from the "bottom" face (anti to the phenyl group), controlled by the steric bulk of the phenyl ring.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    
Phase 3: Hydrolysis (Template Removal)
  • Cleavage: Treat the alkylated intermediate with dilute acid (e.g., TFA/H2O or dilute HCl) in dioxane/water.

    • Note: Alternatively, hydrogenolysis (

      
      , Pd/C) is used if the template was the N-Boc protected version or to remove benzyl groups.[1]
      
  • Purification: Isolate the free amino acid via ion-exchange chromatography.

Visualization: Pathway to Biological Targets[1]

WilliamsTemplatePathway Template 6,6-dimethyl-5-phenyl- 5H-1,4-oxazin-2-one (Williams Template) Enolate Chiral Z-Enolate (Nucleophile) Template->Enolate NaHMDS -78°C Alkylation Stereoselective Alkylation Enolate->Alkylation R-X (Electrophile) Intermediate Functionalized Oxazinone Alkylation->Intermediate Anti-facial Attack Hydrolysis Hydrolytic Cleavage Intermediate->Hydrolysis Acid/Base Target_mTOR Target: mTORC1 (Leucine Analogs) Hydrolysis->Target_mTOR Target_GPCR Target: GPCRs (Constrained Peptides) Hydrolysis->Target_GPCR Target_Enz Target: Proteases (Alpha-Methyl AA) Hydrolysis->Target_Enz

Caption: Workflow converting the Williams Template into pharmacophores for mTOR, GPCR, and Protease targets.

References

  • Williams, R. M., & Sinclair, P. J. (1991).[1] Asymmetric Synthesis of Amino Acids. Journal of Organic Chemistry. Link[1]

  • Allevi, P., et al. (2023).[1] Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. MDPI Molecules. Link

  • Liu, Q., et al. (2011).[1] Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor. Journal of Medicinal Chemistry. Link[1]

  • Zhimomi, B. K., et al. (2024).[1][7][8] Microwave-assisted synthesis of novel [1,4] oxazine derivatives as potent anti-bacterial agents.[1][7] Arkivoc. Link

  • Chem-Impex International. (2024).[1] (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Product Guide. Link

Sources

Foundational

In Silico Profiling of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one: From Electronic Stability to Target Engagement

The following technical guide details the in silico modeling framework for 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one . This scaffold, structurally related to chiral auxiliaries (e.g., Williams' lactone) and bioactive het...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico modeling framework for 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one . This scaffold, structurally related to chiral auxiliaries (e.g., Williams' lactone) and bioactive heterocyclic cores, presents unique challenges in modeling due to its potential for both non-covalent binding and covalent modification (acylation) of target enzymes.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The molecule 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one represents a privileged heterocyclic scaffold. Unlike simple bioisosteres, this structure contains a reactive cyclic imino-lactone core (C3=N4 bond and C2=O ester). In drug development, this class is frequently investigated for two distinct modalities:

  • Neuroactive Pharmacophores: Modulators of GABA-A or NMDA receptors due to structural similarity with endogenous amino acid metabolites.

  • Serine Protease Inhibitors: "Suicide substrates" that inhibit enzymes (e.g., Human Leukocyte Elastase) via nucleophilic attack at the C2 carbonyl or C3 imine carbon, leading to stable acyl-enzyme complexes.

This guide defines a standardized in silico workflow to evaluate both modalities, moving from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) of the ligand-protein complex.

Computational Strategy: The "Tri-Pillar" Pipeline

To ensure data reliability, we employ a hierarchical workflow. We do not simply "dock" the molecule; we first validate its electronic state, then assess its binding geometry, and finally verify complex stability under thermodynamic fluctuation.

Workflow Visualization

G QM Module 1: QM/DFT (Reactivity & Conformation) Dock Module 2: Molecular Docking (Pose Prediction) QM->Dock ESP Charges MD Module 3: Molecular Dynamics (100ns Trajectory) Dock->MD Top Pose ADMET Module 4: ADMET Profiling (Tox & Permeability) MD->ADMET Stability Data

Figure 1: The hierarchical simulation pipeline ensuring electronic accuracy informs biological simulation.

Module 1: Electronic Structure & Conformational Analysis (DFT)

Before docking, we must understand the electrophilicity of the oxazinone ring. The C2-carbonyl and C3-imine carbons are potential sites for nucleophilic attack by active site serines or cysteines.

Experimental Protocol

Objective: Determine the preferred ring pucker and the Fukui functions (reactivity indices).

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The D3 dispersion correction is critical for accurately modeling the phenyl ring's intramolecular interactions.

    • Solvation: IEFPCM (Implicit Solvation) with water (

      
      ) to mimic physiological conditions.
      
  • Reactivity Descriptors:

    • Calculate HOMO/LUMO gaps to assess chemical hardness (

      
      ).
      
    • Compute Fukui Functions (

      
      )  to pinpoint the exact site of nucleophilic attack.
      
Key Output & Interpretation
ParameterTarget Value / ObservationBiological Implication
Ring Pucker Envelope vs. BoatDetermines fit in the S1/S2 pockets of proteases.
LUMO Location C2 (Carbonyl) vs. C3 (Imine)If LUMO is on C2, it suggests an acylation mechanism (serine protease inhibition).
Dipole Moment > 3.5 DebyeHigh polarity may require specific water bridging in docking.

Expert Insight: For this specific 5H-oxazinone, the C3=N4 bond often creates a rigid planar segment. If DFT reveals a high energy barrier for ring inversion, you must dock multiple fixed conformers rather than relying solely on the docking engine's flexible sampling.

Module 2: Molecular Docking (Target: Human Leukocyte Elastase)

Given the scaffold's profile, we model its interaction with Human Leukocyte Elastase (HLE) , a validated target for oxazinone-based inhibitors (Code: 1HLE or 3Q76).

Protocol: Induced Fit Docking (IFD)

Standard rigid-receptor docking fails here because the bulky 6,6-dimethyl and 5-phenyl groups likely induce significant side-chain rearrangement in the target.

  • Protein Preparation:

    • Retrieve PDB structure (e.g., 1HLE).

    • Protonation: Use PropKa (pH 7.4) to set His57 protonation state (critical for the catalytic triad).

    • Restrained Minimization: OPLS4 force field, converge to 0.30 Å RMSD.

  • Ligand Preparation:

    • Import optimized DFT geometry.

    • Generate stereoisomers (if the C5-phenyl chirality is undefined, model both R and S).

  • Grid Generation:

    • Center grid on the catalytic Ser195.

    • Constraint: Define a positional constraint (H-bond) between the oxazinone carbonyl oxygen and the Oxyanion Hole (Gly193/Ser195 backbone NH).

  • Scoring Function:

    • Use XP (Extra Precision) scoring to penalize steric clashes strictly.

Mechanism of Action Visualization

The docking pose should validate the pre-covalent positioning.

MoA Ser195 Ser195 (Nucleophile) Oxazinone Oxazinone (C2-Carbonyl) Ser195->Oxazinone Nucleophilic Attack His57 His57 (Base) His57->Ser195 Deprotonates OH Complex Tetrahedral Intermediate Oxazinone->Complex Covalent Bond Formation

Figure 2: The catalytic triad mechanism. Successful docking must place the C2-carbonyl within 3.5 Å of Ser195-OH.

Module 3: Molecular Dynamics (MD) & Binding Stability[10]

Docking provides a static snapshot. MD simulations are required to verify if the 6,6-dimethyl steric bulk forces the ligand out of the pocket over time.

Simulation Protocol
  • System Setup:

    • Force Field: CHARMM36m (best for small molecule-protein interfaces) or AMBER ff19SB.

    • Ligand Parameters: Generate topology using CGenFF (CHARMM) or GAFF2 (AMBER). Crucial: Verify penalty scores for the oxazinone ring parameters.

    • Solvation: TIP3P water box, 10 Å buffer.

    • Neutralization: Add Na+/Cl- to 0.15 M.

  • Production Run:

    • Ensemble: NPT (310 K, 1 atm).

    • Duration: 100 ns minimum.

    • Time Step: 2 fs.

  • Analysis Metrics:

    • RMSD: Ligand RMSD < 2.5 Å indicates a stable pose.

    • H-Bond Persistence: Monitor the % occupancy of the interaction between the Carbonyl Oxygen and the Oxyanion Hole.

Quantitative Output Structure

Summarize MD results in the following format:

MetricThreshold for SuccessResult Interpretation
Ligand RMSD < 2.0 ÅStable binding mode.
Ser195 Distance 3.0 - 4.0 Å (Mean)Pre-reactive geometry maintained.
Water Bridges > 50% OccupancyWater-mediated stability (common for oxazinones).
MM-GBSA (

)
< -30 kcal/molHigh predicted affinity.

Module 4: ADMET & Toxicity Profiling

For "drug development professionals," efficacy is meaningless without safety.

  • BBB Permeability:

    • Calculate LogBB and CNS MPO scores.

    • Relevance: The "dimethyl-phenyl" lipophilic core suggests high BBB penetration, making it a viable CNS candidate but also a potential neurotoxin if off-target binding occurs.

  • Metabolic Stability:

    • Predict CYP450 sites of metabolism (SOM) using tools like FAME 3 or StarDrop.

    • Risk: The phenyl ring is a likely site for hydroxylation; the oxazinone ring is susceptible to hydrolysis by esterases.

References

  • Teixidó, J., et al. (2025). Suicide Substrates and Serine Protease Inhibition: The Role of Oxazinone Scaffolds. Journal of Medicinal Chemistry.

  • Gaussian, Inc. (2024). Gaussian 16 User Reference: DFT Methodologies for Heterocycles.

  • Schrödinger, LLC. (2024). Induced Fit Docking Protocol: Best Practices for Sterically Hindered Ligands.

  • Case, D.A., et al. (2025). AMBER 2024 Reference Manual: Force Fields for Non-Standard Residues.

  • ChemImpex. (2024). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Product Monograph.

Exploratory

Discovery of Novel 1,4-Oxazin-2-one Scaffolds in Medicinal Chemistry

[1][2][3] Executive Summary The 1,4-oxazin-2-one scaffold represents a distinct and underutilized chemical space in modern medicinal chemistry. Unlike its ubiquitous isomer, the 1,4-oxazin-3-one (a lactam often found in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The 1,4-oxazin-2-one scaffold represents a distinct and underutilized chemical space in modern medicinal chemistry. Unlike its ubiquitous isomer, the 1,4-oxazin-3-one (a lactam often found in benzo-fused drugs), the 2-one variant is a lactone-based heterocycle . This structural distinction confers unique reactivity profiles, particularly as a constrained peptidomimetic template and a versatile intermediate for diversity-oriented synthesis (DOS).

This technical guide dissects the discovery, synthesis, and application of 3,5-disubstituted-1,4-oxazin-2-one scaffolds. It moves beyond standard literature to focus on the "2-one" architecture, highlighting its role in generating polysubstituted pyridines and its potential as a suicide substrate for serine proteases.

Structural Rationale & Pharmacophore Analysis[1][4][5]

The "2-one" vs. "3-one" Distinction

In medicinal chemistry, the position of the carbonyl group dictates the scaffold's physicochemical properties.

  • 1,4-oxazin-3-one (Lactam): Highly stable, often planar (especially in benzo-fused systems), used as a bioisostere for nucleobases or aromatic cores (e.g., Efavirenz).

  • 1,4-oxazin-2-one (Lactone): Contains an internal enol ester. This ring system is more electrophilic and conformationally distinct. It serves as a dehydro-morpholine equivalent, locking substituents into specific vectors that mimic the

    
    -turn of bioactive peptides.
    
Peptidomimetic Potential

The 1,4-oxazin-2-one core effectively constrains the


 and 

torsion angles of the peptide backbone. By incorporating chiral amino alcohols during synthesis, the C3 and C5 positions can be decorated to mimic amino acid side chains (

and

), making them potent scaffolds for disrupting protein-protein interactions (PPIs).

Synthetic Architectures: Modular Assembly

The primary challenge in accessing 1,4-oxazin-2-ones is controlling the regiochemistry of the cyclization to ensure the formation of the lactone (2-one) rather than the lactam (3-one).

Strategy A: The Amino Alcohol / Acetylenedicarboxylate Route

This is the most robust method for generating "novel" 3,5-disubstituted scaffolds. It utilizes a tandem condensation-cyclization sequence.

  • Precursors:

    
    -amino alcohols (derived from chiral amino acids) and dialkyl acetylenedicarboxylates.
    
  • Mechanism: The amine undergoes a conjugate addition to the alkyne, followed by an intramolecular transesterification (lactonization).

  • Advantage: High modularity. The chirality of the amino alcohol is conserved at the C3 position.

Strategy B: The -Halo Ester Cyclization

A classical approach involving the N-alkylation of


-amino ketones or amino alcohols with 

-halo esters, followed by acid-catalyzed cyclization. While effective, this route often suffers from racemization if not carefully controlled.
Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these scaffolds, highlighting the divergence between "2-one" and "3-one" outcomes.

SyntheticLogic Start Target: 1,4-Oxazin-2-one Precursor Chiral Amino Alcohol IntermedA Enamine Intermediate Precursor->IntermedA + Reagent A (Conjugate Addition) IntermedB N-Alkylated Intermediate Precursor->IntermedB + Reagent B (SN2) ReagentA Dialkyl Acetylenedicarboxylate ReagentA->IntermedA ReagentB Alpha-Halo Ester ReagentB->IntermedB Cyclization Lactonization (Ring Closure) IntermedA->Cyclization Transesterification IntermedB->Cyclization Acid Catalysis Product 3,5-Disubstituted- 1,4-oxazin-2-one Cyclization->Product

Caption: Synthetic divergence for accessing the 1,4-oxazin-2-one lactone core via conjugate addition (Top) vs. alkylation (Bottom).

Functionalization & SAR: The "Reactive Handle"

One of the most powerful aspects of the 1,4-oxazin-2-one scaffold is its ability to serve as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Transformation to Polysubstituted Pyridines

Recent work (J. Org. Chem. 2024) has demonstrated that 1,4-oxazin-2-ones can react with alkynes to form highly substituted pyridines via a cycloaddition/cycloreversion sequence (loss of


). This allows the scaffold to act as a "store-and-release" intermediate for generating pyridine-based drugs.
Quantitative Data: Stability Profile

The lactone ring is susceptible to hydrolysis in plasma. However, substitution at C3 and C5 sterically shields the carbonyl.

Scaffold VariantSubstituent (C3)Substituent (C5)Plasma

(Human)
LogP
A (Base) HH< 10 min0.8
B (Mono) Isopropyl (Valine)H45 min1.2
C (Di) Benzyl (Phenylalanine)

> 120 min2.4
D (Fused) Benzo-fused-> 24 hrs3.1

Table 1: Comparative metabolic stability of oxazin-2-one variants. Note that 3,5-disubstitution (Entry C) significantly enhances hydrolytic stability compared to the unsubstituted parent.

Experimental Protocol: Synthesis of Chiral 1,4-Oxazin-2-one

Objective: Synthesis of (S)-3-isopropyl-5-(methoxycarbonyl)-1,4-oxazin-2-one (Valine-derived scaffold). Source Validation: Adapted from J. Org. Chem. 2024 methodologies [1].[1][2]

Materials
  • L-Valinol (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv)

  • Methanol (anhydrous)

  • Silica gel (for purification)[3]

Step-by-Step Methodology
  • Conjugate Addition:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add L-Valinol (10 mmol) and anhydrous MeOH (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add DMAD (11 mmol) over 15 minutes. Causality: Slow addition prevents uncontrolled exotherms and polymerization of the alkyne.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of the enamine intermediate).

  • Cyclization (Lactonization):

    • The reaction is often self-catalyzing, but if the intermediate persists, heat the solution to reflux (65°C) for 4–6 hours.

    • Mechanism:[1][4][5][6] The hydroxyl group of the valinol moiety attacks the proximal ester of the DMAD fragment, releasing methanol and closing the ring.

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo to yield a yellow oil.

    • Purify via flash column chromatography (Hexanes/EtOAc 4:1).

    • Validation: The product should show a characteristic lactone carbonyl stretch in IR (~1740-1760 cm⁻¹) and the absence of the broad O-H stretch of the starting amino alcohol.

Mechanism of Action: The Scaffold as a Reactive Pharmacophore

While often used as a passive scaffold, the 1,4-oxazin-2-one can act as a suicide inhibitor for serine proteases (e.g., Human Neutrophil Elastase). The active site serine attacks the lactone carbonyl, opening the ring and forming a stable acyl-enzyme complex that prevents further enzymatic activity.

MOA Target Serine Protease (Active Site Ser-OH) Complex Tetrahedral Intermediate Target->Complex Nucleophilic Attack on Lactone C=O Scaffold 1,4-Oxazin-2-one (Inhibitor) Scaffold->Complex AcylEnzyme Acyl-Enzyme Complex (Ring Opened) Complex->AcylEnzyme Ring Opening Inhibition Irreversible Inhibition AcylEnzyme->Inhibition Stable Ester Bond

Caption: Mechanism of serine protease inhibition. The oxazin-2-one functions as an electrophilic trap, acylating the catalytic serine residue.

References

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors Source: The Journal of Organic Chemistry (2024) Context: Defines the synthesis of the 1,4-oxazin-2-one core from amino alcohols and acetylenedicarboxylates. URL:[Link]

  • A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization Source: Organic Letters (2012) Context: Alternative synthesis using alkynyl alcohols, relevant for diversity generation. URL:[Link]

  • Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors Source: PubMed / Elsevier (2025) Context: Highlights the biological relevance of the related benzo-fused scaffold in emerging therapeutic areas like ferroptosis.[6] URL:[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones Source: Molecules (MDPI) Context: Comprehensive review of the broader class of oxazine scaffolds and C-H functionalization strategies. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one

This guide details the step-by-step synthesis of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one , a chiral heterocyclic scaffold often utilized as a glycine equivalent in the asymmetric synthesis of -amino acids. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the step-by-step synthesis of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one , a chiral heterocyclic scaffold often utilized as a glycine equivalent in the asymmetric synthesis of


-amino acids. The protocol is divided into two core phases: the preparation of the chiral amino alcohol precursor via Grignard addition, and the subsequent cyclization with ethyl glyoxylate to form the oxazinone ring.

Part 1: Synthesis of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol

Principle: The synthesis begins with the double addition of methylmagnesium bromide to (R)-phenylglycine methyl ester. This reaction converts the ester moiety into a tertiary alcohol while preserving the chiral center at the benzylic position. The resulting amino alcohol serves as the chiral backbone for the oxazinone.

Reagents & Materials:

Component Specification Quantity (Scale)
(R)-Phenylglycine Methyl Ester HCl >98% ee, Anhydrous 10.0 g (49.6 mmol)
Methylmagnesium Bromide 3.0 M in Et₂O 83 mL (248 mmol, 5.0 equiv)
Diethyl Ether (Et₂O) Anhydrous 200 mL
Ammonium Chloride (NH₄Cl) Saturated Aqueous 100 mL
Sodium Sulfate (Na₂SO₄) Anhydrous 20 g

| Dichloromethane (DCM) | HPLC Grade | 100 mL |

Experimental Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Suspension: Charge the flask with (R)-phenylglycine methyl ester hydrochloride (10.0 g) and anhydrous diethyl ether (150 mL). Cool the suspension to 0°C using an ice bath.

  • Grignard Addition: Transfer the methylmagnesium bromide solution (83 mL) to the addition funnel via cannula. Add the Grignard reagent dropwise to the suspension over 45 minutes. Caution: Exothermic reaction with gas evolution.[1]

  • Reaction: After addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours . The suspension will dissolve, and a new precipitate (magnesium alkoxide) may form.

  • Quenching: Cool the reaction mixture back to 0°C . Carefully quench by slow addition of saturated aqueous NH₄Cl (100 mL). Note: Add slowly to manage vigorous foaming.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.[2][3] Extract the aqueous layer with DCM (3 × 50 mL).

  • Workup: Combine the organic extracts (Et₂O and DCM), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol as a pale yellow oil or solid.

  • Purification: If necessary, recrystallize from hexanes/ethyl acetate or use directly in the next step (crude yield typically >90%).

Part 2: Synthesis of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one

Principle: The chiral amino alcohol is condensed with ethyl glyoxylate. This cyclodehydration forms the 6-membered oxazine ring. The reaction proceeds through a hemiaminal intermediate which loses water to form the cyclic imine (oxazinone).

Reagents & Materials:

Component Specification Quantity
(R)-1-Amino-2-methyl-1-phenylpropan-2-ol From Part 1 8.0 g (48.4 mmol)
Ethyl Glyoxylate 50% Sol. in Toluene 10.9 mL (53.2 mmol, 1.1 equiv)
Toluene Anhydrous 150 mL
Molecular Sieves (4Å) Activated, Beads 10 g

| Celite | Filter Aid | 10 g |

Experimental Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser (or use activated molecular sieves in the flask).

  • Dissolution: Dissolve the amino alcohol (8.0 g) in anhydrous toluene (150 mL).

  • Addition: Add the ethyl glyoxylate solution (10.9 mL) and activated 4Å molecular sieves (10 g) to the flask.

  • Cyclization: Heat the mixture to reflux (110°C) . Stir vigorously for 4–6 hours .

    • Monitoring: Monitor reaction progress by TLC (SiO₂, 30% EtOAc/Hexanes). The starting amine spot (ninhydrin active) should disappear, and a new UV-active spot (imine) should appear.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove molecular sieves. Wash the pad with toluene (20 mL).

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude oxazinone.

  • Purification: Purify the residue by flash column chromatography on silica gel (Gradient: 10% → 30% EtOAc in Hexanes) or recrystallization from Et₂O/Pentane.

    • Target: 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one is typically a white to off-white solid.

Visualizing the Synthesis Pathway

The following diagram illustrates the transformation from the amino ester to the final oxazinone scaffold.

SynthesisPath Start (R)-Phenylglycine Methyl Ester HCl Step1 Grignard Addition (MeMgBr, Et2O) Start->Step1 Inter (R)-1-Amino-2-methyl- 1-phenylpropan-2-ol Step1->Inter Nucleophilic Addition (-40°C to RT) Step2 Cyclocondensation (Ethyl Glyoxylate, Toluene) Inter->Step2 Final 6,6-Dimethyl-5-phenyl- 5H-1,4-oxazin-2-one Step2->Final Dehydration (-H2O)

Caption: Synthetic route from phenylglycine ester to the oxazinone scaffold via amino alcohol intermediate.

References

  • Rikimaru, K., et al. (2004).[4] "Synthesis of Sphingosine kinase inhibitors." Synthesis, 2004(6), 909-917.[4] Link

  • Williams, R. M., et al. (1989). "Asymmetric Synthesis of Monosubstituted and alpha,alpha-Disubstituted alpha-Amino Acids via 5,6-Diphenyl-morpholin-2-one." Journal of Organic Chemistry, 54(11), 2671-2681. Link

  • Hoover, F. W., & Hass, H. B. (1947). "Synthesis of 2-Amino-1-phenyl-1-propanol and Its Methylated Derivatives." Journal of Organic Chemistry, 12(4), 506–509. Link

Sources

Application

Application of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one as a chiral auxiliary

This guide details the application of (5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one , commonly known as the Dellaria-Santarsiero Chiral Auxiliary (or simply the Dellaria Oxazinone).[] This heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one , commonly known as the Dellaria-Santarsiero Chiral Auxiliary (or simply the Dellaria Oxazinone).[] This heterocyclic scaffold serves as a highly effective chiral glycine equivalent for the asymmetric synthesis of


-amino acids, particularly sterically demanding 

-disubstituted (quaternary) amino acids.[]

Application Note: Asymmetric Synthesis of -Amino Acids using the Dellaria Oxazinone[1]

Executive Summary

The Dellaria Oxazinone is a cyclic imino ether that functions as a nucleophilic glycine equivalent. Unlike the Evans oxazolidinone (which typically relies on


-acylation), the Dellaria auxiliary incorporates the glycine nitrogen and 

-carbon directly into the six-membered ring.[]
  • Primary Application: Asymmetric alkylation to generate quaternary stereocenters.

  • Mechanism: Formation of a planar enolate followed by electrophilic attack from the face opposite the bulky C5-phenyl group.[]

  • Key Advantage: The gem-dimethyl group at C6 conformationally locks the ring (half-chair), enhancing facial selectivity (>95% de) and hydrolytic stability compared to the 5,6-diphenyl (Williams) analog.[]

Structural Mechanism & Logic

The high stereocontrol arises from the rigid geometry of the oxazinone enolate.

  • Conformational Lock: The gem-dimethyl group at C6 forces the phenyl group at C5 into a pseudo-axial orientation to minimize steric strain (1,3-diaxial interactions).[]

  • Facial Shielding: This pseudo-axial phenyl group effectively blocks the top face of the enolate.

  • Trajectory: Electrophiles (alkyl halides) are forced to approach from the bottom face (anti to the phenyl group), establishing the stereochemistry of the new

    
    -center.[]
    
DOT Diagram: Stereochemical Logic

DellariaMechanism Auxiliary Dellaria Oxazinone (5-Ph, 6,6-Me2) Base Base Treatment (LiHMDS/NaHMDS) Auxiliary->Base Deprotonation (-78°C) Enolate Planar Enolate (Aza-enolate) Base->Enolate Li+ Chelation Transition Transition State (Ph group blocks Top Face) Enolate->Transition + Electrophile (RX) Enolate->Transition Product Alkylated Oxazinone (>98% de) Transition->Product Bottom Face Attack Transition->Product Hydrolysis Acid Hydrolysis Product->Hydrolysis Ring Opening AminoAcid Chiral α-Amino Acid (Free or Ester) Hydrolysis->AminoAcid Recovery

Caption: Workflow of the Dellaria auxiliary demonstrating the steric control exerted by the C5-phenyl group during enolate alkylation.

Experimental Protocols
Protocol A: Preparation of the Enolate and Asymmetric Alkylation

This protocol describes the mono-alkylation of the glycine template. For synthesis of quaternary amino acids, the starting material would be the 3-substituted oxazinone.[]

Reagents:

  • Substrate: (5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (1.0 equiv).[]

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv).[] Note: LiHMDS is also effective but NaHMDS often yields higher de.

  • Electrophile: Alkyl halide (R-X) (1.2–1.5 equiv).[] Active halides (benzyl, allyl, propargyl) work best.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF (concentration ~0.1 M relative to substrate).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add the NaHMDS solution dropwise over 5 minutes.

  • Enolization: Add the solution of Dellaria Oxazinone (dissolved in minimal THF) dropwise to the base. Stir at -78 °C for 30–45 minutes . The solution typically turns deep yellow/orange, indicating enolate formation.

  • Alkylation: Add the alkyl halide (neat or in THF) dropwise.

  • Reaction: Stir at -78 °C for 2–4 hours. Monitor by TLC (or GC/MS). If reaction is sluggish, allow to warm slowly to -40 °C.

  • Quench: Quench the reaction at low temperature with saturated aqueous NH₄Cl.

  • Workup: Warm to room temperature. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Checkpoint:

  • Validation: Check ¹H NMR of the crude product. The diastereomeric ratio (dr) is usually determined by integration of the C6-methyl signals, which appear as distinct singlets for each diastereomer.[]

Protocol B: Hydrolysis and Recovery of Amino Acid

One of the Dellaria auxiliary's strengths is the mild hydrolysis conditions compared to other lactims.

Reagents:

  • Acid: Dilute HCl (1N to 6N) or TFA/DCM.

  • Solvent: THF/Water or Dioxane/Water (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the alkylated oxazinone in THF/Water (1:1).

  • Acidification: Add 1N HCl (5–10 equiv) dropwise.

  • Hydrolysis: Stir at room temperature for 12–24 hours. For sterically hindered quaternary centers, heating to 50 °C may be required.

    • Observation: The reaction opens the lactone and hydrolyzes the imine, releasing the amino acid and the amino-alcohol auxiliary precursor.

  • Separation (Ion Exchange):

    • Concentrate the mixture to remove THF.

    • Apply the aqueous residue to a cation-exchange resin (e.g., Dowex 50W).[]

    • Wash the column with water (removes neutral organic byproducts and the auxiliary precursor if it is not protonated/charged, though the amino alcohol is basic).

    • Note: Both the amino acid and the chiral amino alcohol will bind. Elute with dilute NH₄OH.

    • Alternative: If the amino acid is lipophilic, extract the auxiliary precursor with organic solvent at basic pH, leaving the amino acid carboxylate in the aqueous phase.

Comparative Analysis
FeatureDellaria (Oxazinone)Williams (Lactone)Evans (Oxazolidinone)
Structure 6-membered (5-Ph, 6,6-Me2)6-membered (5,6-diPh)5-membered (4-Ph/Bn)
Type Glycine Enolate (Nucleophile)Glycine Enolate (Nucleophile)Chiral Imide (Nucleophile)
Stability High (Gem-dimethyl lock)Moderate (Prone to epimerization)High
Selectivity >98% de (Rigid conformation)>95% de>98% de
Product

-Amino Acids

-Amino Acids

-Substituted Acids
Quaternary Centers Excellent GoodDifficult (Sterics)
References
  • Dellaria, J. F.; Santarsiero, B. D. (1989). "Enantioselective synthesis of alpha-amino acids via the alkylation of chiral oxazinones." The Journal of Organic Chemistry, 54(16), 3916–3921. Link[]

  • Williams, R. M. (1992). "Synthesis of Optically Active -Amino Acids." Pergamon Press, Oxford. (Definitive text on amino acid synthesis).
  • Abell, A. (1999). "Advances in Amino Acid Mimetics and Peptidomimetics." JAI Press.
  • Chem-Impex International. "Product Analysis: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one." Link

Sources

Method

Use of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one in asymmetric synthesis

This Application Note and Protocol guide details the use of (5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (and its enantiomer) as a chiral glycine equivalent for the asymmetric synthesis of -amino acids. App...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (and its enantiomer) as a chiral glycine equivalent for the asymmetric synthesis of


-amino acids.

Application Note: Asymmetric Synthesis of -Amino Acids Using 6,6-Dimethyl-5-Phenyl-1,4-Oxazin-2-One

Introduction & Core Chemistry

The compound 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (specifically the 5,6-dihydro derivative) serves as a highly effective chiral glycine equivalent . It belongs to the class of cyclic imino esters (oxazinones) utilized to synthesize non-natural and enantiomerically pure


-amino acids.

Unlike the classic Schöllkopf bis-lactim ether or the Williams diphenyl-morpholinone, this scaffold incorporates a gem-dimethyl group at the C6 position and a phenyl group at the C5 position. This structural modification offers distinct advantages:

  • Conformational Locking: The gem-dimethyl group restricts the conformational flexibility of the ring, enhancing the facial bias of the enolate.

  • Steric Shielding: The C5-phenyl group, locked in a pseudo-axial orientation, effectively shields one face of the planar enolate, directing electrophilic attack to the opposite face with high diastereoselectivity (often >98% de).

  • Practicality: The auxiliary is derived from (S)- or (R)-phenylglycine via a Grignard addition, making it accessible and cost-effective.

Mechanism of Action

The transformation follows a three-stage cycle:

  • Enolization: Deprotonation of the C3-methylene protons using a strong base (e.g., LiHMDS, NaHMDS) generates a planar aza-enolate.

  • Stereoselective Alkylation: The electrophile approaches anti to the bulky C5-phenyl group.

  • Hydrolysis: Mild acidic hydrolysis cleaves the imine and ester bonds, releasing the free

    
    -amino acid and allowing for the potential recovery of the chiral amino alcohol auxiliary.
    

Experimental Protocols

Preparation of the Chiral Template

Note: While commercially available (e.g., TCI D3259), the template can be synthesized in-house.

Precursor Synthesis (Amino Alcohol):

  • React (S)-phenylglycine methyl ester with excess methylmagnesium bromide (MeMgBr) (3.5 equiv) in dry THF/ether at 0°C to room temperature.

  • Quench with saturated NH₄Cl. Extract and purify to obtain (S)-1-amino-2-methyl-1-phenylpropan-2-ol .

Cyclization to Oxazinone:

  • Reagents: Amino alcohol (1 equiv), Glyoxal or Glyoxylic acid equivalent (e.g., methyl chloroacetate followed by oxidation, or direct condensation with ethyl glyoxylate and subsequent dehydration).

    • Standard Route: Condensation with ethyl glyoxylate in refluxing toluene/benzene with a Dean-Stark trap, followed by treatment with acid catalyst (p-TsOH) to ensure imine formation.

  • Purification: Recrystallization from hexanes/ethyl acetate.

Asymmetric Alkylation Protocol

Objective: Synthesis of (S)-


-Amino Acids (using the (S)-template).

Materials:

  • Template: (5S)-5,6-dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1–1.2 equiv)

  • Electrophile: Alkyl halide (R-X) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with inert gas.

  • Dissolution: Dissolve the oxazinone template (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78°C (dry ice/acetone bath).

  • Enolization: Dropwise add LiHMDS (1.1 mmol) over 5–10 minutes. The solution typically turns deep yellow or orange, indicating enolate formation. Stir at -78°C for 30–45 minutes to ensure complete deprotonation.

  • Alkylation: Add the electrophile (e.g., Benzyl bromide, Methyl iodide) (1.2–1.5 mmol) dropwise (neat or dissolved in minimal THF).

    • Note: For reactive electrophiles, the reaction may be complete in 1–2 hours at -78°C. For less reactive ones, allow the mixture to warm slowly to -40°C or 0°C over 4–6 hours.

  • Quench: Quench the reaction at low temperature with saturated aqueous NH₄Cl (5 mL). Allow to warm to room temperature.

  • Workup: Dilute with diethyl ether or EtOAc. Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR of the crude mixture. The alkylated intermediate is often stable and can be purified by flash chromatography (Silica gel, Hexanes/EtOAc).

Hydrolysis and Recovery

Objective: Release the free amino acid.

  • Hydrolysis: Dissolve the alkylated oxazinone in a mixture of THF/EtOH (1:1) and add 1M or 2M HCl (excess).

  • Reaction: Stir at room temperature (or mild heat, 40–50°C) for 2–12 hours. Monitor disappearance of starting material by TLC.

    • Mechanism:[1][2][3][4][5] The imine hydrolyzes first, followed by the lactone.

  • Separation:

    • Extract the mixture with dichloromethane (DCM) . The chiral auxiliary (amino alcohol) or its derivatives often partition into the organic phase (depending on pH).

    • The free amino acid remains in the aqueous phase as the hydrochloride salt.

  • Isolation:

    • Amino Acid:[6][7][8][9] Concentrate the aqueous phase or apply to an ion-exchange column (Dowex 50W) to isolate the zwitterionic amino acid.

    • Auxiliary: The organic phase containing the chiral auxiliary can be processed to recover the amino alcohol for reuse.

Data Summary & Troubleshooting

Comparative Performance Table
Parameter6,6-Dimethyl-5-Phenyl OxazinoneWilliams Lactone (5,6-Diphenyl)Schöllkopf Bis-Lactim
Chiral Source Phenylglycine + MeMgBrPhenylglycine + PhMgBrValine (usually)
Enolate Geometry Fixed (Cyclic)Fixed (Cyclic)Fixed (Aromatic)
Diastereoselectivity High (>95% de)High (>95% de)High (>95% de)
Hydrolysis Conditions Mild Acid (HCl)Hydrogenolysis/Lewis AcidMild Acid (HCl)
Atom Economy Moderate (Auxiliary recoverable)ModerateModerate
Troubleshooting Guide
  • Low Yield during Alkylation: Ensure anhydrous conditions. Water destroys the enolate immediately. If the electrophile is unreactive, add HMPA or DMPU (co-solvent) to increase enolate reactivity.

  • Poor Diastereoselectivity: Ensure the temperature remains at -78°C during the addition of the electrophile. Warming up too fast can lead to equilibration of the enolate or less selective attack.

  • Incomplete Hydrolysis: If the ring is resistant to dilute HCl, increase temperature to reflux or use LiOH/THF followed by acidification (though this may racemize sensitive substrates; acid is preferred).

Pathway Visualization

The following diagram illustrates the asymmetric synthesis cycle, highlighting the steric control exerted by the phenyl and dimethyl groups.

AsymmetricSynthesis Figure 1: Reaction cycle for the asymmetric synthesis of amino acids using the oxazinone template. Template Chiral Template (6,6-dimethyl-5-phenyl-oxazinone) Enolate Li-Enolate Species (Planar, Face-Shielded) Template->Enolate LiHMDS, -78°C THF Alkylated Alkylated Intermediate (Single Diastereomer) Enolate->Alkylated Electrophile (R-X) Steric Block by Ph Hydrolysis Acid Hydrolysis Alkylated->Hydrolysis HCl / H2O Product L- or D-Amino Acid (High ee) Hydrolysis->Product Aqueous Phase Auxiliary Recovered Amino Alcohol Hydrolysis->Auxiliary Organic Phase Auxiliary->Template Regeneration (Optional)

References

  • TCI Chemicals. Product D3259: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.[2]Link

  • Ma, D., et al. "Convenient, asymmetric synthesis of enantiomerically pure 2',6'-dimethyltyrosine (DMT) via alkylation of chiral equivalent of nucleophilic glycine." Tetrahedron: Asymmetry, 1999 .[8] Link

  • Williams, R. M.
  • Bull, S. D., Davies, S. G., et al. "Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines." J. Chem. Soc., Perkin Trans. 1, 2002 , 2442-2448. Link

Sources

Application

Application Note: 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one as a Scaffold for Pyridine Synthesis

This Application Note is structured to guide researchers through the use of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one as a specialized heterocyclic azadiene precursor for the regioselective synthesis of substituted pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the use of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one as a specialized heterocyclic azadiene precursor for the regioselective synthesis of substituted pyridines.

Executive Summary

The synthesis of highly substituted pyridines remains a cornerstone of medicinal chemistry, given the prevalence of the pyridine moiety in FDA-approved therapeutics (e.g., Nexium, Clarinex). While traditional condensation methods (Hantzsch, Kröhnke) often suffer from limited regiocontrol and harsh conditions, the Diels–Alder/Retro-Diels–Alder (DA/rDA) sequence using 1,4-oxazin-2-ones offers a superior alternative.

This guide details the utility of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (Compound 1 ) as a "masked" azadiene. Unlike simple acyclic azadienes, this heterocyclic scaffold locks the diene in the reactive s-cis conformation, significantly lowering the activation energy for [4+2] cycloaddition with alkynes. The subsequent extrusion of CO₂ (and potentially acetone/alkyl elimination depending on aromatization conditions) drives the formation of the pyridine core with high regiocontrol.

Mechanistic Principles & Causality

The "Azadiene" Advantage

The core reactivity lies in the 1,4-oxazin-2-one ring acting as an electron-deficient heterodiene.

  • Activation: The lactone carbonyl (C2=O) and the imine (C3=N4) create a highly polarized diene system (O=C–C=N) susceptible to inverse electron demand Diels–Alder (IEDDA) reactions.

  • Regioselectivity: The phenyl group at C5 and the gem-dimethyl steric bulk at C6 direct the approach of the alkyne dienophile. The alkyne's most electron-rich carbon typically attacks C3 (the most electron-deficient position of the diene), ensuring predictable substitution patterns.

The Reaction Cascade

The transformation proceeds via a domino sequence:

  • [4+2] Cycloaddition: Compound 1 reacts with a dienophile (alkyne) to form a strained bicyclic lactone intermediate (2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-one derivative).

  • Retro-Diels–Alder (rDA): The bicyclic bridge is thermally unstable. It collapses to extrude CO₂.

  • Aromatization:

    • Standard Path: Loss of CO₂ typically yields a dihydropyridine.

    • Structural Nuance: Because Compound 1 possesses a gem-dimethyl group at C6, direct aromatization to a pyridine requires the loss of this quaternary center (e.g., via elimination of acetone or oxidative dealkylation) or results in a stable dihydropyridine product, which can be further functionalized.

Pathway Visualization

The following diagram illustrates the reaction logic and intermediate states.

ReactionPathway Start Oxazinone Precursor (6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one) TS [4+2] Cycloaddition (Bicyclic Lactone Intermediate) Start->TS + Alkyne 110-140°C Alkyne Alkyne Dienophile (R-C≡C-R') Alkyne->TS Loss Retro-Diels-Alder (-CO₂) TS->Loss Thermal Instability Product Substituted Pyridine (or Dihydropyridine) Loss->Product Aromatization

Caption: Logical flow of the tandem cycloaddition/cycloreversion sequence transforming the oxazinone scaffold into the pyridine core.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Precursor: 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (Synthesized via condensation of phenylglycine derivative with

    
    -hydroxy ketone equivalent or commercially sourced).
    
  • Dienophile: Phenylacetylene (Model substrate) or functionalized terminal alkyne.[1]

  • Solvent: o-Xylene (Anhydrous, ≥99%) or Toluene (for lower temp reactivity).

  • Additives: Hydroquinone (radical inhibitor, optional but recommended for scale-up).

Standard Operating Procedure (SOP)

Objective: Synthesis of a polysubstituted pyridine via reaction with phenylacetylene.

  • Preparation:

    • Flame-dry a 25 mL heavy-walled pressure tube (or round-bottom flask with reflux condenser).

    • Charge with 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (1.0 equiv, e.g., 203 mg, 1.0 mmol).

    • Add Phenylacetylene (3.0 equiv, 306 mg, 3.0 mmol). Note: Excess alkyne drives the equilibrium forward.

    • Dissolve in o-Xylene (5.0 mL, 0.2 M concentration).

  • Reaction:

    • Seal the tube (or maintain N₂ atmosphere for reflux).

    • Heat to 140 °C (oil bath temperature).

    • Stir vigorously for 12–24 hours .

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting oxazinone (usually UV active) should disappear. Look for the evolution of gas (CO₂ bubbles) if using an open system.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator). Note: Xylene requires high vacuum or azeotroping.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient 0%

        
         20% EtOAc in Hexanes.
        
    • Observation: The pyridine product typically elutes as a yellow oil or solid, often fluorescent under UV (254/365 nm).

Data & Troubleshooting

Table 1: Optimization Parameters

ParameterConditionOutcomeRecommendation
Solvent Toluene (110°C)Slow conversion (<50% in 24h)Use for highly reactive alkynes only.
Solvent o-Xylene (140°C)Full conversion, high yieldStandard condition.
Stoichiometry 1:1 (Oxazinone:Alkyne)Incomplete reactionUse 3-5 equivalents of alkyne.
Atmosphere AirOxidative byproducts observedPerform under Argon/Nitrogen .

Critical Analysis & Validation

Self-Validating the Protocol

To ensure the reaction worked as intended, verify the following spectral signatures in the product:

  • Loss of Lactone: The IR stretch at ~1750 cm⁻¹ (lactone C=O) must be absent.

  • Pyridine Signature: Look for characteristic aromatic signals in ¹H NMR (typically

    
     7.0–9.0 ppm).
    
  • Gem-Dimethyl Fate:

    • If the product is a dihydropyridine , the gem-dimethyl singlet (

      
       ~1.2 ppm) will persist.
      
    • If the product is a fully aromatic pyridine , the gem-dimethyl signals must be absent (indicating elimination) or shifted significantly if a rearrangement occurred. Note: For 6,6-dimethyl precursors, the formation of a stable dihydropyridine is the most common outcome unless oxidative forcing conditions are applied.

Advantages over Traditional Methods
  • Atom Economy: The only byproduct is CO₂ (and potentially acetone), making purification simple.

  • Neutral Conditions: Unlike the Hantzsch synthesis (acidic/basic steps) or Chichibabin (harsh base), this thermal cycloaddition tolerates sensitive functional groups like esters, nitriles, and acetals.

References

  • Boger, D. L. (1986).[2] Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781–793. Link

  • Parr, B. T., & Sletten, E. M. (2013). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 78(23), 12029–12039. Link

  • Vandavasi, J. K., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization. Organic Letters, 14(12), 3134–3137. Link

  • Li, H., et al. (2024). Nitrogenation of Alkynes with Nitrones to Prepare Functionalized [1,4]Oxazinones. Organic Letters, 26. Link

Sources

Method

Application Note: Antiviral Profiling of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one Derivatives

The following Application Note and Protocol Guide details the investigation into the antiviral activity of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one derivatives . This guide focuses on their dual role: as chiral template...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the investigation into the antiviral activity of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one derivatives . This guide focuses on their dual role: as chiral templates for synthesizing antiviral non-natural amino acids (used in HIV/HCV protease inhibitors) and as novel heterocyclic scaffolds with potential direct antiviral activity (e.g., as Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs).

Abstract & Scientific Context

The scaffold 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (often referred to as a "Williams-type" or "Schöllkopf-type" lactone template) is a privileged structure in medicinal chemistry. While primarily renowned as a chiral auxiliary for the asymmetric synthesis of


-amino acids , its derivatives possess intrinsic biological activity due to the 1,4-oxazine core, which mimics bioactive nucleosides and heterocyclic pharmacophores.

In the context of antiviral drug development, this scaffold is critical for two distinct pathways:

  • Precursor Application: Synthesis of chiral non-natural amino acids (e.g., tert-leucine analogs) required for HCV NS3/4A protease inhibitors (like Boceprevir/Telaprevir) and HIV protease inhibitors .

  • Direct Therapeutic Application: Functionalized 1,4-oxazin-2-ones exhibit potential as NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) against HIV-1 and as anti-TMV (Tobacco Mosaic Virus) agents, owing to their ability to occupy hydrophobic pockets in viral enzymes.

This guide provides a comprehensive workflow for synthesizing antiviral precursors using this template and screening the derivatives for antiviral efficacy.

Chemical Background & Mechanism

Structural Properties

The core structure features a six-membered 1,4-oxazine ring with a lactone carbonyl at C2.

  • C6-Gem-dimethyl: Provides steric bulk, directing stereochemistry during alkylation reactions.

  • C5-Phenyl: Enhances

    
    -
    
    
    
    stacking interactions with viral target proteins (e.g., HIV RT Tyr181/Tyr188).
  • Chirality (C5): The (5S)- or (5R)-configuration dictates the stereochemical outcome of the synthesized antiviral pharmacophores.

Mechanism of Action (MOA)
  • Pathway A (Indirect): The derivative acts as a chiral building block . It enables the synthesis of enantiopure amino acids that fit into the catalytic triad of viral proteases (e.g., HCV NS3), blocking polyprotein processing.

  • Pathway B (Direct): The intact oxazinone derivative binds to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (NNRTI site), inducing a conformational change that locks the enzyme's "thumb" domain, preventing DNA polymerization.

Experimental Protocols

Protocol A: Asymmetric Synthesis of Antiviral Precursors

Objective: Use the 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one template to synthesize a chiral amino acid (e.g., an antiviral side chain).

Materials:

  • (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (Template).[1][2][3]

  • Electrophile (e.g., Benzyl bromide or Allyl bromide).

  • Base: NaHMDS or LiHMDS (1.0 M in THF).

  • Solvent: Anhydrous THF.

Workflow:

  • Enolate Formation:

    • Dissolve the template (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to

      
      .
      
    • Add NaHMDS (1.1 eq) dropwise over 15 min. Stir for 30 min to form the enolate.

  • Stereoselective Alkylation:

    • Add the electrophile (1.2 eq) slowly. The C6-dimethyl group forces the electrophile to approach from the face opposite the C5-phenyl group (Anti-addition).

    • Stir at

      
       for 2 h, then warm to RT overnight.
      
  • Hydrolysis (Template Cleavage):

    • Quench with mild acid (0.1 M HCl).

    • Reflux with 6 M HCl/dioxane to cleave the oxazinone ring, releasing the free chiral

      
      -amino acid and the chiral auxiliary (recoverable).
      
  • Purification:

    • Isolate the amino acid via ion-exchange chromatography (Dowex 50W).

Protocol B: In Vitro Antiviral Efficacy Assay (HIV-1 Model)

Objective: Evaluate the direct antiviral activity of functionalized oxazinone derivatives.

Cell Line: MT-4 cells (Human T-cell leukemia). Virus: HIV-1 strain IIIB.

Step-by-Step Procedure:

  • Compound Preparation:

    • Dissolve derivatives in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.001

      
      M to 100 
      
      
      
      M) in culture medium (RPMI-1640 + 10% FBS).
  • Infection:

    • Suspend MT-4 cells (

      
       cells/mL).
      
    • Infect with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01.

    • Control: Mock-infected cells (Cell control) and Untreated infected cells (Virus control).

  • Treatment:

    • Add 100

      
      L of cell suspension to 96-well plates containing 100 
      
      
      
      L of compound dilutions.
    • Incubate at

      
      , 5% 
      
      
      
      for 5 days.
  • Readout (MTT Assay):

    • Add 20

      
      L MTT reagent (5 mg/mL) to each well. Incubate for 4 h.
      
    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Data Analysis:

    • Calculate % Protection =

      
      .
      
    • Determine EC50 (50% Effective Concentration) using non-linear regression.

Protocol C: Time-of-Addition Assay (Mechanism Validation)

Objective: Determine at which stage of the viral lifecycle the derivative acts (Entry vs. Replication).

  • Infection: Infect MT-4 cells with HIV-1 (MOI > 1.0) at

    
    .
    
  • Treatment: Add compound (at

    
     EC50) at varying time points:
    
    • 
       h (Co-treatment).
      
    • 
       h post-infection.
      
  • Incubation: Incubate for 24-48 h (single replication cycle).

  • Readout: Measure p24 antigen levels (ELISA) in the supernatant.

    • Interpretation: If efficacy is lost when added >2h post-infection, the target is likely Entry or Reverse Transcription (consistent with NNRTI profile). If efficacy persists up to 12h, the target is likely Protease or Maturation .

Data Presentation & Analysis

Quantitative Metrics Table
ParameterDefinitionTarget Criteria (Hit)

Concentration inhibiting 50% viral replication


Concentration inducing 50% cytotoxicity

SI Selectivity Index (

)

(Early Stage),

(Lead)
Visual Workflow (DOT Diagram)

Antiviral_Workflow cluster_Screening Antiviral Screening Cascade Template 6,6-dimethyl-5-phenyl- 5H-1,4-oxazin-2-one Synthesis Asymmetric Alkylation (NaHMDS, R-X) Template->Synthesis Chiral Induction Derivatives Functionalized Oxazinones / Amino Acids Synthesis->Derivatives Hydrolysis/Purification Tox Cytotoxicity Assay (MTT/CCK-8) Derivatives->Tox Step 1: Safety Efficacy Viral Inhibition (EC50 Determination) Tox->Efficacy If SI > 10 MOA Time-of-Addition (Target ID) Efficacy->MOA Hit Validation

Caption: Integrated workflow for synthesizing and screening oxazinone derivatives for antiviral activity.

Troubleshooting & Expert Tips

  • Solubility: 6,6-dimethyl-5-phenyl-oxazinones are lipophilic. If precipitation occurs in aqueous media, use a co-solvent (0.5% DMSO or PEG-400) or encapsulate in cyclodextrins for bioassays.

  • Enolate Stability: During synthesis (Protocol A), ensure the temperature remains strictly at

    
    . Higher temperatures lead to racemization at C5, destroying the chiral template's value.
    
  • False Positives: In antiviral assays, always run a parallel cytotoxicity plate. A reduction in viral signal caused by cell death (toxicity) mimics antiviral activity. Calculate SI rigorously.

References

  • Williams, R. M., & Sinclair, P. J. (1991). Asymmetric synthesis of amino acids using the 5,6-diphenyl-morpholin-2-one template. Journal of Organic Chemistry. Link (Foundational chemistry for the scaffold).

  • TCI Chemicals. (2024). Product Guide: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.[1][2][3] TCI Product Catalog. Link (Source for physical properties and synthesis utility).

  • De Clercq, E. (2001). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity. Link (Context for oxazinone-like NNRTI pharmacophores).

  • Swapna, B., et al. (2024). Synthesis and biological evaluation of novel oxazine and thiazine derivatives. World Journal of Pharmaceutical Research. Link (Recent study on antimicrobial/antiviral activity of general oxazine derivatives).

  • Pau, A., et al. (2007). Synthesis and antiviral activity of water-soluble derivatives of 1,4-oxazin-2-one. Farmaco.

Sources

Application

Antifungal properties of substituted 1,4-oxazin-2-ones against pathogenic fungi

Executive Summary The 1,4-oxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, offering a versatile template for antifungal drug discovery. Unlike traditional azoles or polyenes, substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, offering a versatile template for antifungal drug discovery. Unlike traditional azoles or polyenes, substituted 1,4-oxazin-2-ones often exhibit multi-modal mechanisms of action, ranging from chitin synthase inhibition to membrane disruption, depending on the C3, C5, and C6 substitution patterns.

This guide provides a comprehensive framework for the biological evaluation of these compounds. It moves beyond basic screening, offering a rigorous, standardized workflow compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines (M27 and M38) to ensure data reproducibility and regulatory alignment.

Chemical Context & Structure-Activity Relationship (SAR)

The Pharmacophore

The 1,4-oxazin-2-one core is a six-membered heterocycle containing oxygen and nitrogen. Its antifungal potency is heavily dictated by lipophilicity and electronic distribution.

  • Lipophilicity: Essential for penetrating the fungal cell wall (chitin/glucan matrix).

  • Electronic Effects: Electron-withdrawing groups (EWGs) on aryl substituents often enhance metabolic stability and binding affinity.

SAR Visualization

The following diagram outlines the critical substitution zones derived from current medicinal chemistry literature regarding this scaffold.

SAR_Oxazinone Core 1,4-Oxazin-2-one Scaffold N4 N4 Position (Lipophilicity) Core->N4 Alkyl/Benzyl groups improve membrane permeability C5 C5 Position (Electronic Tuning) Core->C5 Halogenated Aryls (Cl, F) increase potency C6 C6 Position (Steric Bulk) Core->C6 Small alkyls or fused benzene (Benzoxazinones) stabilize ring C3 C3 Carbonyl (H-Bond Acceptor) Core->C3 Essential for target binding Ex1 Example: N-Benzyl increases activity vs C. albicans N4->Ex1 Ex2 Example: C5-p-Chlorophenyl enhances metabolic stability C5->Ex2

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution sites on the 1,4-oxazin-2-one core for antifungal optimization.

Pre-Experimental Application Note: Compound Handling

Before initiating biological assays, the physicochemical properties of the oxazinone derivatives must be managed to prevent precipitation, which causes false negatives (loss of compound) or false positives (aggregate toxicity).

Solubility & Stock Preparation

Most substituted 1,4-oxazin-2-ones are lipophilic.

  • Solvent: Dimethyl Sulfoxide (DMSO), analytical grade.

  • Stock Concentration: Prepare at 100× the highest desired test concentration (typically 12.8 mg/mL or 6.4 mg/mL) to ensure the final DMSO concentration in the assay is

    
    .
    
  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the lactone ring) and store at -20°C. Avoid repeated freeze-thaw cycles.

Stability Check

The lactone (cyclic ester) moiety in oxazinones can be susceptible to hydrolysis in basic media.

  • Buffer Restriction: Avoid buffers with pH > 7.5 for long-term incubations.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0) is the required standard for stability and physiological relevance.

Protocol: In Vitro Susceptibility Testing (MIC Determination)

This protocol harmonizes CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).[1]

Experimental Workflow

MIC_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (2x Conc in RPMI) Start->Dilution Plate 96-Well Plate Setup (100µL Drug + 100µL Fungi) Dilution->Plate Add Drug Inoculum Inoculum Prep (0.5 McFarland) Adjust Adjust to 1-5 x 10^3 CFU/mL Inoculum->Adjust Adjust->Plate Add Fungi Incubate Incubation 35°C (24-48h) Plate->Incubate Read Readout (Visual or OD600) Incubate->Read

Figure 2: Standardized Broth Microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Materials
  • Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Plates: Sterile, flat-bottom 96-well microtiter plates (polystyrene).

  • Control Agents: Fluconazole (Azole control), Amphotericin B (Polyene control).

Step-by-Step Methodology
Step 1: Inoculum Preparation[2]
  • Yeasts (Candida/Cryptococcus): Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) culture. Suspend in sterile saline (0.85%). Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Molds (Aspergillus/Fusarium): Wash conidia from 7-day potato dextrose agar slants using saline + 0.05% Tween 20. Allow heavy particles to settle (3-5 min). Adjust supernatant to 0.5 McFarland (optical density 0.09–0.13 at 530 nm).

  • Final Dilution: Dilute the 0.5 McFarland suspension 1:100 (Yeasts) or 1:50 (Molds) in RPMI 1640 to achieve the 2× working inoculum .

Step 2: Plate Preparation
  • Drug Dilution: Prepare a 2-fold serial dilution series of the 1,4-oxazin-2-one derivative in RPMI 1640. Note: Prepare these at 2× the final desired concentration (e.g., if testing 64 µg/mL, prepare 128 µg/mL).

  • Dispensing: Add 100 µL of the 2× drug solution to columns 1–10.

  • Controls:

    • Column 11: Growth Control (100 µL RPMI + 1% DMSO + 100 µL Inoculum).

    • Column 12: Sterility Control (200 µL RPMI only).

Step 3: Inoculation & Incubation[2]
  • Add 100 µL of the 2× working inoculum to wells in columns 1–11.

    • Final Test Volume: 200 µL.

    • Final Drug Concentrations: Typically 64 µg/mL down to 0.125 µg/mL.

  • Seal plates with adhesive gas-permeable seals.

  • Incubate at 35°C (ambient air).

    • Candida spp.:[3][4] 24–48 hours.

    • Aspergillus spp.:[3][1][5][6][7] 48 hours.

Step 4: Endpoint Determination
  • Visual Score: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

  • Spectrophotometric: Read OD at 530nm or 600nm. MIC is defined as

    
     reduction in OD (for azole-like fungistatic profiles) or 
    
    
    
    (for fungicidal profiles).

Advanced Characterization: Mechanism of Action (MoA)

Since 1,4-oxazin-2-ones are structural isosteres of morpholines and lactones, they may target cell wall synthesis. The Sorbitol Protection Assay is the definitive method to validate this.

Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant. If the compound inhibits cell wall synthesis (like caspofungin), fungal cells will lyse in standard media but survive/grow in media supplemented with 0.8 M sorbitol (forming protoplasts).

Protocol:

  • Run the standard MIC protocol (Section 4) in duplicate plates.

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 + 0.8 M Sorbitol .

  • Incubate both plates for 48 hours (Yeasts) or 72 hours (Molds).

  • Interpretation:

    • MIC Shift: If the MIC in Plate B (Sorbitol) is significantly higher (e.g., >4-fold) than Plate A, the compound acts on the fungal cell wall.

    • No Shift: The mechanism is likely membrane disruption or intracellular enzymatic inhibition.

Data Analysis & Reporting

Quantitative data should be summarized in comparative tables.

Table Template: Susceptibility Profile
Compound IDR-Group (N4)R-Group (C5)MIC (

g/mL) C. albicans
MIC (

g/mL) A. fumigatus
Selectivity Index (SI)*
OX-01 MethylH32>64>2
OX-05 Benzyl4-Cl-Ph4816
Fluconazole --1>64>64

*SI =


 (Mammalian Cells) / MIC (Fungal Cells). An SI > 10 is preferred for drug candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[5] Wayne, PA: CLSI.[5] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[5] Wayne, PA: CLSI.[5] [Link]

  • Espinel-Ingroff, A., et al. (2005). "Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole." Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Zamani, L., et al. (2021).[8] "Synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives as potential antifungal agents." Frontiers in Chemistry. (Contextual reference for benz-fused analogs). [Link]

  • Wang, X., et al. (2012). "Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives." Molecules, 17(11), 13642-13655. [Link]

Sources

Method

Agrochemical applications of 5-phenyl-1,4-oxazin-2-one analogs

Application Note: Agrochemical Utility of 5-Phenyl-1,4-oxazin-2-one Analogs Abstract The 5-phenyl-1,4-oxazin-2-one scaffold represents a privileged heterocyclic core in modern agrochemical discovery.[1] Structurally dist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Agrochemical Utility of 5-Phenyl-1,4-oxazin-2-one Analogs

Abstract

The 5-phenyl-1,4-oxazin-2-one scaffold represents a privileged heterocyclic core in modern agrochemical discovery.[1] Structurally distinct from but bioisosteric to the commercially validated benzoxazinone herbicides (e.g., Flumioxazin), this monocyclic scaffold offers a versatile platform for designing novel Protoporphyrinogen Oxidase (PPO) inhibitors and systemic fungicides .[1] This guide details the chemical rationale, mechanism of action, and validated protocols for synthesizing and screening these analogs, providing a roadmap for researchers to exploit this chemical space for resistance-breaking crop protection agents.

Part 1: Chemical Profile & Rationale[1][2][3]

The Scaffold Advantage

While fused ring systems like benzoxazinones are dominant in the herbicide market, the monocyclic 5-phenyl-1,4-oxazin-2-one offers distinct advantages:

  • Tunable Lipophilicity: The absence of the fused benzene ring reduces molecular weight and LogP, potentially improving phloem mobility for systemic activity.

  • Metabolic Stability: The 1,4-oxazin-2-one ring is resistant to rapid hydrolytic degradation in neutral pH, a critical trait for field persistence.

  • Synthetic Modularity: The C3 and C6 positions are highly accessible for functionalization, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Structural Analogs & Bioisosterism

This scaffold serves as a bioisostere for:

  • Benzoxazinones: (e.g., Flumioxazin) – Deletion of the fused benzene ring retains the essential carbonyl and nitrogen pharmacophores required for PPO binding.

  • Morpholines: Unsaturated analogs of morpholine fungicides (e.g., Fenemorph), targeting sterol biosynthesis.[1]

Part 2: Mechanism of Action (MoA)

Primary Target: PPO Inhibition (Herbicide)

The primary MoA for 5-phenyl-1,4-oxazin-2-one analogs is the inhibition of Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4).[1]

  • Binding Mechanism: The oxazinone ring mimics the protoporphyrinogen IX substrate, competitively binding to the active site of the PPO enzyme in the chloroplast.

  • Lethal Cascade: Inhibition leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and is non-enzymatically oxidized to Protoporphyrin IX (Proto IX).[1] Upon exposure to light, Proto IX generates singlet oxygen (

    
    ), causing rapid lipid peroxidation and cell membrane disintegration.[1]
    
Secondary Target: Ergosterol Biosynthesis (Fungicide)

Certain analogs, particularly those with lipophilic C3-substituents, exhibit fungicidal activity by disrupting cell membrane integrity, likely through the inhibition of C14-demethylase or direct membrane perturbation.[1]

Figure 1: Mechanism of Action pathway for PPO-inhibiting herbicides.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Phenyl-1,4-oxazin-2-one Core

Objective: To synthesize the core scaffold from readily available amino alcohols.

Reagents:

  • (S)-Phenylglycinol (1.0 equiv)[1]

  • Methyl Pyruvate (1.1 equiv)[1]

  • Trifluoroethanol (TFE) (Solvent)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Base)[1]

  • Bromotrichloromethane (BrCCl

    
    ) (Oxidant)[1]
    

Step-by-Step Procedure:

  • Condensation: In a dried reaction vial, dissolve (S)-phenylglycinol (10 mmol) in TFE (20 mL). Add methyl pyruvate (11 mmol) and activated 3Å molecular sieves.

  • Cyclization: Heat the mixture to 85°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of starting material.[1]

  • Filtration: Cool to room temperature, filter through a Celite pad to remove sieves, and concentrate in vacuo to obtain the intermediate dihydrooxazinone.

  • Oxidation: Redissolve the intermediate in dry CH

    
    Cl
    
    
    
    (30 mL). Cool to 0°C. Add DBU (2.2 equiv) followed by dropwise addition of BrCCl
    
    
    (1.1 equiv).[1]
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. The solution will darken as the double bond forms.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with CH
    
    
    
    Cl
    
    
    (3x).[1] Wash organic layer with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Purify via flash column chromatography (SiO

    
    , 0-30% EtOAc in Hexanes) to yield the yellow crystalline solid 5-phenyl-1,4-oxazin-2-one .
    

Figure 2: Synthetic route for the 5-phenyl-1,4-oxazin-2-one scaffold.

Protocol B: In Vitro PPO Inhibition Assay

Objective: To quantify the herbicidal potency (IC


) of synthesized analogs.

Materials:

  • Recombinant Nicotiana tabacum PPO enzyme (NtPPO).[1]

  • Substrate: Protoporphyrinogen IX (prepared fresh via reduction of Protoporphyrin IX with Na-amalgam).[1]

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.02% Tween 80.[1]

Procedure:

  • Preparation: Prepare stock solutions of analogs in DMSO (10 mM).

  • Incubation: In a black 96-well plate, add 180 µL Assay Buffer and 10 µL of analog (various concentrations). Add 5 µL of NtPPO enzyme.[1] Incubate at 25°C for 10 minutes.

  • Initiation: Initiate reaction by adding 5 µL of Protoporphyrinogen IX (final concentration 2 µM).

  • Measurement: Monitor fluorescence immediately for 10 minutes (Ex: 405 nm, Em: 630 nm). PPO activity converts non-fluorescent substrate to fluorescent Protoporphyrin IX.[1]

  • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate IC

    
     using non-linear regression.
    

Validation Criteria:

  • Positive Control: Flumioxazin (Expected IC

    
    : ~10-50 nM).[1]
    
  • Negative Control: DMSO only (100% Activity).

Part 4: Data Summary & SAR Trends

Table 1: Physicochemical & Activity Profile of Key Analogs

Analog IDR-Group (Phenyl)C3-SubstituentLogP (Calc)PPO IC

(nM)
Fungicidal Activity*
OX-001 HMethyl1.8450Low
OX-005 4-ClMethyl2.4120Moderate
OX-012 2,4-di-FTrifluoromethyl2.915 High
OX-023 4-O-PropargylMethyl2.165Low

*Fungicidal Activity measured against Botrytis cinerea (Mycelial growth inhibition at 100 ppm).[1]

Key SAR Insights:

  • Fluorine Effect: Substitution at the 2,4-position of the phenyl ring with Fluorine (Analog OX-012) drastically improves PPO inhibition, likely due to enhanced metabolic stability and tighter binding pocket fit.[1]

  • C3-Functionalization: A trifluoromethyl group at C3 increases lipophilicity and potency compared to a methyl group.[1]

  • Propargyl Ethers: Adding a propargyl ether (OX-023) mimics the structure of established PPO inhibitors, enhancing activity.[1]

References

  • Synthesis of 1,4-Oxazin-2-ones: Title: Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors.[1] Source: Journal of Organic Chemistry (2014).[1] URL:[Link][1]

  • PPO Inhibition Mechanism: Title: Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor.[1] Source: Journal of Agricultural and Food Chemistry (2023).[1] URL:[Link][1]

  • Benzoxazinone Bioactivity: Title: Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones.[1] Source: Natural Product Reports (2009).[1] URL:[Link]

Sources

Application

Designing Novel 1,4-Oxazin-2-one Derivatives for Advanced Material Science Applications: A Guide for Researchers

The quest for novel materials with tailored functionalities is a cornerstone of modern scientific innovation. Within the vast landscape of heterocyclic chemistry, 1,4-oxazin-2-one derivatives have emerged as a promising...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel materials with tailored functionalities is a cornerstone of modern scientific innovation. Within the vast landscape of heterocyclic chemistry, 1,4-oxazin-2-one derivatives have emerged as a promising class of compounds with significant potential in material science. Their unique structural and electronic properties make them versatile building blocks for a range of applications, from vibrant organic light-emitting diodes (OLEDs) to intelligent stimuli-responsive polymers. This guide provides an in-depth exploration of the design, synthesis, and application of these remarkable molecules, offering both foundational knowledge and practical protocols for researchers in the field.

The Allure of the 1,4-Oxazin-2-one Scaffold: A Structural and Functional Overview

The 1,4-oxazin-2-one ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms, offers a unique combination of features that are highly desirable in material science. The embedded ester and enamine-like functionalities within the ring influence its electronic and chemical properties. Judicious substitution at various positions on the ring allows for the fine-tuning of these properties, enabling the rational design of materials with specific characteristics.

The inherent polarity and potential for hydrogen bonding can influence the self-assembly and macroscopic properties of materials derived from these compounds. Furthermore, the lactone functionality within the 1,4-oxazin-2-one ring makes it susceptible to ring-opening polymerization (ROP), providing a pathway to novel biodegradable and functional polymers.[1]

Strategic Design and Synthesis of Functional 1,4-Oxazin-2-one Derivatives

The successful application of 1,4-oxazin-2-one derivatives in material science hinges on the ability to strategically design and synthesize molecules with tailored properties. Key to this is understanding how different substituents at various positions on the heterocyclic ring influence its electronic and photophysical characteristics.

A general and effective method for the preparation of 1,4-oxazin-2-one intermediates involves the reaction of β-amino alcohol precursors with acetylene dicarboxylate.[2][3] This approach allows for the introduction of a wide variety of substituents, enabling the synthesis of a library of derivatives with diverse functionalities.

Protocol 1: General Synthesis of Substituted 1,4-Oxazin-2-one Derivatives

This protocol outlines a general procedure for the synthesis of 1,4-oxazin-2-one derivatives, which can be adapted based on the desired substitution pattern.

Materials:

  • Substituted β-amino alcohol (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)

  • Anhydrous methanol

  • Anhydrous toluene

  • Dess-Martin periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Michael Addition: Dissolve the substituted β-amino alcohol in anhydrous methanol. Add dimethyl acetylenedicarboxylate (DMAD) dropwise at room temperature and stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Cyclization: Upon completion of the Michael addition, remove the methanol under reduced pressure. Dissolve the residue in anhydrous toluene and heat the mixture at reflux for 6-12 hours to induce cyclization. Monitor the formation of the lactone by TLC.

  • Step 3: Oxidation (if necessary for aromaticity): After cooling to room temperature, concentrate the reaction mixture. Dissolve the crude product in dichloromethane (DCM) and add Dess-Martin periodinane (DMP) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Step 4: Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic phase and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Step 5: Characterization: Characterize the purified 1,4-oxazin-2-one derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality Behind Experimental Choices:

  • The use of anhydrous solvents is crucial to prevent hydrolysis of the ester functionalities.

  • DMAD is a highly reactive Michael acceptor, facilitating the initial C-N bond formation.

  • Refluxing in toluene provides the necessary thermal energy for the intramolecular cyclization to form the lactone ring.

  • Dess-Martin periodinane is a mild and selective oxidizing agent for the conversion of the dihydro-1,4-oxazin-2-one to the aromatic 1,4-oxazin-2-one, if desired.

Applications in Organic Light-Emitting Diodes (OLEDs)

The tunable photophysical properties of 1,4-oxazin-2-one derivatives make them attractive candidates for use as emitters or host materials in organic light-emitting diodes (OLEDs).[4] By incorporating electron-donating and electron-accepting groups into the molecular structure, it is possible to modulate the emission color and quantum efficiency of the resulting materials.[5]

An OLED is a solid-state device composed of several thin layers of organic materials sandwiched between two electrodes.[6] When a voltage is applied, electrons and holes are injected from the electrodes and recombine in the emissive layer to produce light.[7]

Protocol 2: Fabrication of a Solution-Processed OLED using a 1,4-Oxazin-2-one Derivative as the Emissive Layer

This protocol describes the fabrication of a simple, solution-processed OLED device to evaluate the electroluminescent properties of a newly synthesized 1,4-oxazin-2-one derivative.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized 1,4-oxazin-2-one derivative (emitter)

  • Poly(N-vinylcarbazole) (PVK) (host material)

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) (electron transport material)

  • Calcium (Ca)

  • Aluminum (Al)

  • Chlorobenzene (anhydrous)

  • Deionized water

  • Acetone

  • Isopropanol

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas and treat it with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Preparation and Deposition: Prepare a solution of the 1,4-oxazin-2-one derivative (e.g., 2 wt%) and PVK (host) in anhydrous chlorobenzene. Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the film at 80°C for 30 minutes inside the glovebox to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a 30 nm layer of TPBi, followed by a 20 nm layer of Calcium (Ca) and a 100 nm layer of Aluminum (Al) at a pressure below 10⁻⁶ Torr. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organic layers and 5-10 Å/s for metals).

  • Encapsulation and Characterization: Encapsulate the device using a UV-curable epoxy resin and a glass coverslip to protect it from atmospheric moisture and oxygen. Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Self-Validation and Trustworthiness: The performance of the fabricated OLED serves as a direct validation of the material's properties. A functioning device with measurable light output confirms the successful synthesis and appropriate electronic properties of the 1,4-oxazin-2-one derivative. The comparison of the EL spectrum with the photoluminescence (PL) spectrum of the material in thin film provides insights into the recombination zone and potential exciplex formation.

Development of Functional Polymers via Ring-Opening Polymerization (ROP)

The lactone moiety within the 1,4-oxazin-2-one ring is a key feature that enables the synthesis of novel polyesters through ring-opening polymerization (ROP). This method offers excellent control over the polymer's molecular weight and architecture, leading to well-defined materials. The resulting polymers can be designed to be biodegradable and can incorporate various functionalities by using appropriately substituted monomers.[1]

Protocol 3: Organocatalyzed Ring-Opening Polymerization of a 1,4-Oxazin-2-one Monomer

This protocol details a general procedure for the organocatalyzed ROP of a 1,4-oxazin-2-one monomer to produce a functional polyester.

Materials:

  • Purified 1,4-oxazin-2-one monomer

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (organocatalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene

  • Anhydrous methanol

  • Diethyl ether (cold)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the purified 1,4-oxazin-2-one monomer, benzyl alcohol (initiator), and anhydrous toluene to a dried Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Initiation of Polymerization: Add the DBU catalyst to the reaction mixture via syringe. The amount of catalyst is typically a small fraction of the monomer concentration (e.g., 1 mol%).

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60-100 °C). Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of benzoic acid to quench the catalyst. Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.

  • Purification and Drying: Isolate the precipitated polymer by filtration or centrifugation. Wash the polymer with cold diethyl ether to remove any unreacted monomer and catalyst. Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Use ¹H NMR and ¹³C NMR to confirm the polymer structure. Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Causality Behind Experimental Choices:

  • The use of an organocatalyst like DBU provides a metal-free polymerization method, which is advantageous for biomedical applications.

  • Benzyl alcohol acts as a nucleophilic initiator, starting the polymer chain growth.

  • The reaction is performed under an inert atmosphere to prevent side reactions with moisture and oxygen.

  • Precipitation in a non-solvent like diethyl ether is an effective method for purifying the polymer.

Engineering Stimuli-Responsive Materials

1,4-Oxazin-2-one derivatives can be incorporated into polymer structures to create "smart" materials that respond to external stimuli such as pH, temperature, or redox potential.[8] This responsiveness is achieved by including functional groups in the monomer design that can undergo a change in their chemical or physical properties in response to a specific trigger. For instance, incorporating a disulfide bond into the side chain of a 1,4-oxazin-2-one monomer can lead to redox-responsive polymers that degrade in a reducing environment, a feature highly sought after in targeted drug delivery systems.[9][10]

Conceptual Application: Design of a Redox-Responsive Polymer for Drug Delivery

A 1,4-oxazin-2-one monomer containing a disulfide linkage in its side chain can be synthesized and subsequently polymerized via ROP. The resulting polyester will have disulfide bonds along its backbone or as pendant groups. In the oxidizing environment of the bloodstream, the polymer remains stable, encapsulating a therapeutic agent. Upon entering a cancer cell, which has a higher concentration of reducing agents like glutathione, the disulfide bonds are cleaved. This leads to the degradation of the polymer and the controlled release of the encapsulated drug directly at the target site, minimizing systemic toxicity.

Data Presentation and Visualization

To facilitate the analysis and interpretation of experimental results, it is essential to present data in a clear and organized manner.

Table 1: Photophysical Properties of Designed 1,4-Oxazin-2-one Derivatives

DerivativeSubstitution PatternAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
OX-1 Unsubstituted3204100.15
OX-2 6-NMe₂3804800.65
OX-3 6-NO₂3404300.05

Table 2: Polymerization Results of 1,4-Oxazin-2-one Monomers

Monomer[M]/[I] RatioConversion (%)Mn (GPC) ( g/mol )PDI
OX-M1 50958,5001.15
OX-M2 1009216,2001.20
Experimental and Logical Workflow Diagrams

Visualizing experimental workflows and logical relationships is crucial for understanding the overall research strategy.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_application Application cluster_characterization Characterization start Starting Materials (β-amino alcohol, DMAD) michael Michael Addition start->michael cyclization Cyclization michael->cyclization oxidation Oxidation (optional) cyclization->oxidation purification Purification (Column Chromatography) oxidation->purification product Characterized 1,4-Oxazin-2-one purification->product oled OLED Fabrication product->oled rop Ring-Opening Polymerization product->rop stimuli Stimuli-Responsive Material Design product->stimuli spectroscopy Spectroscopy (NMR, MS) product->spectroscopy photophysics Photophysics (UV-Vis, PL) product->photophysics device_testing Device Testing (J-V-L, EQE) oled->device_testing polymer_char Polymer Analysis (GPC, TGA, DSC) rop->polymer_char stimuli->polymer_char

Caption: Workflow for the synthesis, characterization, and application of 1,4-oxazin-2-one derivatives.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT_PSS EML Spin-coat Emissive Layer (1,4-Oxazin-2-one derivative + Host) PEDOT_PSS->EML ETL Deposit TPBi (ETL) EML->ETL Cathode Deposit Ca/Al (Cathode) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 1,4-oxazin-2-one synthesis

This technical guide addresses the optimization of reaction conditions for the synthesis of 1,4-oxazin-2-ones (and their saturated analogs, morpholin-2-ones, often structurally related in synthesis). It focuses on the mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for the synthesis of 1,4-oxazin-2-ones (and their saturated analogs, morpholin-2-ones, often structurally related in synthesis). It focuses on the most prevalent synthetic route in drug discovery: the intramolecular cyclization of


-functionalized amino alcohol derivatives.

Executive Summary & Mechanistic Logic

The 1,4-oxazin-2-one core is a "deceptively simple" heterocycle. While it appears stable, the lactone (ester) linkage embedded within the ring renders it susceptible to hydrolysis and ring-opening, particularly under the basic conditions required for its formation.

The Core Challenge: The synthesis is a competition between Kinetic Cyclization (Ring Closure) and Thermodynamic Polymerization/Hydrolysis .

  • Success relies on: High dilution (to favor intramolecular reaction), strict anhydrous conditions (to prevent hydrolysis), and pKa matching of the base to the substrate to avoid racemization of chiral centers.

Strategic Decision Tree (Workflow)

Oxazinone_Workflow cluster_fail Failure Modes Start Substrate Selection RouteA Route A: N-(Haloacetyl) Amino Alcohol Start->RouteA Aliphatic/Chiral Target RouteB Route B: 2-Aminophenol + Alpha-Halo Ester (Benzoxazinones) Start->RouteB Aromatic Fused Target Decision1 Cyclization Trigger RouteA->Decision1 Path1 Base-Mediated (NaH/KOtBu) Decision1->Path1 Standard Path2 Phase Transfer Catalysis Decision1->Path2 Scale-up / Mild Path3 Ag(I) Promoted (Halide abstraction) Decision1->Path3 Sensitive Substrates Outcome Isolation & Purification Path1->Outcome Path2->Outcome Path3->Outcome Fail1 Hydrolysis (Ring Open) Outcome->Fail1 Wet Solvents Fail2 Dimerization/Polymerization Outcome->Fail2 High Conc.

Caption: Figure 1. Strategic selection of synthetic routes based on substrate stability and target structure.

Standard Operating Procedures (SOPs)

Protocol A: The "Standard" Two-Step Sequence

Target: Chiral 3,4-dihydro-2H-1,4-oxazin-2-ones (e.g., from serine/threonine derivatives).

Step 1:


-Acylation 
Reaction of the amino alcohol with chloroacetyl chloride.
  • Reagents: Amino alcohol (1.0 eq), Chloroacetyl chloride (1.1 eq),

    
     or DIPEA (1.2 eq).
    
  • Solvent: DCM or THF (Anhydrous).

  • Temp: 0°C to RT.

  • Critical Check: Ensure complete consumption of amine before proceeding. Isolate the intermediate

    
    -(2-hydroxyethyl)-2-chloroacetamide.
    

Step 2: Cyclization (Ring Closure)

  • Reagents:

    
    -chloroacetamide intermediate (1.0 eq), Base (see table below).
    
  • Solvent: DMF (for NaH),

    
    -BuOH/THF (for KOtBu), or Toluene (for PTC).
    
  • Concentration: High Dilution (0.05 M - 0.1 M) is mandatory to disfavor intermolecular polymerization.

ParameterStandard ConditionMild Condition (Chiral Sensitive)Robust Condition (Benzoxazinones)
Base NaH (1.2 eq)

or BEMP

/ Reflux
Solvent DMF / THF (Dry)MeCN / TolueneAcetone / MEK
Temp 0°C

RT
RTReflux (60-80°C)
Additive NoneTBAI (Phase Transfer Cat.)KI (Finkelstein in situ)

Troubleshooting Guide (Q&A)

Issue 1: "I am observing low yields and a significant amount of polar baseline material on TLC."

Diagnosis: Hydrolysis or Polymerization. The polar material is likely the hydrolyzed acid (ring-opening) or oligomers formed by intermolecular reaction.

Corrective Actions:

  • Check Water Content: The reaction must be strictly anhydrous. The lactone ring is unstable to hydroxide. Even traces of water with a strong base will hydrolyze the product as fast as it forms.

    • Action: Dry solvent over molecular sieves (3Å) for 24h. Use fresh NaH (oil-free wash).

  • Dilution Factor: If the concentration is

    
    , intermolecular attack dominates.
    
    • Action: Dilute the reaction to

      
      . Add the substrate slowly (syringe pump) to the suspension of the base.
      
Issue 2: "My chiral center is racemizing during the cyclization step."

Diagnosis: Base-mediated enolization. The proton at the C3 position (alpha to the nitrogen and the chiral center) or the C2 position (alpha to carbonyl) is acidic. Strong bases like NaH or KOtBu can deprotonate this position, leading to racemization.

Corrective Actions:

  • Switch Base: Move to a milder, non-nucleophilic base.

    • Recommendation: Use Cesium Carbonate (

      
      )  in MeCN. The "Cesium Effect" often aids cyclization without being basic enough to rapidly deprotonate the alpha-carbon.
      
  • Phase Transfer Catalysis (PTC):

    • Protocol: Use 50% NaOH(aq) / Toluene biphasic system with TBAB (Tetrabutylammonium bromide) . While this uses NaOH, the reaction occurs in the organic phase or interface where the effective basicity is controlled, often preserving chirality better than homogeneous strong bases.

Issue 3: "The reaction stalls at the intermediate; ring closure is incomplete."

Diagnosis: Poor leaving group ability or conformational restriction. Chloride is a mediocre leaving group. If the conformation of the intermediate does not favor the anti-periplanar attack of the alkoxide, the reaction stalls.

Corrective Actions:

  • Finkelstein Activation: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Silver Promotion: For very stubborn substrates, use AgOTf (Silver Triflate) . Silver has a high affinity for halogens and will force the leaving group off, driving the cyclization. Note: This is expensive and should be a last resort.

Advanced Optimization: The "One-Pot" Benzoxazinone Protocol

For users synthesizing 1,4-benzoxazin-2-ones (aromatic fused), a more robust one-pot method is preferred to avoid isolating toxic intermediates.

Protocol:

  • Mix 2-aminophenol (1.0 eq) and Ethyl bromoacetate (1.1 eq).

  • Base:

    
     (2.5 eq).
    
  • Solvent: Acetone or MeCN (Reflux).

  • Time: 4–12 hours.

  • Mechanism: The amine alkylates first (more nucleophilic), followed by spontaneous intramolecular transesterification by the phenol.

Optimization Tip: If the O-alkylation competes (forming the acyclic ether-ester), use a solvent that favors


-alkylation (protic solvents like EtOH can sometimes direct this, but for ring closure, polar aprotic is usually best). If regioselectivity is poor, revert to the two-step procedure: Acylation first, then alkylation/closure.

FAQ: Specific User Queries

Q: Can I purify 1,4-oxazin-2-ones on silica gel? A: Use caution. These compounds are lactones and can hydrolyze on acidic silica.

  • Solution: Pre-treat the silica column with 1%

    
     in Hexanes to neutralize acidity. Elute quickly. If the compound is very sensitive, use neutral alumina or recrystallization.
    

Q: Why is my product unstable in DMSO? A: DMSO is hygroscopic. Over time, wet DMSO will hydrolyze the lactone. Furthermore, at high temperatures, DMSO can act as an oxidant or nucleophile. Store these compounds solid at -20°C, not in solution.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (100–120°C for 10-20 mins) in MeCN often improves yields for the benzoxazinone class by overcoming the activation energy for the ring closure faster than side reactions can occur. However, for non-aromatic chiral oxazinones, microwave heating often leads to racemization.

References

  • Biocatalytic Synthesis

    • Title: Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives.[1]

    • Source: NIH / PubMed (2022).
    • URL:[Link] (Search Term: Biocatalytic 1,4-benzoxazinone)

  • Microwave-Assisted Methodology

    • Title: Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxobenzo[1,4]oxazines.
    • Source: Acta Chimica Slovenica (2017).[2]

    • URL:[Link]

  • General Review of Synthesis

    • Title: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Deriv
    • Source: Current Organic Synthesis.
    • URL:[Link]

  • Intramolecular Cyclization (Base Mediated)

    • Title: Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions.
    • Source: PMC / NIH.
    • URL:[Link]

  • Chiral Synthesis Considerations

    • Title: Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands (Relevant intermedi
    • Source: IDEALS (University of Illinois).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one. This valuable heterocyclic scaffold is a key i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one. This valuable heterocyclic scaffold is a key intermediate in various pharmaceutical and materials science applications.[1][2][3] Achieving high yields in its synthesis can be challenging, often hindered by competing side reactions and suboptimal conditions. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

Core Synthetic Strategy: An Overview

The most common and reliable route to 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one involves the cyclocondensation of a key amino alcohol precursor, 2-amino-2-methyl-1-phenylpropan-1-ol , with an appropriate C2 electrophile that forms the lactone moiety of the target heterocycle. This guide will focus on this pathway, addressing critical steps from precursor synthesis to final product purification.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Cyclization Benzaldehyde Benzaldehyde Nitro_Adduct 2-Nitro-1-phenylpropan-1-ol Benzaldehyde->Nitro_Adduct Henry Reaction Nitroethane Nitroethane Nitroethane->Nitro_Adduct Grignard_Reagent Methylmagnesium bromide Amino_Alcohol 2-Amino-2-methyl-1-phenylpropan-1-ol Nitro_Adduct->Amino_Alcohol Reduction (e.g., H2/Pd or Zn/H+) Intermediate Acyclic Amide Intermediate Amino_Alcohol->Intermediate Acylation C2_Electrophile e.g., Chloroacetyl chloride C2_Electrophile->Intermediate Final_Product 6,6-dimethyl-5-phenyl- 5H-1,4-oxazin-2-one Intermediate->Final_Product Intramolecular Cyclization (Base)

Caption: General synthetic pathway for 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one.

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Q1: My overall reaction yield is consistently low (<30%). What are the most common culprits and where should I begin my investigation?

A1: Consistently low yields in heterocyclic synthesis typically stem from one of three areas: purity of reagents, reaction conditions, or product degradation/loss during workup.[4] A systematic approach is the most effective way to diagnose the issue.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Materials (Amino Alcohol, Acylating Agent) Start->Check_Purity Impure Purify Starting Materials (Recrystallization, Distillation, Column Chromatography) Check_Purity->Impure Impurities Detected (NMR, LC-MS) Pure Starting Materials are Pure Check_Purity->Pure Purity >98% Solution_Purity Re-run with Pure Reagents Impure->Solution_Purity Optimize_Conditions 2. Optimize Reaction Conditions (Solvent, Base, Temperature, Time) Pure->Optimize_Conditions Stalling Reaction Stalls or is Incomplete? Optimize_Conditions->Stalling Complete_Degradation Reaction Completes but Yield is Still Low? Optimize_Conditions->Complete_Degradation Solution_Conditions See Q3 & Q4 for specific optimization strategies. Stalling->Solution_Conditions Check_Workup 3. Evaluate Workup & Purification (pH, Emulsions, Column Loading) Complete_Degradation->Check_Workup Product_Found Product Found in Aqueous/Waste Fractions? Check_Workup->Product_Found Solution_Workup See Q6 for workup best practices. Product_Found->Solution_Workup No Solution_Aqueous Adjust extraction pH, use different solvent. Product_Found->Solution_Aqueous Yes

Caption: A systematic workflow for troubleshooting low reaction yields.

Initial Steps:

  • Reagent Purity: Start with your precursors. The amino alcohol is particularly crucial. Impurities can act as catalyst poisons or introduce competing side reactions. Confirm the purity of all reagents via NMR, GC-MS, or LC-MS before use.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. This will tell you if the reaction is stalling, forming side products, or if the product is degrading over time.[5]

  • Workup Analysis: Before discarding any aqueous layers from your workup, spot them on a TLC plate or analyze a small sample by LC-MS to ensure your product isn't being lost due to incorrect pH or unexpected solubility.[6]

Q2: I suspect my precursor, 2-amino-2-methyl-1-phenylpropan-1-ol, is impure or contains isomeric contaminants. How can I improve its synthesis and purification?

A2: The quality of this amino alcohol is paramount. Its synthesis involves forming two adjacent stereocenters, which demands careful control.[7]

  • Synthetic Route: A common route starts from benzaldehyde and nitroethane to form a nitro alcohol, which is then reduced.[8] An alternative involves a Grignard reaction.[7] The reduction of the nitro group is a critical step.

    • Causality: Incomplete reduction can leave behind nitro- or hydroxylamine-functionalized impurities that will interfere with the subsequent acylation and cyclization steps. Using a robust reduction method like catalytic hydrogenation (H₂ over Pd/C) or a metal/acid system (e.g., Zn/HCl) is recommended.[8]

  • Purification: The crude amino alcohol can be an oil or a low-melting-point solid.

    • Acid-Base Extraction: One effective purification technique is to dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure amino alcohol back into an organic solvent.

    • Crystallization: If the amino alcohol is solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is highly effective.

Q3: The key cyclization step is low-yielding, and my TLC plate shows multiple spots. How can I optimize this transformation?

A3: The cyclization of the N-acylated intermediate to form the 1,4-oxazin-2-one ring is an intramolecular Williamson ether synthesis. The efficiency of this step is highly dependent on the choice of base, solvent, and temperature.

  • Mechanism Insight: The reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., a chloride from chloroacetyl chloride) on the same molecule.

Sources

Troubleshooting

Purification challenges of substituted 1,4-oxazin-2-one compounds

Technical Support Center: Substituted 1,4-Oxazin-2-one Purification Introduction: The "Lactone Paradox" Welcome to the technical support hub for 1,4-oxazin-2-one derivatives. Whether you are synthesizing Williams-type gl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted 1,4-Oxazin-2-one Purification

Introduction: The "Lactone Paradox"

Welcome to the technical support hub for 1,4-oxazin-2-one derivatives. Whether you are synthesizing Williams-type glycine templates, peptidomimetics, or novel benzo-fused scaffolds, you are likely facing the "Lactone Paradox": these heterocycles are robust enough to serve as chiral auxiliaries but fragile enough to decompose during standard purification.

This guide addresses the three most reported failure modes in our user database: Hydrolytic Ring Opening , Silica Gel Decomposition , and Chiral Racemization .

Module 1: Chromatographic Instability

"My compound streaks on the column and I lose 40% of my mass."

The Root Cause: Acid-Catalyzed Hydrolysis

Substituted 1,4-oxazin-2-ones possess a cyclic lactone (ester) linkage. Standard silica gel is slightly acidic (pH 4–5). When combined with residual moisture in solvents or the silica itself, it catalyzes the hydrolysis of the lactone ring, opening it to form the corresponding open-chain amino acid or amide derivative. This byproduct is much more polar, causing tailing (streaking) and mass loss.

Troubleshooting Protocol: The "Buffered Stationary Phase" System

Q: Can I still use silica gel if my compound is decomposing? A: Yes, but you must neutralize the active sites. Do not use "raw" silica.

Step-by-Step Deactivation Protocol:

  • Pre-treatment: Slurry your silica gel in a solution of 1% Triethylamine (TEA) in Hexanes.

  • Packing: Pour the column with this slurry.

  • Flushing: Flush with 2 column volumes (CV) of pure Hexanes to remove excess free amine.

  • Elution: Run your gradient (e.g., EtOAc/Hexane).[1][2][3] Note: Do not keep TEA in the mobile phase if your compound is base-sensitive (see Module 3).

Q: The TEA trick didn't work. What is the alternative? A: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is far less acidic than silica and less likely to cleave the lactone ring.

  • Grade III Preparation: Add 6% water (w/w) to Grade I Neutral Alumina. Shake until free-flowing. This lowers the activity, preventing irreversible adsorption of your polar oxazinone.

Visualization: Purification Decision Tree

PurificationStrategy Start Crude 1,4-Oxazin-2-one StabilityCheck Is compound stable in 1:1 Water/MeOH? Start->StabilityCheck Silica Standard Flash Chromatography (Silica Gel 60) StabilityCheck->Silica Yes (Stable) Sensitive Lactone is Hydrolytically Unstable StabilityCheck->Sensitive No (Unstable) Alumina Neutral Alumina (Brockmann Grade III) Sensitive->Alumina High Sensitivity Buffered TEA-Buffered Silica Gel Sensitive->Buffered Mild Sensitivity RP Reverse Phase C18 (Neutral pH, ACN/H2O) Sensitive->RP Very Polar

Caption: Decision matrix for selecting the stationary phase based on hydrolytic stability.

Module 2: Solubility & Crystallization

"My product is oiling out instead of crystallizing."

The Root Cause: Impurity-Driven Solvation

1,4-oxazin-2-ones are often highly crystalline when pure, but even 5% impurity (especially the ring-opened hydrolysis product) can depress the melting point significantly, leading to the formation of a "supersaturated oil."

Troubleshooting Protocol: The "Dual-Solvent Displacement"

Q: How do I force crystallization from the oil? A: Avoid simple cooling. Use the anti-solvent diffusion method.

Experimental Workflow:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The solution should be concentrated but free-flowing.

  • The Anti-Solvent: Slowly layer (do not mix) an equal volume of Hexane or Heptane on top.

  • The Seed: If you have a single crystal from a previous batch, add it at the interface. If not, scratch the glass interface with a glass rod.

  • Diffusion: Seal the flask and let it stand at room temperature for 12 hours. The hexane will slowly diffuse into the DCM, forcing the oxazinone to lattice gently rather than crash out as an oil.

Table 1: Recommended Solvent Systems

Solvent SystemApplicationRisk Factor
EtOAc / Hexane General purpose recrystallization.Low. Standard starting point.
DCM / Heptane For highly soluble derivatives.Low. Good for diffusion methods.
Ethanol / Water NOT RECOMMENDED for this class.High. Water promotes hydrolysis at elevated temps.
Acetonitrile (Cold) Trituration of semi-solids.Medium. Ensure MeCN is dry.

Module 3: Chiral Resolution (Enantiomers)

"I see a single peak on C18, but my optical rotation is low."

The Root Cause: Racemization via Enolization

The C3 position (alpha to the carbonyl) in 1,4-oxazin-2-ones is acidic. In the presence of strong bases or even prolonged exposure to basic silica, the proton can be removed, forming an enolate. Reprotonation occurs non-stereoselectively, leading to racemization.

Troubleshooting Protocol: Chiral HPLC Screening

Q: Which column separates oxazinone enantiomers best? A: We recommend polysaccharide-based coated phases. The Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or IA) is the "Gold Standard" for this scaffold.

Critical Control Point: Mobile Phase pH

  • Do NOT use Diethylamine (DEA) if your compound is prone to ring-opening.

  • Use 0.1% Trifluoroacetic acid (TFA) only if the amine is protected or non-basic.

  • Best Practice: Use neutral mobile phases (Hexane/IPA) first. If peak tailing occurs, use 0.05% Formic Acid (acidic modifier is safer than basic for lactones).

Visualization: Racemization Pathway & Prevention

Racemization cluster_prevention Prevention Strategy Pure (S)-1,4-Oxazin-2-one Enolate Planar Enolate Intermediate Pure->Enolate Deprotonation (C3-H removal) Base Base/Silica Interaction Base->Enolate Racemic Racemic Mixture (S) + (R) Enolate->Racemic Non-selective Reprotonation Tip1 Avoid strong bases (NaOH, KOH) Tip2 Keep Temp < 40°C Tip3 Use Neutral Alumina

Caption: Mechanism of base-catalyzed racemization and key prevention steps.

References & Authoritative Grounding

  • General Synthesis & Stability:

    • Trost, B. M., et al. "Asymmetric Synthesis of 1,4-Oxazin-2-ones." Journal of the American Chemical Society.

    • Mechanism of Hydrolysis: The sensitivity of the lactone linkage in morpholin-2-ones and oxazin-2-ones is well-documented, specifically the reversibility to amino-acid derivatives.

    • Source:

  • Purification Methodologies:

    • Silica Gel Deactivation: Standard protocols for purifying acid-sensitive lactones involve TEA-buffered silica.

    • Source:

  • Chiral Separation:

    • Stationary Phases: Polysaccharide-based columns (Chiralpak AD/IC) are cited for separating heterocyclic lactones and peptidomimetics.

    • Source: (Analogous scaffold separation logic).

For further assistance, please contact the Separation Sciences Application Team with your specific substituent pattern (C3 vs C5/6 substitution) for a tailored method development plan.

Sources

Optimization

Troubleshooting guide for 1,4-oxazin-2-one cycloaddition reactions

Topic: Troubleshooting Guide for Pyridine Synthesis via 1,4-Oxazin-2-one Scaffolds Core Technical Overview The System: The reaction of 1,4-oxazin-2-ones with alkynes (or alkenes) is a powerful method for constructing hig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Pyridine Synthesis via 1,4-Oxazin-2-one Scaffolds
Core Technical Overview

The System: The reaction of 1,4-oxazin-2-ones with alkynes (or alkenes) is a powerful method for constructing highly substituted pyridines. This process involves a cascade sequence : a [4+2] Diels-Alder cycloaddition followed by a retro-Diels-Alder (rDA) extrusion of CO₂.

The Advantage: Unlike traditional condensation methods (e.g., Hantzsch synthesis), this approach allows for the precise placement of substituents on the pyridine ring, governed by the electronic and steric properties of the oxazinone "azadiene."

The Critical Failure Point: The 1,4-oxazin-2-one scaffold is an activated lactone . It is inherently sensitive to hydrolysis and nucleophilic attack. Most experimental failures stem from treating this intermediate like a stable aromatic reagent rather than a reactive electrophile.

The Reaction Pathway (Visualized)

Understanding the life-cycle of your reactants is the first step in troubleshooting.

ReactionPathway Oxazinone 1,4-Oxazin-2-one (Azadiene) TS Transition State (Endo/Exo) Oxazinone->TS + Heat/Lewis Acid Dienophile Alkyne/Alkene (Dienophile) Dienophile->TS Bicyclic [2.2.2] Bicyclic Lactone Intermediate TS->Bicyclic [4+2] Cycloaddition Pyridine Substituted Pyridine Product Bicyclic->Pyridine Retro-Diels-Alder (Fast) CO2 CO2 (Gas) Bicyclic->CO2 Extrusion

Figure 1: The cascade mechanism. Note that the Bicyclic Lactone is rarely isolated due to the rapid entropic driving force of CO₂ extrusion.

Troubleshooting Guide (Q&A Format)
Module A: Starting Material Stability (Pre-Reaction)

Q: My 1,4-oxazin-2-one starting material disappears on TLC/LCMS during purification, but I don't see the product. What happened?

  • Diagnosis: Acid-catalyzed hydrolysis.

  • The Science: The 1,4-oxazin-2-one ring contains a cyclic imino-ester (lactone). Silica gel is slightly acidic (pH 4-5). This acidity is sufficient to hydrolyze the lactone ring, opening it back up to the amino-acid/keto-ester precursors, which often streak or stay at the baseline.

  • The Fix:

    • Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

    • Switch Stationary Phase: Use Neutral Alumina instead of silica gel.

    • Avoid Storage: Synthesize the oxazinone and use it immediately in the next step (telescoping) if possible.

Q: I see a "dimer" in my starting material batch.

  • Diagnosis: Self-Diels-Alder reaction.

  • The Science: 1,4-oxazin-2-ones are electron-deficient dienes, but they can also act as dienophiles if the C5-C6 bond is unhindered. If concentrated highly without a trapping partner, two molecules can react with each other.

  • The Fix: Store at -20°C. Do not concentrate to dryness with heat; use a rotary evaporator at ambient temperature.

Module B: Reaction Optimization (The Cycloaddition)

Q: The reaction is sluggish. I have <10% conversion after 24 hours at reflux.

  • Diagnosis: Electronic Mismatch or High Activation Barrier.

  • The Science:

    • Inverse Electron Demand (IEDDA): If your oxazinone is highly electron-deficient (e.g., carboxylates at C3/C5/C6), it requires an electron-rich dienophile (e.g., ynamine, enamine, vinyl ether).

    • Normal Electron Demand (NEDDA): If your oxazinone is neutral/electron-rich, it needs an electron-poor dienophile (e.g., DMAD, methyl propiolate).

  • The Fix:

    • Temperature: These reactions often require 110–130°C . Switch from THF (boiling point 66°C) to Toluene or Xylene in a sealed pressure tube.

    • Concentration: Intermolecular Diels-Alder is second-order. Increase concentration to 1.0 M .

    • Lewis Acids: If thermal activation fails, screen Lewis Acids (ZnCl₂, AlCl₃) to lower the LUMO of the oxazinone (IEDDA) or the dienophile (NEDDA). Note: Lewis acids may catalyze hydrolysis, so ensure strictly anhydrous conditions.

Q: I am getting a mixture of Regioisomers (e.g., 60:40 ratio). How do I improve selectivity?

  • Diagnosis: Poor orbital coefficient differentiation.[1]

  • The Science:

    • 5-Substituted Oxazinones: Generally yield high regioselectivity because the substituent at C5 sterically and electronically differentiates the diene termini.

    • 6-Substituted Oxazinones: Often yield poor mixtures (e.g., ~2:1 or 1:1) because the C6 position is distal to the nitrogen, reducing its directing effect.

  • The Fix:

    • Redesign the Scaffold: If possible, move the directing group to the C5 position.

    • Switch Dienophile: Use "polarized" alkynes. Terminal alkynes or propargyl ethers often show better selectivity than internal alkyl-alkynes.

    • Computational Check: Calculate HOMO/LUMO coefficients. The atom with the largest coefficient on the HOMO (nucleophile) bonds to the atom with the largest coefficient on the LUMO (electrophile).

Module C: Post-Reaction Processing

Q: I isolated a solid, but it bubbles when I dissolve it in CDCl₃.

  • Diagnosis: Delayed Decarboxylation.

  • The Science: You likely isolated the [2.2.2] bicyclic lactone intermediate (see Figure 1). While usually unstable, bulky substituents can stabilize this intermediate. Dissolving it in slightly acidic CDCl₃ or warming it triggers the retro-Diels-Alder release of CO₂.

  • The Fix: This is actually good news. Heat the sample in toluene at 80°C for 1 hour to drive the reaction to completion (the pyridine) before characterization.

Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield / Failure CheckSM Is Starting Material (SM) visible on TLC/LCMS? Start->CheckSM SM_Gone SM Consumed CheckSM->SM_Gone Yes SM_Present SM Remains CheckSM->SM_Present No CheckProduct Is Product Visible? SM_Gone->CheckProduct Conditions Diagnosis: High Barrier Action: Increase T to 130°C Switch to Toluene SM_Present->Conditions Thermal Check CheckDecomp Check Baseline/Streaking CheckProduct->CheckDecomp No Product Hydrolysis Diagnosis: Hydrolysis Action: Neutralize Silica or use Alumina CheckDecomp->Hydrolysis Streaking Polymer Diagnosis: Dimerization Action: Dilute reaction or lower temp CheckDecomp->Polymer Multiple Spots Electronic Diagnosis: Electronic Mismatch Action: Add Lewis Acid or Change Dienophile Conditions->Electronic If T > 140°C fails

Figure 2: Logical flow for diagnosing reaction failures.

Standard Operating Protocols (SOPs)
Protocol A: General Thermal Cycloaddition (Toluene)

Best for: Stable oxazinones and standard alkynes.

  • Preparation: In a pressure vial, dissolve 1,4-oxazin-2-one (1.0 equiv) in anhydrous Toluene (0.5 – 1.0 M) .

    • Note: High concentration is critical for reaction kinetics.

  • Addition: Add the Alkyne (1.5 – 2.0 equiv) .

    • Tip: If the alkyne is volatile, use 3-5 equiv.

  • Reaction: Seal the vial and heat to 110°C in an aluminum block. Stir for 12–16 hours.

    • Monitoring: Check TLC. If SM remains, increase temperature to 130°C.

  • Workup: Cool to room temperature. Concentrate directly via rotary evaporation.

  • Purification: Flash chromatography on Et₃N-treated silica gel (flush column with 1% Et₃N/Hexanes before use). Elute with Hexanes/EtOAc gradient.[2]

Protocol B: One-Pot Synthesis (In Situ Generation)

Best for: Unstable oxazinones that degrade upon isolation.

  • Formation: Combine

    
    -amino alcohol (1.0 equiv) and dimethyl acetylenedicarboxylate (DMAD, 1.0 equiv) in MeOH. Stir 1h (forms lactone). Concentrate.
    
  • Oxidation: Dissolve residue in MeCN. Add NBS (1.0 equiv) and Et₃N (2.0 equiv).[3] Stir 1h (forms oxazinone).

  • Cycloaddition: Add the Alkyne (2.0 equiv) directly to this mixture (or after a quick aqueous wash/extraction into Toluene). Heat to reflux.

Quantitative Data: Regioselectivity Trends

The following table summarizes expected outcomes based on oxazinone substitution patterns (Data aggregated from Boger et al. and recent literature).

Oxazinone SubstitutionDienophile TypeMajor Product IsomerSelectivity (Approx)Notes
3-H, 5-Phenyl Terminal AlkynePara (to Nitrogen)> 20:1High control due to C5 substituent.
3-H, 6-Methyl Terminal AlkyneMixture~ 2:1C6 is too far to direct effectively.
3-CO₂Me, 5-H Electron-Rich AlkyneOrtho (to Nitrogen)> 10:1Electronic control dominates (IEDDA).
3-H, 5-H (Unsubst.)Terminal AlkyneMixture~ 1:1No directing bias; difficult separation.
References
  • Boger, D. L. (1986).[1] Diels-Alder reactions of heterocyclic aza dienes.[1][4][5] Scope and applications. Chemical Reviews, 86(5), 781–793. Link

  • Poke, F., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. Link

  • Boger, D. L., & Panek, J. S. (1984). Diels-Alder reaction of 1,4-oxazin-2-ones: A general method for the preparation of pyridines.[5] Journal of the American Chemical Society, 107(20), 5745–5754. Link

  • Adib, M., et al. (2018). Reaction of 1,4-Oxazin-2-ones: A Review. Tetrahedron Letters. Link

Sources

Troubleshooting

Strategies to control stereoselectivity in 1,4-oxazin-2-one synthesis

Technical Support Center: Stereoselective Synthesis of 1,4-Oxazin-2-ones Case ID: OX-2026-STEREO Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 1,4-Oxazin-2-ones

Case ID: OX-2026-STEREO Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering challenges with stereocontrol in the synthesis or functionalization of 1,4-oxazin-2-one scaffolds. This heterocyclic system presents a dichotomy in nomenclature and reactivity:

  • The Unsaturated Core (2H-1,4-oxazin-2-one): Primarily used as an electron-deficient 2-azadiene in Hetero-Diels-Alder (HDA) reactions. Stereocontrol here is dictated by endo/exo transition states.

  • The Saturated Core (Morpholin-2-one): Widely used as a chiral auxiliary (e.g., Williams’ lactone). Stereocontrol here is dictated by 1,3-allylic strain (A(1,3)) and steric shielding during enolate alkylation.

This guide addresses both systems, providing troubleshooting for low diastereomeric ratios (dr), racemization, and yield loss.

Module 1: The Unsaturated Core (Hetero-Diels-Alder Strategies)

Context: You are using the 1,4-oxazin-2-one as a diene to build complex bicyclic systems or pyridines.

Workflow Visualization: HDA Cycloaddition

HDA_Pathway cluster_control Stereocontrol Factors Start 1,4-Oxazin-2-one (Azadiene) TS Transition State (Endo vs Exo) Start->TS + Dienophile Dienophile Dienophile (Alkene/Alkyne) Dienophile->TS Product_Bicyclic Bicyclic Lactone (Kinetic Product) TS->Product_Bicyclic Cycloaddition Product_Pyridine Pyridine ( via Retro-DA) Product_Bicyclic->Product_Pyridine - CO2 (Extrusion) Electronic Electronic Demand (IEDDA vs NEDDA) Steric C3/C6 Substituents

Caption: Reaction pathway for 1,4-oxazin-2-ones in Diels-Alder cycloadditions. The stability of the bicyclic lactone depends on the extrusion of CO₂.

Troubleshooting Guide: HDA Reactions

Q1: I am getting a mixture of endo and exo adducts. How do I favor the endo product?

  • Root Cause: The 1,4-oxazin-2-one system often lacks sufficient secondary orbital overlap to enforce strict endo selectivity, especially with electron-neutral dienophiles.

  • Solution:

    • Lewis Acid Catalysis: Introduce bulky Lewis acids (e.g., MAPH or Cu(II)-bisoxazoline complexes). Coordination to the lactone carbonyl lowers the LUMO of the diene, enhancing secondary orbital interactions favoring the endo transition state.

    • C3-Substituent Modification: A bulky group at C3 (e.g., phenyl or isopropyl) increases steric repulsion in the exo transition state, indirectly favoring endo.

    • Temperature Control: Endo is the kinetic product. Lower the temperature (-78°C to -20°C) to suppress the thermodynamic exo pathway.

Q2: My bicyclic lactone intermediate decomposes into a pyridine before I can isolate it. Why?

  • Root Cause: The bicyclic lactone (the immediate HDA adduct) is thermally unstable and prone to retro-Diels-Alder extrusion of CO₂ to aromatize into a pyridine.

  • Solution:

    • Check C3/C6 Substitution: If your goal is the chiral bicyclic system, you must have bridgehead substituents that prevent aromatization.

    • Use Alkynes? If you used an alkyne dienophile, the intermediate is extremely unstable. Switch to an alkene equivalent (e.g., vinyl sulfone) that can be manipulated post-cyclization.

Module 2: The Saturated Core (Morpholin-2-one Alkylation)

Context: You are using a chiral morpholin-2-one (often derived from phenylglycinol or similar amino alcohols) and attempting to alkylate at the C3 position with high diastereoselectivity.[1]

Stereochemical Model: The "Axial Attack" Rule

The high stereoselectivity in these systems typically arises because the N-protecting group (or N-substituent) locks the ring conformation to minimize A(1,3) strain .

Alkylation_Model Substrate Morpholin-2-one Enolate (Planar C3) Conf_Lock Conformation Lock (Minimizing A(1,3) Strain) Substrate->Conf_Lock Lithium Chelation Face_Shield Steric Shielding (C5 substituent blocks top face) Conf_Lock->Face_Shield Attack Electrophile Attack (Anti to C5 group) Face_Shield->Attack Result High dr Product Attack->Result

Caption: Stereocontrol mechanism in morpholin-2-one alkylation. The C5 substituent directs the incoming electrophile to the opposite face.

Troubleshooting Guide: Alkylation & Functionalization

Q3: My alkylation yield is good, but the diastereomeric ratio (dr) is poor (< 5:1).

  • Diagnostic: Are you using the correct base?

  • The Fix: Switch to LiHMDS (Lithium Hexamethyldisilazide).

    • Why: Lithium forms a tight chelate between the enolate oxygen and the ring nitrogen (or N-protecting group carbonyl). This "locks" the enolate geometry. Sodium or Potassium bases (NaHMDS/KHMDS) form looser ion pairs, allowing ring flexibility and lower stereocontrol.

  • Protocol Adjustment:

    • Cool THF solution of morpholinone to -78°C .

    • Add LiHMDS (1.1 equiv) slowly.

    • Stir for 30-45 mins to ensure complete deprotonation and chelation.

    • Add electrophile. Do not warm up until the reaction is quenched.

Q4: I observe racemization of the C5 stereocenter during the reaction.

  • Root Cause: The C5 proton is not as acidic as C3, but strong bases or prolonged exposure can cause deprotonation at C5, destroying the chiral template.

  • Solution:

    • Base Stoichiometry: Never exceed 1.1 equivalents of base. Excess base attacks C5.

    • Quenching: Quench with a weak acid (Acetic acid or sat. NH₄Cl) at -78°C before warming. Warming the basic mixture promotes thermodynamic equilibration (racemization).

Q5: The reaction stalls with bulky electrophiles.

  • Root Cause: The same steric shielding that provides high dr (the C5/C6 substituents) also hinders the approach of bulky electrophiles (e.g., isopropyl iodide, tert-butyl bromoacetate).

  • Solution:

    • Additives: Add HMPA or DMPU (1-2 equiv) as a cosolvent. This solvates the lithium cation, making the enolate more reactive ("naked enolate") without significantly compromising the steric bias of the ring scaffold itself.

Module 3: Synthesis of the Scaffold

Context: You are building the 1,4-oxazin-2-one ring from amino acid precursors.

Q6: I am seeing low yields during the condensation of the amino alcohol with the alpha-keto ester/acid.

  • Root Cause: This condensation requires the removal of water. Equilibrium favors the open chain.

  • Solution:

    • Dean-Stark Trap: Use refluxing toluene/benzene with a Dean-Stark apparatus.

    • Acid Catalyst: Use p-TsOH (0.1 equiv).

    • Alternative Route: If the thermal method fails, use the oxalate method : React the amino alcohol with dialkyl oxalate to form the morpholinedione, then selectively reduce or functionalize.

Summary of Key Reagents & Conditions

Reaction StepReagent RecommendationCritical ParameterStereocontrol Mechanism
Enolate Formation LiHMDS (THF)Temp: -78°CChelation-controlled geometry (Z-enolate)
Alkylation Alkyl Halide + HMPA (optional)Quench coldSteric approach control (Anti to C5)
HDA Cycloaddition Lewis Acid (Cu(II), Zn(II))Electron-deficient dieneSecondary Orbital Interaction (Endo)
Ring Synthesis Glyoxal/Keto-acid + Amino AlcoholWater removalThermodynamic control

References

  • Harrity, J. P. A., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health (NIH). Link

  • Králová, P., et al. (2017).[2] Stereoselective Synthesis of Benzo[e][1,4]oxazino[4,3-a][1,4]diazepine-6,12-diones. PubMed. Link

  • Taşdemir, V., et al. (2020). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition. Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem. Link

  • Bode, J. W., et al. (2014). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. National Institutes of Health (NIH). Link

Sources

Optimization

Overcoming solubility issues of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one in assays

Topic: Overcoming Solubility & Stability Challenges in Biological Assays Welcome to the Application Support Center. This guide addresses the physicochemical behavior of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (and rela...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Biological Assays

Welcome to the Application Support Center. This guide addresses the physicochemical behavior of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (and related dihydro-1,4-oxazin-2-one scaffolds). This compound class presents a "double-edged" challenge in assay development: lipophilicity-driven precipitation and hydrolytic instability of the cyclic lactone/carbamate core.

The following protocols and troubleshooting workflows are designed to ensure your IC50 data reflects true potency, not experimental artifacts.

Part 1: Physicochemical Dashboard

Before beginning experimental work, understand the molecule's limitations.

PropertyCharacteristicImpact on Assay
Core Structure 1,4-Oxazin-2-one (Lactone/Carbamate hybrid)High Reactivity: Susceptible to nucleophilic attack (hydrolysis) at the C2 carbonyl.
Hydrophobicity High (Phenyl + gem-dimethyl groups)Precipitation: Likely to "crash out" upon rapid dilution into aqueous buffer.
Aqueous Stability Poor at pH > 7.5Drift: Compound degrades into open-chain amino/hydroxy acid derivatives over time.
Aggregation Moderate RiskFalse Positives: Can form colloidal aggregates that sequester enzymes (promiscuous inhibition).
Part 2: Critical Protocols
Protocol A: The "Intermediate Solvent" Dilution Method

Purpose: To prevent "shock precipitation" when moving from 100% DMSO to aqueous buffer.

The Science: Direct addition of high-concentration DMSO stock to buffer creates a transient zone of supersaturation, forcing the lipophilic oxazinone to nucleate and precipitate. This protocol uses an intermediate step to lower the free energy barrier of solvation.

Materials:

  • Compound Stock (10 mM or 20 mM in anhydrous DMSO).

  • Intermediate Solvent: PEG-400 or 100% Ethanol.

  • Assay Buffer (Pre-warmed to 25°C or 37°C).

Workflow:

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 20 mM. Vortex for 30 seconds. Inspect visually for clarity.

  • Intermediate Dilution (100x): Dilute the DMSO stock 1:10 into PEG-400 (e.g., 10 µL Stock + 90 µL PEG-400).

    • Result: 2 mM compound in 10% DMSO / 90% PEG-400.

  • Final Assay Dilution: Pipette the Intermediate Mix into the Assay Buffer under rapid mixing (vortexing or magnetic stirring).

    • Target: Final DMSO concentration < 1% v/v.[1][2]

Protocol B: Hydrolytic Stability Check (Mandatory Control)

Purpose: To verify the compound remains intact during the incubation period.

The Science: The oxazin-2-one ring is a cyclic ester. In basic buffers (pH 8.0+) or in the presence of nucleophilic esterases, the ring opens, destroying the pharmacophore.

  • Setup: Prepare a 10 µM solution of the compound in your exact Assay Buffer.

  • Time-Points: Aliquot into HPLC vials. Incubate at assay temperature (e.g., 37°C).

  • Quench: At t=0, 30, 60, and 120 min, inject immediately onto LC-MS.

  • Acceptance Criteria: >90% parent compound remaining at the end of the assay duration.

    • If degradation > 10%: Lower pH to 7.0-7.2 or reduce incubation time.

Part 3: Visual Troubleshooting Guides
Diagram 1: Solubility & Stability Decision Tree

Caption: Logical workflow for diagnosing assay failures related to oxazinone precipitation or degradation.

SolubilityLogic Start START: Assay Signal Loss or High Variation CheckVis Step 1: Visual Inspection (Turbidity/Precipitate?) Start->CheckVis IsTurbid Yes: Precipitate Visible CheckVis->IsTurbid Cloudy NotTurbid No: Solution Clear CheckVis->NotTurbid Clear SolventChange Action: Switch to Intermediate Dilution Protocol (DMSO -> PEG400 -> Buffer) IsTurbid->SolventChange Detergent Action: Add 0.01% Triton X-100 or Tween-20 to Buffer SolventChange->Detergent CheckTime Step 2: Time-Dependent Loss of Potency? NotTurbid->CheckTime Hydrolysis Diagnosis: Ring Hydrolysis (Lactone Opening) CheckTime->Hydrolysis Potency drops over time CheckAgg Step 3: Add 0.01% Detergent Does IC50 shift? CheckTime->CheckAgg Potency Stable AdjustPH Action: Lower pH to < 7.4 Use HEPES instead of Tris Hydrolysis->AdjustPH IsAgg Yes: IC50 increases (Potency drops) CheckAgg->IsAgg Shift observed Colloid Diagnosis: Colloidal Aggregator (False Positive) IsAgg->Colloid

Part 4: Frequently Asked Questions (Technical Q&A)

Q1: I see a fine precipitate immediately after adding the compound to my cell culture media. Why? A: This is the "Solvent Shock" effect.

  • Mechanism: Your compound is highly soluble in DMSO (LogP ~2-3) but has low aqueous solubility. When a 1000x stock hits the aqueous media, the local concentration at the pipette tip exceeds the solubility limit before diffusion can occur.

  • Solution: Do not pipette 100% DMSO stock directly into the well. Prepare a 10x working solution in media (containing 10% DMSO) first, vortex vigorously, and then add this to your cells. This reduces the concentration gradient shock.

Q2: My IC50 values are shifting significantly between 30-minute and 2-hour incubation times. Is the compound sticking to the plate? A: While plastic binding is possible, hydrolysis is the more likely culprit for 1,4-oxazin-2-ones.

  • Mechanism: The oxazin-2-one ring contains a cyclic carbamate/lactone linkage. In pH 7.4 or higher (especially in Tris buffer, which has a nucleophilic amine), water or buffer components attack the carbonyl (C2), opening the ring to form a linear degradation product. This product likely lacks the biological activity of the cyclic parent.

  • Diagnostic: Run the Protocol B (Stability Check) described above. If the compound degrades, switch to a non-nucleophilic buffer (e.g., Phosphate, HEPES, MOPS) and lower the pH to 7.0 if the assay tolerates it.

Q3: Can I use this compound in a Fluorescence Polarization (FP) assay? A: Proceed with caution.

  • Interference: Many oxazinone derivatives have intrinsic fluorescence or UV absorbance that overlaps with common fluorophores.

  • Correction: Always run a "Compound Only" control (no tracer/fluorophore) to measure background fluorescence at your excitation/emission wavelengths. If background > 10% of your signal window, this assay format is invalid for this molecule.

Q4: Is the compound a "PAINS" (Pan-Assay Interference Compound)? A: It has potential.

  • Mechanism: Lipophilic planar molecules like phenyl-oxazinones can form colloidal aggregates that sequester enzymes non-specifically.

  • Validation: Include 0.01% Triton X-100 (freshly prepared) in your assay buffer. If the compound's inhibitory activity disappears in the presence of detergent, it was likely acting as a colloidal aggregator (artifact) rather than a true inhibitor [1].

Part 5: Automated Serial Dilution Workflow

Caption: Optimized dilution scheme to maintain solubility across the concentration gradient.

SerialDilution Stock Stock Solution 20 mM DMSO Step1 Pre-Dilution Plate (DMSO/Buffer Mix) Const. 10% DMSO Stock->Step1 Dilute 1:10 into Buffer+DMSO Step1->Step1 Serial Dilution (in 10% DMSO Buffer) Step2 Assay Plate (Final Buffer) Final 1% DMSO Step1->Step2 Transfer 1:10 to Assay Wells Note Key Benefit: Maintains solubility during serial dilution steps Step1->Note

References
  • Assay Guidance Manual (NCBI/NIH). Assay Interference by Aggregation. Available at: [Link] Context: Definitive guide on distinguishing true inhibition from colloidal aggregation artifacts common with lipophilic heterocycles.

  • Journal of Pharmaceutical Sciences. Qualitative analysis of the stability of the oxazine ring... Available at: [Link] Context: Establishes the hydrolytic vulnerability of the oxazine ring system in aqueous media.

  • MDPI Molecules. Recent Progress in the Synthesis of Benzoxazin-4-Ones... Available at: [Link] Context: Discusses the structural isomers and chemical reactivity of oxazinone derivatives.

Sources

Troubleshooting

Stability testing of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one under different conditions

Technical Support Center: Stability & Handling of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one Introduction: Molecule Identity & Scope This guide addresses the stability profile of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one

Introduction: Molecule Identity & Scope

This guide addresses the stability profile of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (referred to herein as DPO ).

Chemical Context: DPO is a cyclic imino-lactone, structurally analogous to the "Williams glycine template." It is widely employed as a chiral auxiliary for the asymmetric synthesis of


-amino acids. Its utility relies on the electrophilicity of the imine (C=N) and the acidity of the C5-proton. However, these same features render it susceptible to specific degradation pathways—primarily hydrolysis and racemization—if not handled under strictly controlled conditions.

Part 1: Hydrolytic Stability (The Critical Control Point)

Q: I am observing a "ring-opened" impurity in my HPLC trace. Is DPO sensitive to moisture?

A: Yes, DPO is highly sensitive to hydrolytic ring cleavage. The 1,4-oxazin-2-one core contains both a cyclic ester (lactone) and a cyclic imine (Schiff base). Both functional groups are prone to hydrolysis, but the lactone moiety is the primary failure point under neutral-to-acidic conditions.

  • Mechanism: Water attacks the carbonyl carbon (C2), leading to ring opening. This generates the acyclic amino-ester or acid, often reverting to the starting materials (phenylglycinol derivative and the corresponding keto-acid equivalent) upon prolonged exposure.

  • Trigger: This reaction is acid-catalyzed.[1][2] Even trace acidity in chlorinated solvents (e.g., HCl in un-stabilized chloroform) can accelerate this process 100-fold.

Troubleshooting Protocol: Hydrolysis Mitigation

ObservationProbable CauseCorrective Action
New Polar Peak (HPLC) Lactone hydrolysis due to wet solvent.Protocol: Dry all solvents (THF, DCM) over activated molecular sieves (3Å or 4Å) for 24h before use. Ensure water content is <50 ppm (Karl Fischer).
Yield Loss during Workup Acidic hydrolysis during quenching.Protocol: Avoid strong acid quenches. Use buffered solutions (e.g., sat. NH₄Cl or phosphate buffer pH 7.0) and keep temperature < 0°C during quench.
Solid Caking/Clumping Hygroscopic moisture absorption.Protocol: Store solid DPO under Argon/Nitrogen in a desiccator. If caking occurs, re-crystallize immediately; do not dry in an oven (thermal degradation risk).

Visualizing the Degradation Pathway:

HydrolysisPathway DPO Intact DPO (Cyclic Imino-Lactone) Intermediate Tetrahedral Intermediate DPO->Intermediate Nucleophilic Attack Water + H2O / H+ Water->Intermediate OpenChain Ring-Opened Acyclic Amide Intermediate->OpenChain Ring Cleavage Breakdown Phenylglycinol + Keto-Acid OpenChain->Breakdown Prolonged Hydrolysis

Caption: Figure 1. Acid-catalyzed hydrolytic degradation pathway of the oxazinone core.

Part 2: Chemical Stability & Racemization

Q: My product shows a loss of enantiomeric excess (ee). Is the DPO template unstable to base?

A: DPO is designed to be reactive toward bases, but uncontrolled exposure leads to racemization. The proton at C5 (benzylic and


 to nitrogen) is acidic. While this is necessary for the alkylation step in amino acid synthesis, it poses a stability risk during storage or improper handling.
  • The Risk: In the presence of weak bases or during prolonged exposure to strong bases at temperatures > -50°C, the deprotonated enolate can equilibrate, destroying the chiral information set by the phenyl group.

Troubleshooting Protocol: Preventing Racemization

  • Temperature Control: Never expose the enolate (generated by bases like LiHMDS or NaH) to temperatures above -78°C for extended periods.

  • Quenching: Quench reactions at the lowest possible temperature. Allowing a basic reaction mixture to warm to Room Temperature (RT) before quenching is the #1 cause of racemization.

  • Solvent Purity: Avoid solvents containing trace amines or basic impurities.

Part 3: Storage & Physical Handling

Q: Can I store DPO on the shelf, or does it require a freezer?

A: DPO requires controlled storage to maintain purity >98%.

Recommended Storage Conditions:

ParameterSpecificationRationale
Temperature -20°C (Freezer)Retards slow hydrolysis and thermal rearrangement.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of the imine and moisture absorption.
Container Amber GlassAlthough not intensely photo-labile, the conjugated phenyl-imine system can degrade under high-intensity UV. Amber glass is a precautionary standard.
Shelf-Life 12 MonthsRe-test purity (HPLC) every 6 months.

Part 4: Analytical Methodologies

Q: How do I validate the purity of my DPO batch?

A: Standard reverse-phase HPLC is sufficient, but specific parameters are required to prevent on-column degradation.

Standardized HPLC Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do NOT use TFA; the low pH can degrade the lactone during the run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Amide/Lactone).

  • Sample Prep: Dissolve in anhydrous Acetonitrile. Inject immediately. Do not let samples sit in autosampler vials containing protic solvents (MeOH/Water) for >4 hours.

Workflow: Impurity Identification

TroubleshootingFlow Start HPLC Analysis (Unknown Peak) CheckRT Is Peak More Polar? (Earlier RT) Start->CheckRT YesPolar Likely Hydrolysis Product CheckRT->YesPolar Yes NoPolar Check UV Spectrum CheckRT->NoPolar No Action1 Action: Check Solvent Water Content YesPolar->Action1 Action2 Action: Check for Oxidation/Dimers NoPolar->Action2

Caption: Figure 2. Decision tree for identifying DPO degradation products via HPLC.

References

  • Vertex AI Search. (2026). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one - Product Properties. Chem-Impex International. Link

  • National Institutes of Health (NIH). (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. Link

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison. Link

  • MDPI. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules. Link

Sources

Optimization

Scale-up synthesis considerations for 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one

This guide serves as a specialized Technical Support Center for the scale-up and synthesis of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one . It is designed for process chemists and researchers requiring high-fidelity protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up and synthesis of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one . It is designed for process chemists and researchers requiring high-fidelity protocols and troubleshooting strategies.

Product Class: Chiral Heterocycles / 1,4-Oxazin-2-ones Primary Application: Chiral auxiliary for asymmetric synthesis; Pharmacophore in CNS-active agents. Chemical Abstract Service (CAS) Registry: Referenced as derivative of 5,6-dihydro-2H-1,4-oxazin-2-one class.

Synthesis Strategy & Process Design

The Synthetic Route

The most robust route for scaling up 5,6-dihydro-1,4-oxazin-2-ones involves the condensation of a


-amino alcohol with an 

-keto ester (glyoxylate)
. This pathway is preferred over chloroacetyl chloride alkylation for this specific unsaturated scaffold because it directly forms the C3=N4 imine bond necessary for the "oxazin-2-one" designation, rather than a saturated morpholinone.

Core Retrosynthesis:

  • Bond Disconnections: N4–C3 (Imine formation) and O1–C2 (Lactonization).

  • Precursor A (Amino Alcohol): 1-Amino-2-methyl-1-phenylpropan-2-ol (provides the 5-phenyl and 6,6-dimethyl moiety).

  • Precursor B (Electrophile): Ethyl glyoxylate (50% solution in toluene) or Glyoxylic acid monohydrate.

Reaction Workflow Visualization

The following diagram outlines the critical process flow and decision gates for the synthesis.

SynthesisWorkflow Start Raw Materials: Amino Alcohol + Ethyl Glyoxylate Step1 Step 1: Condensation (Imine Formation) Start->Step1 Toluene, RT WaterRemoval CRITICAL: Azeotropic Water Removal (Dean-Stark / Mol Sieves) Step1->WaterRemoval Reflux Step2 Step 2: Cyclization (Lactonization) Step2->WaterRemoval Incomplete Conversion Workup Workup: Solvent Swap & Crystallization Step2->Workup Cool to 0°C WaterRemoval->Step2 -H2O Product Target: 6,6-dimethyl-5-phenyl- 5H-1,4-oxazin-2-one Workup->Product Filtration

Figure 1: Process flow for the condensation-cyclization route. Note the critical loop for water removal.

Critical Process Parameters (CPP) & Scale-Up Considerations

Water Management (Thermodynamics)

The formation of the oxazinone ring is a reversible condensation. The presence of water hydrolyzes the imine (C3=N4) back to the open-chain precursor or the hemiaminal.

  • Scale-Up Action: Use a Dean-Stark trap with Toluene or Xylene. For reactors >50L, ensure the condenser capacity is sufficient to handle the boil-up rate required for efficient azeotropic drying.

  • Alternative: For temperature-sensitive substrates, use activated Molecular Sieves (3Å or 4Å) in a flow loop, though this is mechanically complex at scale.

Raw Material Quality Attributes
ComponentCritical AttributeScale-Up Risk
Amino Alcohol Enantiomeric Excess (ee%)If the starting material is <99% ee, the product will require expensive chiral resolution. The 5-phenyl center is prone to racemization if heated excessively in basic conditions.
Ethyl Glyoxylate Polymerization ContentCommercial ethyl glyoxylate often contains oligomers. Distillation or cracking of the reagent prior to use is recommended for consistent kinetics.
Solvent (Toluene) Water ContentMust be <0.05% w/w. Wet solvent delays the onset of cyclization.
Stability & Storage

The 1,4-oxazin-2-one ring is a cyclic imino-ester . It is inherently sensitive to hydrolysis.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Avoid prolonged exposure to atmospheric moisture. Solutions in protic solvents (Methanol/Ethanol) are unstable and will undergo solvolysis (ring opening).

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Remains

User Question: "I have refluxed for 12 hours, but HPLC shows 30% unreacted amino alcohol. Adding more glyoxylate doesn't help."

Technical Diagnosis: This is a classic equilibrium limitation . The reaction has stalled because water is not being removed fast enough, or the glyoxylate has oligomerized.

Corrective Protocol:

  • Check the Trap: Ensure the Dean-Stark trap is actually collecting water. If the toluene is not refluxing vigorously, increase the jacket temperature.

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 mol%). This catalyzes both the imine formation and the lactonization.

  • Reagent Quality: Freshly distill the ethyl glyoxylate. Old bottles often contain para-glyoxylate polymers that are unreactive.

Issue 2: Product Racemization

User Question: "My starting amino alcohol was 99% ee (S-isomer), but the isolated oxazinone is only 85% ee."

Technical Diagnosis: Racemization at the C5-phenyl position occurs via imine-enamine tautomerization or proton abstraction at the


-position, usually promoted by heat or basic impurities.

Corrective Protocol:

  • Lower Temperature: Switch solvent from Toluene (110°C) to Benzene (80°C) or use vacuum to reflux Toluene at a lower temperature.

  • Neutralize Glassware: Ensure the reactor is not basic (wash with acid/solvent).

  • Avoid Bases: Do not use basic drying agents (like K2CO3) during the workup. Use Na2SO4.[1]

Issue 3: Hydrolysis During Workup

User Question: "The reaction looked good on TLC, but after aqueous wash, the product disappeared and I isolated a sticky oil."

Technical Diagnosis: The oxazinone ring hydrolyzed during the aqueous wash. The ring is unstable in acidic or basic water.

Corrective Protocol:

  • Eliminate Aqueous Wash: Do not perform a standard aqueous extraction.

  • Direct Crystallization: Upon completion, cool the toluene solution to 0°C. Add a non-polar anti-solvent (Hexanes or Heptane) to precipitate the product directly.

  • Filtration: Filter the solid and wash with dry Hexanes.

Diagnostic Logic Tree

Use this diagram to diagnose impurity profiles in your crude mixture.

Troubleshooting Problem Impurity Profile in Crude HPLC PeakA Peak at RRT 0.8 (Open Chain Amide) Problem->PeakA PeakB Peak at RRT 1.2 (Dimer/Oligomer) Problem->PeakB PeakC Broad Baseline (Polymerized Glyoxylate) Problem->PeakC CauseA Cause: Hydrolysis or Incomplete Cyclization PeakA->CauseA CauseB Cause: High Concentration (Intermolecular reaction) PeakB->CauseB CauseC Cause: Degraded Reagent PeakC->CauseC FixA Fix: Increase Reflux Rate; Check Water Trap; Avoid Aqueous Workup CauseA->FixA FixB Fix: Dilute Reaction (Maintain <0.1 M) CauseB->FixB FixC Fix: Distill Glyoxylate before addition CauseC->FixC

Figure 2: Diagnostic logic for common impurity profiles observed during scale-up.

Frequently Asked Questions (FAQ)

Q: Can I use chromatography to purify the compound? A: Silica gel chromatography is risky. The slightly acidic nature of silica can cause hydrolysis or ring-opening of the oxazinone. If chromatography is absolutely necessary, neutralize the silica with 1% Triethylamine (TEA), but be aware that TEA might promote racemization. Crystallization is the preferred purification method.

Q: Why is the "5H" designation important? A: The "5H" indicates the proton is at position 5, implying the double bond is elsewhere (specifically C3=N4). If the double bond moves to C5=C6 (which is blocked here by dimethyl) or N4=C5, the chemical reactivity changes completely. The 5H-1,4-oxazin-2-one is an imino-lactone , which reacts as a heterodiene in Diels-Alder reactions [1].

Q: Is this compound compatible with Grignard reagents? A: No. Grignard reagents will attack the lactone carbonyl (C2) or the imine (C3=N4), leading to ring opening or over-addition. For nucleophilic additions, milder organometallics or Lewis-acid catalyzed conditions are required.

References

  • ACS Publications. (2025). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry.

  • Chem-Impex International. (2025). (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one Product Page.

  • National Institutes of Health (NIH). (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one and its sulfur analogs.

Executive Summary This guide provides a technical comparison between 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (a key chiral template often derived from phenylglycinol) and its sulfur analogs (specifically the thiazin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (a key chiral template often derived from phenylglycinol) and its sulfur analogs (specifically the thiazin-2-one and oxazin-2-thione variants). These heterocycles serve as critical scaffolds in asymmetric synthesis (as chiral auxiliaries for amino acid construction) and pharmacophore development (antimicrobial and CNS-active agents).

The substitution of oxygen for sulfur fundamentally alters the steric profile , electronic distribution , and chemical stability of the ring. This guide analyzes these differences to aid researchers in selecting the optimal scaffold for catalytic or biological applications.

Chemical Architecture & Properties

The core distinction lies in the replacement of the ring oxygen (position 1) or the carbonyl oxygen (position 2) with sulfur. This modification impacts the ring pucker, dipole moment, and susceptibility to nucleophilic attack.

Structural Comparison
FeatureOxazinone (Base) Thiazinone (Ring S Analog) Oxazinethione (Carbonyl S Analog)
Structure 1,4-Oxazin-2-one1,4-Thiazin-2-one1,4-Oxazin-2-thione
Heteroatom (Pos 1) Oxygen (Hard base)Sulfur (Soft base)Oxygen
Carbonyl (Pos 2) C=O (Lactone)C=O (Thiolactone)C=S (Thionolactone)
Bond Length (C-X) C-O: ~1.43 ÅC-S: ~1.82 ÅC-O: ~1.43 Å
Ring Conformation Chair/Half-Chair (Rigid)Twisted Boat (More flexible)Chair (Similar to base)
Electronic Effect High electronegativity (O) pulls density; C2 is highly electrophilic.S is less electronegative; C2 is less electrophilic but S is a better leaving group.C=S is less polarized than C=O; more lipophilic.
LogP (Lipophilicity) Low (Polar)High (Non-polar)Medium-High

Key Insight: The C-S bond length (1.82 Å) in the thiazinone analog expands the ring size significantly compared to the oxazinone. In asymmetric synthesis, this "expands" the chiral pocket, potentially altering the facial selectivity of incoming electrophiles during alkylation reactions.

Synthesis Protocols

The synthesis of the oxazinone core typically involves the condensation of a chiral amino alcohol with a 2-halo-acyl halide. The sulfur analog requires a modified approach using amino-thiols.

Protocol A: Synthesis of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one

Targeting the saturated morpholinone core (Williams-type lactone).

Reagents: (S)-Phenylglycinol, 2-Bromo-2-methylpropionyl bromide, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve (S)-Phenylglycinol (1.0 eq) in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Acylation: Add TEA (2.2 eq) followed by dropwise addition of 2-Bromo-2-methylpropionyl bromide (1.1 eq).

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The internal nucleophilic attack of the hydroxyl group displaces the bromide.

    • Note: If cyclization is slow, reflux in toluene with a catalytic amount of p-TsOH may be required.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc to yield the white crystalline lactone.

Protocol B: Synthesis of the Sulfur Analog (Thiazinone)

Targeting 6,6-dimethyl-5-phenyl-thiomorpholin-2-one.

Reagents: (S)-2-Amino-2-phenyl-ethanethiol (prepared from Phenylglycine via reduction/thionation), 2-Bromo-2-methylpropionyl bromide, TEA, THF.

  • Preparation: Dissolve the aminothiol hydrochloride (1.0 eq) in THF. Add TEA (3.0 eq) to liberate the free base and scavenge acid.

  • Acylation: Cool to -10°C (Sulfur is more nucleophilic; lower temp prevents bis-alkylation). Add the acid bromide (1.0 eq) slowly.

  • Cyclization: Stir at RT for 12 hours. The thiol group is a potent nucleophile and will displace the bromide to close the ring.

  • Workup: Standard aqueous workup.

  • Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexane). Thiazinones are often oils or low-melting solids.

Experimental Workflows & Logic

Synthesis Pathway Visualization

The following diagram illustrates the divergent synthesis of the Oxazinone and its Thiazinone analog from a common chiral ancestor logic.

SynthesisPathway Start Phenylglycine BranchO (S)-Phenylglycinol Start->BranchO Reduction (LiAlH4) BranchS (S)-2-Amino-2-phenyl ethanethiol Start->BranchS 1. Amide formation 2. Lawesson's Rgt 3. Reduction Reagent + 2-Bromo-2-methyl propionyl bromide BranchO->Reagent BranchS->Reagent Oxazinone Oxazinone Product (Lactone) Reagent->Oxazinone Cyclization (O-attack) Thiazinone Thiazinone Product (Thiolactone) Reagent->Thiazinone Cyclization (S-attack)

Caption: Divergent synthesis of Oxazinone and Thiazinone scaffolds from Phenylglycine precursors.

Functional Analysis: Reactivity & Performance[1]

Asymmetric Induction (Chiral Auxiliary)

When used as a chiral template (e.g., for alkylation at the alpha-position), the 5-phenyl group acts as a steric shield.

  • Oxazinone: The rigid chair conformation locks the phenyl group in a pseudo-axial/equatorial position that effectively blocks one face of the enolate. High diastereoselectivity (de > 95%) is typical.

  • Thiazinone: The longer C-S bond results in a "flatter" or more twisted ring. This moves the phenyl shield further away from the reaction center (C3).

    • Result: Often leads to lower diastereoselectivity compared to the oxazinone. However, the thiazinone enolate is "softer," which can be advantageous for specific soft electrophiles (e.g., Michael acceptors).

Chemical Stability (Hydrolysis)
  • Oxazinone: Susceptible to hydrolysis under basic conditions (ring opening to the hydroxy-acid).

  • Thiazinone: Thiolactones are generally more resistant to hydrolysis than lactones but are more reactive towards aminolysis (ring opening with amines). This makes the sulfur analog a superior candidate if the final goal is to open the ring with an amine to form a peptide bond.

Biological Profile: Antimicrobial Potential[2]

While the oxazinone is primarily a synthetic tool, the thiazinone core is a recognized pharmacophore in medicinal chemistry.

PropertyOxazinone DerivativesThiazinone Derivatives
Antibacterial (S. aureus) Moderate (

)
High (

)
Antifungal (C. albicans) Low to ModerateHigh (Often comparable to Fluconazole)
Mechanism Cell wall synthesis inhibition (presumed)Lipid peroxidation / Membrane disruption

Experimental Evidence: Studies comparing 1,4-oxazin-3-ones and 1,4-thiazin-3-ones demonstrate that the sulfur analogs consistently exhibit lower MIC values against Gram-positive bacteria. The increased lipophilicity (LogP) of the sulfur atom likely enhances cell membrane penetration.

Biological Assay Workflow

BioAssay Compound Synthesized Analog (Oxazinone / Thiazinone) Dilution Serial Dilution (DMSO/Broth) Compound->Dilution Inoculation Inoculation (S. aureus / E. coli) Dilution->Inoculation Incubate Incubation (37°C, 24h) Inoculation->Incubate Readout MIC Determination (Turbidity/Colorimetric) Incubate->Readout

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

References

  • Synthesis of Chiral Oxazinones: Ma, L., et al. "Structure and synthesis of phenyl-substituted oxazinone derivatives." IUCrData, 2025. Link

  • Antimicrobial Comparison: Swapna, et al. "Comparative antimicrobial activity of oxazine and thiazine derivatives." World Journal of Pharmaceutical Research, 2024. Link

  • Thiazinone Reactivity: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, 2021.[1] Link

  • Phosphonate Derivatives: "Reactions of Morpholin-3-one and Thiomorpholin-3-one with Triethyl Phosphite." ACS Omega, 2019. Link

  • General Heterocycle Synthesis: "Synthesis and biological evaluation of some [1,4]-thiazin-2-one and [1,4]-oxazin-2-one derivatives." ResearchGate, 2025. Link

Sources

Comparative

Comparative Guide: Efficacy of Oxadiazinone Derivatives vs. Standard MAO Inhibitors

Based on your request, I have prepared a comprehensive comparison guide. Editorial Note: The specific chemical name provided, 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one , corresponds to a well-known chiral auxiliary (ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have prepared a comprehensive comparison guide.

Editorial Note: The specific chemical name provided, 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one , corresponds to a well-known chiral auxiliary (often called the Williams lactone ) used in asymmetric synthesis, rather than a standard MAO inhibitor drug. However, recent medicinal chemistry literature (late 2024) has identified 1,2,4-oxadiazin-5(6H)-one derivatives as a novel class of potent MAO inhibitors.[1]

Given the structural similarity and the context of "efficacy vs. MAO inhibitors," this guide addresses the efficacy of Oxadiazinone-based inhibitors (the likely intended active agents) while clarifying the distinction from the auxiliary.

Executive Summary & Compound Identification

The search for non-hydrazine, non-propargylamine MAO inhibitors has led to the development of heterocyclic scaffolds that offer reversible inhibition without the "cheese effect" (hypertensive crisis) associated with irreversible inhibitors.

  • The Target Compound Class: 1,2,4-Oxadiazin-5(6H)-one derivatives .[1][2][3][4]

    • Note on User Query: The specific string "6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one" refers to the Williams lactone, a chiral template used to synthesize amino acids. While structurally related (both are oxazinones), the Williams lactone itself is not a reported MAO inhibitor. This guide focuses on the Oxadiazinone analogs (e.g., Compound 7c, Compound 5f) which have demonstrated sub-micromolar efficacy against MAO-B in recent studies (e.g., Presnukhina et al., Molecules 2024).

  • Mechanism of Action: Reversible, competitive inhibition of Monoamine Oxidase B (MAO-B).

  • Primary Indication: Parkinson’s Disease (PD), Alzheimer’s Disease (AD), and neuroprotection.

Chemical Profile & Mechanism

The oxadiazinone scaffold mimics the transition state of the MAO substrate, allowing it to dock into the active site of the enzyme. Unlike Selegiline (which forms a covalent bond via its propargyl group) or Moclobemide (a benzamide), the oxadiazinone relies on hydrogen bonding and pi-stacking interactions within the hydrophobic cavity of MAO-B.

Structural Comparison
FeatureOxadiazinone Derivatives (Target)Selegiline (Standard)Moclobemide (Standard)
Core Scaffold 1,2,4-Oxadiazin-5(6H)-onePhenethylamine (Propargylamine)Benzamide
Binding Mode Reversible (Non-covalent)Irreversible (Covalent modification of FAD)Reversible
Selectivity High MAO-B SelectivityMAO-B Selective (at low doses)MAO-A Selective
Key Substituents Phenyl/Thiophene at C3; Alkyl at N4/C6Propargyl group (critical for mechanism)Chloro/Morpholino groups
Mechanism of Action Diagram

The following diagram illustrates the differential binding pathways of the target compound versus standard inhibitors.

MAO_Inhibition_Pathway Substrate Dopamine / Kynuramine MAO_Enzyme MAO-B Enzyme (FAD Cofactor) Substrate->MAO_Enzyme Normal Binding Complex_Rev Enzyme-Inhibitor Complex (Dissociable) MAO_Enzyme->Complex_Rev H-Bonding/Pi-Stacking Complex_Irr Covalently Modified FAD (Perm. Inactive) MAO_Enzyme->Complex_Irr N5-Flavin Adduct Formation Product Metabolites (H2O2 + Aldehyde) MAO_Enzyme->Product Oxidation Target Oxadiazinone Derivative (Reversible Inhibitor) Target->MAO_Enzyme Competitive Binding Selegiline Selegiline (Suicide Substrate) Selegiline->MAO_Enzyme Active Site Entry Complex_Rev->MAO_Enzyme Slow Dissociation

Caption: Comparative mechanism showing reversible binding of Oxadiazinone vs. irreversible adduct formation by Selegiline.

In Vitro Efficacy Comparison

The following data synthesizes recent experimental findings (e.g., Molecules 2024) comparing optimized oxadiazinone derivatives against clinical standards.

Table 1: Inhibitory Potency (IC50) and Selectivity
CompoundIC50 (MAO-B) [µM]IC50 (MAO-A) [µM]Selectivity Index (A/B)Reversibility
Oxadiazinone (Cmpd 7c)0.371 ± 0.02 > 100> 270Reversible
Oxadiazinone (Cmpd 5f)0.900 ± 0.05 > 100> 110Reversible
Selegiline 0.020> 10~500Irreversible
Moclobemide > 1006.10.06 (MAO-A selective)Reversible
Safinamide 0.098> 100> 1000Reversible

† Data derived from Presnukhina et al. (2024) for 1,2,4-oxadiazin-5(6H)-one derivatives.[2]

Key Insights:

  • Potency: The target oxadiazinones (IC50 ~0.37 µM) are less potent than Selegiline (0.02 µM) but comparable to other reversible inhibitors.

  • Safety Profile: Unlike Selegiline, which permanently disables the enzyme (requiring protein resynthesis for recovery), oxadiazinones are reversible. This reduces the risk of long-term side effects and interactions.

  • Selectivity: High selectivity for MAO-B suggests utility in Parkinson's disease without interfering with intestinal MAO-A (which protects against tyramine toxicity).

Experimental Protocols

To validate the efficacy of these compounds in your own lab, follow this standardized fluorometric assay protocol.

Protocol: MAO Inhibition Assay (Kynuramine Method)

Principle: MAO oxidizes non-fluorescent kynuramine into 4-hydroxyquinoline, which fluoresces in alkaline conditions.

  • Reagent Preparation:

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

    • Enzyme: Recombinant Human MAO-A and MAO-B (commercial cDNA expressed).

    • Substrate: Kynuramine hydrobromide (Stock: 500 µM).

    • Inhibitor: Dissolve test compound (Oxadiazinone) in DMSO. Prepare serial dilutions (0.001 µM to 100 µM).

  • Workflow:

    • Pre-incubation: Mix 10 µL of Inhibitor + 200 µL of Enzyme solution. Incubate at 37°C for 15 minutes. (Critical step to allow inhibitor binding).

    • Reaction Start: Add 50 µL of Kynuramine substrate.

    • Incubation: Incubate at 37°C for 45 minutes.

    • Termination: Add 100 µL of 2N NaOH. This stops the reaction and develops the fluorophore.

  • Measurement:

    • Read fluorescence at Ex 310 nm / Em 400 nm using a microplate reader.

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) 37°C, 15 min Step2 2. Substrate Addition (Kynuramine) Step1->Step2 Step3 3. Enzymatic Reaction 37°C, 45 min Step2->Step3 Step4 4. Termination (Add NaOH) Step3->Step4 Step5 5. Fluorescence Read (Ex 310 / Em 400) Step4->Step5

Caption: Standardized fluorometric workflow for determining IC50 values of MAO inhibitors.

Conclusion

While 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (Williams lactone) is primarily a synthetic auxiliary, its structural analogs in the 1,2,4-oxadiazin-5(6H)-one class represent a promising new generation of MAO-B inhibitors. They offer a favorable balance of sub-micromolar potency and reversibility , positioning them as safer alternatives to irreversible hydrazine or propargylamine drugs for chronic neurodegenerative treatment.

References
  • Presnukhina, S. I., et al. (2024).[2][3][5] Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5550.[4]

  • Ramsay, R. R., et al. (2011). Monoamine oxidases: old friends hold new secrets. Biochemical Pharmacology, 82(11), 1537-1540.
  • Carradori, S., & Petzer, J. P. (2015). Novel monoamine oxidase inhibitors: a patent review (2012–2014).

Sources

Validation

Antiviral Potency of 1,4-Oxazin-2-ones vs. Ribavirin: A Comparative Technical Guide

Executive Summary Context: The search for non-nucleoside antiviral agents has led to the emergence of 1,4-oxazin-2-ones (specifically 1,4-benzoxazin-2-one derivatives) as a potent scaffold. Unlike Ribavirin , a broad-spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The search for non-nucleoside antiviral agents has led to the emergence of 1,4-oxazin-2-ones (specifically 1,4-benzoxazin-2-one derivatives) as a potent scaffold. Unlike Ribavirin , a broad-spectrum nucleoside analog that functions through lethal mutagenesis and metabolic depletion, 1,4-oxazin-2-ones often exhibit a targeted mechanism of action, particularly in interfering with viral coat protein (CP) assembly.

Verdict: While Ribavirin remains the clinical gold standard for broad-spectrum efficacy, specific 1,4-oxazin-2-one derivatives have demonstrated superior efficacy in specific viral models (notably Tobacco Mosaic Virus - TMV) with higher selectivity indices. Experimental data indicates that optimized oxazinone derivatives can achieve inhibition rates of >60% at 500 μg/mL , surpassing Ribavirin’s typical ~40% efficacy in identical assays.

Mechanistic Divergence

To understand the potency differences, one must analyze the distinct pharmacological pathways of the two compound classes.

Ribavirin: The Metabolic Hammer

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) acts as a guanosine analog.[1]

  • Primary Mechanism: It is phosphorylated intracellularly to Ribavirin Mono/Triphosphate. It inhibits Inosine Monophosphate Dehydrogenase (IMPDH) , depleting the intracellular GTP pool required for viral RNA synthesis.

  • Secondary Mechanism: It induces "error catastrophe" by forcing the viral polymerase to incorporate mutations at a rate that exceeds the virus's viability threshold.

1,4-Oxazin-2-ones: The Structural Blockers

Derivatives containing the 1,4-oxazin-2-one core (often 1,4-benzoxazin-2-ones) function as non-nucleoside inhibitors.

  • Target Binding: Molecular docking studies reveal high-affinity binding to viral Coat Proteins (CP) .[2] For example, in TMV models, these compounds bind to the CP, preventing the self-assembly of the viral rod.[2][3]

  • Host Defense Induction: Certain derivatives elevate host defense enzyme activity (e.g., Phenylalanine ammonia-lyase, Peroxidase), inducing systemic acquired resistance (SAR) rather than just directly attacking the virus.

MechanismComparison Fig 1. Mechanistic comparison: Ribavirin targets metabolic pools (IMPDH), while 1,4-oxazin-2-ones target structural assembly. cluster_Rib Ribavirin Mechanism cluster_Ox 1,4-Oxazin-2-one Mechanism Rib Ribavirin (Pro-drug) RMP Ribavirin-MP Rib->RMP Kinase IMPDH IMPDH Enzyme RMP->IMPDH Inhibits GTP GTP Pool Depletion IMPDH->GTP Causes Mut Lethal Mutagenesis GTP->Mut Pol Error Ox 1,4-Benzoxazin-2-one CP Viral Coat Protein Ox->CP Binds (Docking) Host Host Defense Enzymes (POD, PAL, SOD) Ox->Host Upregulates Assembly Viral Assembly CP->Assembly Blocks

Quantitative Performance Analysis

The following data compares the antiviral activity of Ribavirin against optimized 1,4-benzoxazin-2-one derivatives. The data is derived from in vivo protection, inactivation, and curative assays using the Nicotiana glutinosa (Half-Leaf Method) , a standard screening protocol for these scaffolds.

Table 1: Comparative Efficacy at 500 μg/mL (TMV Model)
MetricRibavirin (Control)Optimized 1,4-Oxazin-2-one Derivative*Performance Delta
Inactivation Activity 39.2%63.0% +60.7%
Curative Activity 38.0%61.0% +60.5%
Protection Activity 39.0%62.0% +58.9%
EC₅₀ (μg/mL) ~160 - 270~100 - 150 Lower is better

*Data representative of high-performing derivatives such as oxazinyl flavonoids or N-substituted 1,4-benzoxazin-2-ones cited in recent literature [1][2].

Structural Insights (SAR)
  • N-Substitution: Substitution at the Nitrogen (position 4) of the oxazine ring is critical. Bulky aromatic groups (e.g., phenylethyl) often enhance lipophilicity and CP binding affinity compared to the unsubstituted core.

  • Electronic Effects: Electron-donating groups on the fused benzene ring tend to increase potency, whereas strong electron-withdrawing groups can diminish activity.

Experimental Protocols

To replicate these findings, researchers must employ self-validating protocols.

Synthesis of 1,4-Benzoxazin-2-one Scaffold

Objective: Synthesize the core scaffold for antiviral testing. Reaction Type: Condensation / Cyclization.

  • Reagents: 2-Aminophenol (1.0 eq), Glyoxylic acid or Ethyl bromoacetate (1.1 eq), Solvent (Ethanol or Toluene).

  • Procedure:

    • Dissolve 2-aminophenol in ethanol under N₂ atmosphere.

    • Add glyoxylic acid dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation: The formation of the cyclic lactone is confirmed by a characteristic IR peak at ~1750 cm⁻¹ (C=O).

    • Purification: Recrystallize from ethanol to yield the 1,4-benzoxazin-2-one core.

Antiviral Assay: The Half-Leaf Method

Objective: Determine EC₅₀ and % inhibition relative to Ribavirin. System: Nicotiana glutinosa (local lesion host for TMV).

  • Preparation:

    • Purify TMV (Tobacco Mosaic Virus) to a concentration of 20–40 μg/mL.

    • Prepare compound solutions (100, 250, 500 μg/mL) in DMSO/Tween-water.

  • Inoculation (Left vs. Right):

    • Control Side: Inoculate the left side of the leaf with TMV + Solvent.

    • Test Side: Inoculate the right side of the same leaf with TMV + Compound.

    • Standard: Use Ribavirin (500 μg/mL) on a separate set of leaves as the positive control.

  • Incubation & Scoring:

    • Incubate at 25°C for 3–4 days.

    • Count the number of local lesions (necrotic spots).

  • Calculation:

    
    
    (Where C = lesion count on control side, T = lesion count on treated side).
    

Workflow Fig 2. Experimental workflow from synthesis to antiviral validation. cluster_Assay Bioassay (Half-Leaf Method) Start Start: 2-Aminophenol Synth Synthesis: Reflux with Glyoxylic Acid (Target: 1,4-Benzoxazin-2-one) Start->Synth Verify Validation: IR (1750 cm⁻¹) & NMR Synth->Verify Prep Prepare Solutions (Test Compound vs Ribavirin) Verify->Prep Inoc Inoculation Left: Virus Only | Right: Virus + Drug Prep->Inoc Incubate Incubate 3-4 Days @ 25°C Inoc->Incubate Count Count Lesions & Calculate Inhibition % Incubate->Count

Conclusion

The 1,4-oxazin-2-one scaffold, particularly in its benzoxazinone form, represents a highly promising alternative to Ribavirin for specific viral targets. While Ribavirin offers broad-spectrum coverage via metabolic disruption, it suffers from lower selectivity and higher cytotoxicity risks. In contrast, 1,4-oxazin-2-ones offer higher potency (approx. 1.5x Ribavirin efficacy in TMV models) and a mechanism focused on viral assembly inhibition , reducing the likelihood of off-target host toxicity.

Recommendation: For drug development pipelines focused on RNA viruses with accessible coat proteins (like TMV or potentially specific animal ssRNA viruses), 1,4-benzoxazin-2-one derivatives should be prioritized for lead optimization over standard nucleoside analogs.

References

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules. (2022).[4] [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of Agricultural and Food Chemistry. (2020). [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives. ChemMedChem. (2021). [Link]

  • Ribavirin: A drug active against many viruses with multiple effects on virus replication. ResearchGate. [Link][5]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules. (2022). [Link]

Sources

Comparative

Antifungal activity of 1,4-oxazin-2-one derivatives compared to azole antifungals.

Publish Comparison Guide | Technical Review Executive Summary The rapid emergence of azole-resistant fungal pathogens, particularly within Candida and Aspergillus species, has necessitated the development of novel pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Technical Review

Executive Summary

The rapid emergence of azole-resistant fungal pathogens, particularly within Candida and Aspergillus species, has necessitated the development of novel pharmacophores.[1] While azoles (e.g., fluconazole, itraconazole) remain the standard of care by targeting ergosterol biosynthesis, their efficacy is increasingly compromised by ERG11 mutations and efflux pump overexpression.

This guide analyzes 1,4-oxazin-2-one derivatives (specifically 1,4-benzoxazin-3-one and spiro[benzoxazine-piperidin]-one scaffolds) as a superior alternative class. Unlike azoles, recent data indicates that specific oxazinone derivatives function as Chitin Synthase (CHS) inhibitors , a mechanism that bypasses traditional azole resistance pathways. This guide provides a direct technical comparison, supporting experimental data, and validated protocols for researchers investigating this scaffold.

Mechanistic Divergence: Azoles vs. Oxazinones

The primary distinction between these classes lies in their cellular targets. Azoles are fungistatic agents that deplete membrane ergosterol. In contrast, advanced 1,4-oxazin-2-one derivatives (particularly spiro-fused analogs) have been identified as inhibitors of Chitin Synthase, an enzyme critical for cell wall integrity.

Mechanism of Action Comparison
  • Azoles (Target: CYP51/Erg11): Inhibit lanosterol 14α-demethylase, leading to the accumulation of toxic methylated sterols and membrane stress.

  • 1,4-Oxazin-2-ones (Target: Chitin Synthase/Cell Wall): Interfere with the polymerization of N-acetylglucosamine (GlcNAc) into chitin. This leads to osmotic instability and cell lysis, a mechanism often fungicidal rather than fungistatic.

Pathway Visualization

The following diagram illustrates the parallel inhibition pathways and the lack of cross-resistance.

Antifungal_Mechanism cluster_azole Azole Pathway (Membrane) cluster_oxazinone Oxazinone Pathway (Cell Wall) Lanosterol Lanosterol CYP51 CYP51 (Erg11) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Biosynthesis Death Fungal Cell Death Ergosterol->Death Membrane Failure AzoleDrug Azole Antifungals (Fluconazole) AzoleDrug->CYP51 Inhibits GlcNAc UDP-GlcNAc CHS Chitin Synthase (CHS1/CHS2) GlcNAc->CHS Substrate Chitin Chitin (Cell Wall Rigidity) CHS->Chitin Polymerization Chitin->Death Lysis / Osmotic Shock OxazinoneDrug 1,4-Oxazin-2-one Derivatives OxazinoneDrug->CHS Inhibits (IC50 ~0.1 mM)

Figure 1: Dual-pathway inhibition model showing how 1,4-oxazin-2-one derivatives target cell wall synthesis (Chitin Synthase) independently of the ergosterol pathway targeted by azoles.

Comparative Performance Data

The following data synthesizes experimental results from recent studies comparing spiro[benzoxazine-piperidin]-one derivatives against standard azoles.

Table 1: In Vitro Susceptibility (MIC) Profile

Values expressed in µg/mL.[1][2][3][4] Lower values indicate higher potency.

OrganismStrain TypeFluconazole (Control)1,4-Oxazin-2-one Derivative (Spiro-Analog)Performance Verdict
Candida albicans Susceptible (ATCC 90028)0.125 – 0.50.12 – 0.5Comparable
Candida albicans Azole-Resistant (Clinical)> 64 (Resistant)2.0 – 4.0 Superior (No cross-resistance)
Candida glabrata Standard4.0 – 16.00.25 – 1.0Superior
Aspergillus fumigatus Filamentous Mold> 64 (Inactive)8.0 – 16.0Moderate Activity
Cryptococcus neoformans Encapsulated Yeast4.00.25 – 0.5Superior

Key Insight: The most significant advantage of the oxazinone scaffold is its retention of potency against fluconazole-resistant strains. While azoles fail due to target modification, the oxazinone derivative maintains activity, validating the alternative mechanism of action.

Enzyme Inhibition Data[1][2][5][6][7][8][9][10]
  • Target: Chitin Synthase (CHS)[5][6][7]

  • Control (Polyoxin B): IC50 = 0.19 mM[7]

  • Spiro[benzoxazine]-one: IC50 = 0.11 – 0.14 mM[8]

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized workflows.

Workflow Visualization

Experimental_Workflow cluster_testing Biological Evaluation Start Start: Precursor (2-Aminophenol) Synth Synthesis (Chloroacetylation) Start->Synth Purify Purification (Recrystallization) Synth->Purify EnzymeAssay Enzyme Assay (Chitin Synthase) Purify->EnzymeAssay CellAssay MIC Determination (CLSI M27/M38) Purify->CellAssay Result Data Analysis (IC50 & MIC) EnzymeAssay->Result CellAssay->Result

Figure 2: Integrated workflow for the synthesis and biological validation of oxazinone antifungals.

Protocol A: Synthesis of 1,4-Benzoxazin-3-one Scaffold

This protocol yields the core scaffold used for further derivatization.

  • Reactants: Dissolve 2-aminophenol (10 mmol) in anhydrous acetone (20 mL).

  • Acylation: Add potassium carbonate (K2CO3, 15 mmol) followed by dropwise addition of chloroacetyl chloride (12 mmol) at 0°C.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Filter inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from ethanol to obtain 2H-1,4-benzoxazin-3(4H)-one.

  • Note: To generate the spiro-derivative , this core is further reacted via Mannich condensation or cycloaddition with appropriate piperidinone precursors.

Protocol B: Chitin Synthase (CHS) Inhibition Assay

Validates the mechanism of action.

  • Enzyme Preparation: Isolate microsomal fraction from Candida albicans (ATCC 10231) via centrifugation (100,000 x g).

  • Reaction Mix: Combine 50 µL enzyme suspension, 50 µL test compound (dissolved in DMSO), and substrate buffer (UDP-[14C]GlcNAc, 20 mM GlcNAc, 50 mM Tris-HCl pH 7.5).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination: Stop reaction with 10% trichloroacetic acid (TCA).

  • Quantification: Filter precipitate through glass fiber filters. Measure radioactivity (cpm) via liquid scintillation counting.

  • Calculation: % Inhibition = [1 - (cpm_test / cpm_control)] x 100.

Protocol C: Antifungal Susceptibility Testing (MIC)

Based on CLSI M27-A3 guidelines.

  • Inoculum: Adjust Candida suspension to 1-5 x 10³ CFU/mL in RPMI 1640 medium (buffered with MOPS).

  • Plating: Dispense 100 µL into 96-well microtiter plates.

  • Treatment: Add 100 µL of serial dilutions of the oxazinone derivative (Range: 64 µg/mL to 0.06 µg/mL). Include Fluconazole as positive control.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to growth control (measured at 530 nm).

References

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Source: Frontiers in Microbiology (2023). URL:[Link]

  • Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents. Source:[8] European Journal of Medicinal Chemistry (2022).[8] URL:[Link]

  • Fluconazole analogues containing 2H-1,4-benzoxazin-3(4H)-one moieties: A novel class of anti-Candida agents. Source: ResearchGate (Medicinal Chemistry Research). URL:[Link][2][6]

  • Reference method for broth dilution antifungal susceptibility testing of yeasts (CLSI M27). Source: Clinical and Laboratory Standards Institute. URL:[Link]

Sources

Validation

Comparative Guide: 5-Phenyl-1,4-oxazin-2-one Scaffolds in Drug Discovery

This guide provides a technical head-to-head comparison of 5-phenyl-1,4-oxazin-2-one analogs , focusing on the structural distinction between Monocyclic (Tetrahydro) variants and Benzo-Fused analogs. Focus: Monocyclic 3,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 5-phenyl-1,4-oxazin-2-one analogs , focusing on the structural distinction between Monocyclic (Tetrahydro) variants and Benzo-Fused analogs.

Focus: Monocyclic 3,5-Disubstituted Variants vs. Benzo-Fused Analogs

Executive Summary

The 1,4-oxazin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, valued for its ability to mimic peptide bonds and constrain conformational space. This guide compares two distinct classes of analogs derived from the 5-phenyl-1,4-oxazin-2-one parent structure:

  • Series A: Monocyclic Tetrahydro-1,4-oxazin-2-ones (Morpholinones): Primarily utilized as chiral auxiliaries and intermediates for isoquinoline alkaloids.

  • Series B: Benzo-Fused 1,4-Oxazin-2-ones (Benzoxazinones): Established pharmacophores with potent antimicrobial and anticancer profiles.

Key Finding: While Series A offers superior stereochemical control for synthetic applications (e.g., Petasis reaction products), Series B demonstrates significantly higher biological efficacy and metabolic stability, making it the preferred scaffold for direct therapeutic development.

Structural & Chemical Space Comparison

The primary distinction lies in the saturation of the ring and the fusion of an aromatic system.

FeatureSeries A: Monocyclic (Tetrahydro) Series B: Benzo-Fused (Benzoxazinone)
Core Structure 3,5-Disubstituted-tetrahydro-1,4-oxazin-2-one3-Aryl-2H-benzo[b][1,4]oxazin-2-one
Hybridization

rich (Chiral centers at C3, C5)
Planar, aromatic character (Benzo-fused)
Stability Moderate; susceptible to hydrolysis (lactone)High; stabilized by conjugation
Primary Utility Synthetic Tool: Chiral auxiliary, PeptidomimeticTherapeutic Agent: Intercalator, Enzyme Inhibitor
Key Substituent 5-Phenyl (direct attachment to oxazine ring)Benzene ring fused at C5-C6
Structural Homology Diagram

The following diagram illustrates the structural relationship and divergent synthetic pathways for these analogs.

Oxazine_Scaffolds Core Parent Scaffold 1,4-Oxazin-2-one Sub_A Series A: Monocyclic (Tetrahydro-5-phenyl) Core->Sub_A Reduction & Substitution Sub_B Series B: Benzo-Fused (Benzoxazinone) Core->Sub_B Benzo-Fusion App_A Application: Chiral Synthesis (Petasis) Sub_A->App_A High Stereocontrol App_B Application: Antimicrobial/Anticancer Sub_B->App_B High Bioactivity

Figure 1: Structural divergence of 1,4-oxazin-2-one scaffolds into synthetic (Series A) and therapeutic (Series B) lineages.

Head-to-Head Performance Analysis

A. Antimicrobial Potency (MIC Values)

Winner: Series B (Benzo-Fused)

Experimental data indicates that the planar nature of benzo-fused analogs facilitates intercalation into bacterial DNA and inhibition of cell wall synthesis. Monocyclic analogs (Series A) often lack the lipophilicity required for membrane permeation.

  • Mechanism: Series B analogs (specifically 3-aryl derivatives) act via inhibition of DNA gyrase or by disrupting membrane integrity.

  • Data Highlight: In a comparative screen against S. aureus, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones showed MIC values in the range of 4–8 µg/mL , whereas monocyclic analogs often exceeded 64 µg/mL [1].

B. Synthetic Efficiency & Yield

Winner: Series A (Monocyclic)

For researchers needing rapid access to complex chiral architectures, Series A is superior. The Petasis reaction allows for a one-pot multicomponent assembly.

  • Series A Protocol: Reaction of glyoxylic acid, an amine, and a boronic acid yields the 3,5-disubstituted oxazinone with high diastereoselectivity (>90% de).

  • Series B Protocol: Requires cyclization of 2-aminophenols with oxalyl chloride or chloroacetyl chloride, often requiring high temperatures (reflux in o-dichlorobenzene) and lower yields (40–60%) due to polymerization side reactions [2].

C. Anticancer Activity (Cytotoxicity)

Winner: Series B (Benzo-Fused)

Benzo-fused analogs, particularly those substituted with electron-withdrawing groups (Cl, NO2) on the aromatic ring, exhibit potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

Compound ClassCell LineIC50 (µM)Mechanism
Series A (Monocyclic) HeLa>100Non-specific
Series B (Benzo-Fused) HeLa1.35 PI3K/mTOR Inhibition [3]
Series B (Benzo-Fused) A5490.32 Tubulin Polymerization Inhibition

Experimental Protocols

Protocol A: Synthesis of Monocyclic Analog (Petasis Route)

Target: (3R,5R)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one

  • Reagents: Glyoxylic acid monohydrate (1.0 eq), (R)-phenylglycinol (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.0 eq).

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP).

  • Procedure:

    • Dissolve glyoxylic acid and amine in solvent; stir for 30 min at room temperature (RT) to form the iminium ion.

    • Add the boronic acid.[1]

    • Stir for 24–48 hours at RT.

    • Purification: The product often precipitates or can be purified via silica gel chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show characteristic diastereomeric protons at C3 and C5 positions (typically trans configuration is favored).

Protocol B: Synthesis of Benzo-Fused Analog (Cyclization Route)

Target: 3-Chloro-2H-1,4-benzoxazin-2-one derivatives

  • Reagents: 2-Aminophenol (1.0 eq), Oxalyl chloride (1.4 eq).

  • Solvent: o-Dichlorobenzene (high boiling point).

  • Procedure:

    • Add oxalyl chloride dropwise to a solution of 2-aminophenol at 0°C.

    • Heat the mixture to 120°C for 3 hours.

    • Functionalization: Treat the resulting 1,4-benzoxazine-2,3-dione with Vilsmeier-Haack reagent (POCl3/DMF) to generate the 3-chloro intermediate.

    • Coupling: React the 3-chloro intermediate with an aryl nucleophile (e.g., indole) to install the 3-aryl substituent.

  • Validation: IR spectroscopy will confirm the lactone carbonyl stretch (~1740 cm⁻¹).

Strategic Recommendations

Decision Matrix

Use the following logic flow to select the appropriate analog for your research:

Decision_Matrix Start Select Goal Goal_Bio Biological Activity (Drug Discovery) Start->Goal_Bio Goal_Syn Asymmetric Synthesis (Methodology) Start->Goal_Syn Select_B Choose Series B (Benzo-Fused) Goal_Bio->Select_B Needs Stability Select_A Choose Series A (Monocyclic) Goal_Syn->Select_A Needs Chirality

Figure 2: Decision matrix for selecting the optimal 1,4-oxazin-2-one scaffold.

  • For Antibiotic Development: Focus on Series B . Introduce halogen atoms (Cl, F) on the fused benzene ring to enhance metabolic stability and lipophilicity.

  • For Alkaloid Synthesis: Focus on Series A . Use the scaffold as a "chiral template" to direct the stereochemistry of subsequent alkylations, then cleave the ring to reveal the target amino acid or alkaloid precursor.

References

  • Salehzadeh, H. et al. (2024).[2] Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry.

  • Chrzanowska, M. et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.[3]

  • Yan, L. et al. (2019). Design, synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives as dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry.

  • Asif, M. et al. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry.

Sources

Comparative

Validating the mechanism of action of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one

The following guide provides a rigorous technical validation of the mechanism of action (MoA) for (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS 723262-95-1). Editorial Note: While "Mechanism of Action"...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical validation of the mechanism of action (MoA) for (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS 723262-95-1).

Editorial Note: While "Mechanism of Action" typically refers to pharmacological signaling in a biological context, this specific compound is a specialized chiral template (iminolactone) used in the asymmetric synthesis of non-natural


-amino acids. Therefore, this guide defines "MoA" as the stereochemical induction mechanism —the chemical pathway by which it enforces chirality. This distinction is critical for process chemists and drug developers utilizing this scaffold to generate chiral active pharmaceutical ingredients (APIs).

Content Type: Technical Comparison & Validation Guide Subject: Chiral Auxiliary / Asymmetric Synthesis Template Primary Classification: Heterocyclic Iminolactone Scaffold[1]

Executive Summary

The compound 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one serves as a "glycine equivalent" template. Its mechanism of action relies on steric shielding . The bulky phenyl group at C5 and the gem-dimethyl group at C6 lock the molecule into a rigid conformation. When the template is converted to an enolate, these groups block one face of the molecule, forcing electrophiles to attack from the opposite side (anti-addition). This mechanism allows for the synthesis of


-amino acids with high enantiomeric excess (>98% ee).

This guide validates this steric mechanism against industry-standard alternatives like the Schöllkopf Bis-Lactim Ether and Williams’ Morpholinone .

Mechanism of Action: Stereochemical Induction

The "signaling pathway" for this compound is a chemical reaction coordinate. The efficacy of the template depends on the Planar Enolate Transition State .

The Mechanistic Pathway[2]
  • Activation: The oxazinone is treated with a base (e.g., NaH, LiHMDS) to form a planar enolate.

  • Conformational Lock: The C5-phenyl group adopts an axial-like orientation to minimize steric strain (A(1,3) strain), effectively "shielding" the Re-face (or Si-face, depending on absolute configuration) of the enolate.

  • Stereoselective Attack: The electrophile (R-X) approaches from the unhindered face (trans to the phenyl group).

  • Hydrolysis (Release): Acidic hydrolysis cleaves the auxiliary, releasing the chiral amino acid and the ketone byproduct.

Visualization: Stereochemical Control Pathway

The following diagram illustrates the logical flow of the stereochemical induction mechanism, treating the chemical reaction as a "signal" from reagent to chiral product.

MoA_Pathway Reagent Oxazinone Template (Pro-Chiral Scaffold) Base Base Activation (LiHMDS/NaH) Reagent->Base Deprotonation Enolate Planar Enolate (Transition State) Base->Enolate Formation StericShield Steric Shielding (C5-Phenyl Blockade) Enolate->StericShield Conformational Locking Attack Electrophilic Attack (Anti-Face Addition) StericShield->Attack Directs Approach Product Chiral Adduct (High dr) Attack->Product C-C Bond Formation Hydrolysis Hydrolysis (Chiral Amino Acid Release) Product->Hydrolysis Cleavage

Caption: The stereochemical induction pathway showing the transformation from the achiral glycine unit to a chiral amino acid via steric shielding.

Comparative Analysis: Performance vs. Alternatives

In drug development, selecting the right chiral auxiliary is a trade-off between Diastereomeric Ratio (dr) , Atom Economy , and Ease of Removal .

FeatureOxazinone (Subject) Schöllkopf Bis-Lactim Ether Williams' Morpholinone Evans Oxazolidinone
Core Structure 1,4-Oxazin-2-onePyrazine (Bis-lactim)Morpholin-2-oneOxazolidin-2-one
Mechanism Steric Shielding (Phenyl/Dimethyl)Steric Shielding (Isopropyl)Steric Shielding (Phenyl)Chelation Control
Stereoselectivity (dr) High (>95:5)Very High (>98:2) High (>95:5)High (>98:2)
Hydrolysis Conditions Mild Acid (0.5N HCl)Mild Acid (0.25N HCl)Reducing Conditions / AcidBasic (LiOH/H2O2)
Atom Economy Moderate (Auxiliary lost/recovered)Moderate (Valine recovery)ModerateHigh (Auxiliary recovered)
Best For Quaternary Amino Acids General

-Amino Acids
General

-Amino Acids
Aldol / Alkylation

Expert Insight: The Oxazinone (subject) is often preferred over the Schöllkopf reagent when synthesizing quaternary amino acids (dialkylglycines) because the oxazinone enolate is less prone to aromatization, and the gem-dimethyl group provides enhanced stability during the second alkylation step.

Experimental Validation Protocols

To validate the mechanism (i.e., that the observed chirality is due to the proposed steric shielding and not random chance), the following self-validating protocols are required.

Protocol A: Determination of Diastereomeric Ratio (dr) via crude NMR

Objective: Quantify the efficacy of the steric shield immediately after the reaction.

  • Reaction: Perform alkylation of the oxazinone enolate (generated with LiHMDS at -78°C) with Benzyl Bromide.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Analysis: Do not purify via column chromatography yet (to avoid enrichment).

  • Measurement: Dissolve crude residue in CDCl₃.

  • Signal Targeting: Focus on the C6-Methyl protons . In the major diastereomer, these appear as distinct singlets. The minor diastereomer will show shifted singlets.

  • Calculation: Integration of Major (I_maj) vs. Minor (I_min).

  • Validation Criteria: A dr > 95:5 confirms the "Steric Shielding" mechanism is active.

Protocol B: NOE (Nuclear Overhauser Effect) Structural Confirmation

Objective: Prove the spatial arrangement (Mechanism of Action) of the phenyl group relative to the incoming electrophile.

  • Sample: Purify the major diastereomer.

  • Experiment: Run a 1D-NOESY or 2D-NOESY NMR experiment.

  • Irradiation: Irradiate the C5-H (chiral center proton) or the C5-Phenyl ortho-protons .

  • Observation: Look for NOE correlations with the newly added alkyl group .

    • Negative Result: If the mechanism holds (anti-addition), there should be NO strong NOE between the C5-Phenyl and the new Alkyl group (they are on opposite faces).

    • Positive Result: Strong NOE between C5-Phenyl and C6-Methyls confirms the rigid conformation.

Protocol C: Chiral HPLC of Hydrolyzed Product

Objective: Final validation of the drug precursor.

  • Hydrolysis: Treat the alkylated oxazinone with 6N HCl / Dioxane (1:1) at reflux for 2 hours.

  • Isolation: Ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

  • Derivatization: Convert to N-Boc derivative or use a chiral mobile phase (e.g., Crownpak CR(+)).

  • Comparison: Inject racemic standard vs. synthesized product.

  • Criteria: ee > 98% confirms the fidelity of the MoA.

Visualization: Experimental Workflow

This diagram outlines the operational workflow for validating the compound's utility in a drug development pipeline.

Validation_Workflow Start Start: Oxazinone Template Step1 Step 1: Enolization (-78°C, LiHMDS) Start->Step1 Step2 Step 2: Electrophile Addition (R-X) Step1->Step2 Check1 Checkpoint: Crude NMR (Calculate dr) Step2->Check1 Decision dr > 95:5? Check1->Decision Step3 Step 3: Hydrolysis (Acidic Reflux) Decision->Step3 Yes Fail Optimize Conditions (Temp/Solvent) Decision->Fail No Step4 Step 4: Chiral HPLC (Determine ee) Step3->Step4 Success Validated MoA (Proceed to Scale-up) Step4->Success Fail->Step1

Caption: Step-by-step experimental workflow for validating the stereochemical efficiency of the oxazinone template.

References

  • Williams, R. M.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one

Executive Summary 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (referred to herein as DPO-1 ) represents a critical scaffold in medicinal chemistry, functioning primarily as a chiral template for amino acid synthesis (Willi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (referred to herein as DPO-1 ) represents a critical scaffold in medicinal chemistry, functioning primarily as a chiral template for amino acid synthesis (Williams lactone derivative) and, more significantly for pharmacologists, as a mechanism-based inhibitor (suicide substrate) of serine proteases.

While often utilized as a synthesis intermediate, the 1,4-oxazin-2-one core possesses inherent biological reactivity.[1] Its electrophilic lactone carbonyl is susceptible to nucleophilic attack by active-site serine residues.[1] Consequently, when exploring this scaffold for therapeutic applications (e.g., elastase or chymotrypsin inhibition), cross-reactivity is defined not by receptor binding affinity (


), but by acylation kinetics  (

) across the serine hydrolase superfamily.

This guide compares DPO-1 against alternative acylating scaffolds (Benzoxazinones,


-Lactams) and outlines the protocols required to validate its selectivity profile.

Mechanistic Basis of Cross-Reactivity

To understand the cross-reactivity of DPO-1, one must understand its mechanism of action. Unlike competitive inhibitors that bind reversibly, DPO-1 acts as an acylating agent .

  • Recognition: The enzyme recognizes the C5-phenyl and C6-dimethyl groups (mimicking phenylalanine/valine residues).

  • Acylation: The active site Serine-OH attacks the C2-carbonyl of the oxazinone.

  • Ring Opening: The bond between C2 and O1 cleaves, forming a stable acyl-enzyme intermediate.

  • Deacylation (Turnover): If the acyl-enzyme is stable, the enzyme is inhibited. If water hydrolyzes it, the enzyme recovers.

Cross-reactivity arises when DPO-1 acylates off-target hydrolases (e.g., Thrombin, Acetylcholinesterase) due to insufficient steric exclusion at the C5/C6 positions.

Visualization: Acylation Mechanism & Cross-Reactivity Pathways

AcylationMechanism DPO DPO-1 (Oxazin-2-one) Target Target Protease (e.g., Chymotrypsin) DPO->Target Binding OffTarget Off-Target Hydrolase (e.g., AChE, Thrombin) DPO->OffTarget Promiscuous Binding Complex_T Michaelis Complex (E-I) Target->Complex_T Complex_OT Off-Target Complex OffTarget->Complex_OT Acyl_T Acyl-Enzyme Intermediate (Stable) Complex_T->Acyl_T Nu- Attack (Ser-OH) Acyl_OT Acyl-Enzyme (Transient/Stable) Complex_OT->Acyl_OT Nu- Attack Acyl_OT->Acyl_OT Slow Deacylation (Toxicity Risk) Hydrolysis Hydrolysis (Enzyme Recovery) Acyl_OT->Hydrolysis Rapid Deacylation (Poor Inhibitor)

Figure 1: Mechanism of Action. DPO-1 inhibits targets via stable acylation. Cross-reactivity occurs when off-targets are also acylated, leading to potential toxicity or metabolic consumption.

Comparative Performance Guide

When selecting a scaffold for serine protease inhibition, DPO-1 must be weighed against established alternatives. The data below synthesizes general structure-activity relationship (SAR) trends for these classes.

Table 1: Scaffold Comparison for Protease Inhibition
Feature1,4-Oxazin-2-one (DPO-1) 4H-3,1-Benzoxazin-4-one

-Lactam (Monobactam)
Primary Target Class Chymotrypsin-like / ElastaseElastase / C1r / Cathepsin GBacterial PBPs / D,D-transpeptidases
Mechanism Acylation (Ring opening)Acylation (Quinazoline formation)Acylation (Ring opening)
Chemical Stability Moderate (Hydrolysis prone at pH > 8)High (Aromatic stabilization)Variable (Highly tunable)
Cross-Reactivity Risk High for esterases/lipases due to lactone character.Medium ; steric bulk limits access to small active sites.Low for mammalian proteases (highly specific).
Metabolic Liability Rapid ring opening by plasma esterases.Stable in plasma; hepatic clearance dominant.Renal clearance; hydrolysis by

-lactamases.
Key Advantage Chiral Versatility: Easy to modify C5/C6 for specific side-chain recognition.Potency: Often forms "suicide" complexes that cross-link the enzyme.Safety: Proven clinical history; low toxicity.
Comparative Analysis
  • Vs. Benzoxazinones: Benzoxazinones are generally superior for in vivo stability because the fused benzene ring protects the lactone from non-specific hydrolysis. DPO-1 is better suited as a "probe" or "hit" compound but requires optimization (e.g., C6-spiro fusion) to improve metabolic stability.

  • Vs.

    
    -Lactams:  DPO-1 targets serine proteases (mammalian), whereas 
    
    
    
    -lactams target penicillin-binding proteins (bacterial). However, DPO-1 shows higher cross-reactivity with mammalian Acetylcholinesterase (AChE) compared to
    
    
    -lactams, necessitating early counter-screening.

Experimental Protocols for Cross-Reactivity

To validate the specificity of DPO-1, you must move beyond simple


 values. Acylating inhibitors require kinetic characterization to distinguish between specific inhibition and non-specific reactivity.
Protocol A: Kinetic Selectivity Profiling ( )

Objective: Determine the efficiency of inactivation for the target vs. off-targets.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4, 0.01% Triton X-100.

  • Enzymes: Human Neutrophil Elastase (Target), Bovine Trypsin (Off-target), Acetylcholinesterase (Off-target).

  • Substrates: Fluorogenic substrates specific to each enzyme (e.g., MeOSuc-AAPV-AMC for Elastase).

Workflow:

  • Incubation: Incubate enzyme (

    
    ) with varying concentrations of DPO-1 (
    
    
    
    ) for time points
    
    
    (0, 5, 10, 20, 40 min).
  • Residual Activity: At each time point, dilute an aliquot into substrate solution (100x dilution) to stop the acylation reaction and measure residual velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to fit the equation:
      
      
  • Selectivity Index (SI): Calculate

    
    .
    
    • Acceptance Criteria: SI > 100 is required for a viable lead.

Protocol B: Plasma Stability & Chemical Reactivity

Objective: Differentiate between enzymatic cross-reactivity and chemical instability (hydrolysis).

Workflow:

  • Spike: Add DPO-1 (10

    
    M) to (a) PBS pH 7.4 and (b) Human Plasma.
    
  • Sampling: Extract aliquots at 0, 15, 30, 60, 120 min. Quench with Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS quantification of parent DPO-1.

  • Interpretation:

    • Rapid loss in PBS = Chemical Instability (Invalidates biological data).

    • Rapid loss in Plasma but stable in PBS = High metabolic cross-reactivity (Esterase susceptibility).

Decision Logic for DPO-1 Optimization

Use the following logic flow to determine if the cross-reactivity profile of your DPO-1 derivative is acceptable for progression.

OptimizationLogic Start Start: DPO-1 Derivative StabTest Test Chemical Stability (PBS, pH 7.4) Start->StabTest Unstable Unstable (<30 min t1/2) Modify C6 steric bulk StabTest->Unstable Fail Stable Stable StabTest->Stable Pass Screen Primary Screen (Target Protease) Stable->Screen Active Active (IC50 < 1 uM) Screen->Active Pass Inactive Inactive Discard Screen->Inactive Fail CounterScreen Counter Screen (Trypsin, AChE) Active->CounterScreen Specific Specific (SI > 100) Proceed to ADME CounterScreen->Specific Pass Promiscuous Promiscuous (SI < 10) Check Binding Mode CounterScreen->Promiscuous Fail Design Design Cycle: Add EWG to Phenyl ring or Spiro-cycle at C6 Promiscuous->Design Design->Start

Figure 2: Optimization workflow. Critical checkpoints for stability and specificity prevent false positives driven by non-specific acylation.

References

  • Bihel, F., & Kraus, J. L. (2003).[1] Novel synthesis of 3,4-dihydro-5-bromo[1,4]oxazin-2-one derivatives, new protease inhibitor scaffold.[1][2] Organic & Biomolecular Chemistry, 1(9), 1466-1471.

  • Gilmore, J. L., et al. (1996).[3] Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 6(6), 679-682.[4]

  • Krężel, I. (2008). Potential of Pyrazolooxadiazinone Derivatives as Serine Protease Inhibitors.[1][4][5] Archiv der Pharmazie, 341(7), 433-440.

  • Chem-Impex International. (n.d.). Product Data: (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one.

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1,4-Oxazin-2-ones

For Researchers, Scientists, and Drug Development Professionals The 1,4-oxazin-2-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, agrochemicals, and approved pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazin-2-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, agrochemicals, and approved pharmaceuticals.[1][2] Its prevalence underscores the continuous demand for efficient and versatile synthetic methodologies. This guide provides a comprehensive comparison of prominent synthetic strategies for accessing 1,4-oxazin-2-ones and their benzofused analogues, offering an objective analysis supported by experimental data to inform route selection in research and development settings.

Introduction to the 1,4-Oxazin-2-one Core

The inherent biological significance of the 1,4-oxazin-2-one core drives the ongoing development of novel synthetic pathways. These heterocycles are key structural units in molecules exhibiting a broad spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties. The choice of synthetic route is critical and is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and green chemistry considerations. This guide will delve into a comparative analysis of several modern and classical approaches, providing detailed protocols and performance data.

Comparative Analysis of Synthetic Routes

This section benchmarks four distinct and effective strategies for the synthesis of 1,4-oxazin-2-ones and their derivatives. Each route is evaluated based on its synthetic efficiency, substrate scope, and operational simplicity.

Route 1: Condensation of β-Amino Alcohols with Acetylene Dicarboxylates

This approach represents a general and reliable method for the construction of the 1,4-oxazin-2-one ring system. The reaction proceeds via an initial aza-Michael addition of the β-amino alcohol to the electron-deficient alkyne, followed by an intramolecular cyclization.

Causality of Experimental Choices: The use of dimethyl acetylenedicarboxylate (DMAD) is common due to its high reactivity. The reaction is often carried out in a suitable solvent like methanol or acetonitrile to facilitate the dissolution of reactants and to control the reaction temperature. The subsequent bromination and dehydrobromination steps are a reliable method to introduce the endocyclic double bond necessary for the final 1,4-oxazin-2-one structure.[3]

Experimental Protocol: Synthesis of Methyl (Z)-2-(5-isopropyl-2-oxo-2H-1,4-oxazin-3(4H)-ylidene)acetate [1]

  • Dihydrooxazinone Formation: To a solution of the appropriate β-amino alcohol in a suitable solvent, add dimethyl acetylenedicarboxylate dropwise at room temperature. Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Bromination: Dissolve the resulting dihydrooxazinone precursor in acetonitrile and cool the solution to 0 °C. Add N-bromosuccinimide (NBS) in one portion and stir for 15 minutes.

  • Dehydrobromination: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise to the reaction mixture and stir for an additional 15 minutes.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-oxazin-2-one.

Route 2: Staudinger Reductive Cyclization of Functionalized Vinyl Azides

This innovative route provides access to 1,4-oxazin-2-one derivatives through an intramolecular Staudinger reaction.[4] The key transformation involves the reaction of a vinyl azide with a phosphine, which generates an aza-ylide that undergoes subsequent cyclization. A significant advantage of this method is the ability to perform a sequence of reactions in a single vessel, enhancing operational efficiency.[5]

Causality of Experimental Choices: Triphenylphosphine is a common choice for the Staudinger reaction due to its reliability and the stability of the resulting phosphine oxide byproduct, which is easily removed. The "one-pot" approach, which combines the Staudinger reductive cyclization, alkene isomerization, cycloaddition, and cycloreversion, is a testament to the efficiency of this methodology, minimizing intermediate isolation and purification steps.[5]

Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyridines via a 1,4-Oxazin-2-one Intermediate [5]

  • Staudinger Reductive Cyclization: In a flame-dried flask under a nitrogen atmosphere, dissolve the functionalized vinyl azide precursor and triphenylphosphine (1 equivalent) in toluene. Heat the mixture to reflux.

  • Alkene Isomerization and Cycloaddition: After completion of the cyclization (monitored by TLC), add the desired terminal alkyne and catalytic triethylamine (NEt3) to the reaction mixture and continue to reflux.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the polysubstituted pyridine product.

Route 3: Synthesis of Benzoxazinones via Aminolysis of Phthalides and Hofmann Rearrangement

This two-step procedure offers a practical route to 4-substituted 1,4-dihydro-benzo[d][3][6]oxazin-2-ones from readily available phthalides.[7] The initial step involves the ring-opening of the phthalide with an in situ prepared aluminum amide reagent, followed by a Hofmann rearrangement of the resulting 2-hydroxymethylbenzamide.

Causality of Experimental Choices: The use of an aluminum amide reagent, prepared from trimethylaluminum and ammonium chloride, is crucial for the challenging aminolysis of the stable benzolactone ring.[7] For the subsequent Hofmann rearrangement, bis(trifluoroacetoxy)iodobenzene (BTI) is employed as a mild oxidant that facilitates the rearrangement without oxidizing the benzylic alcohol. The hydroxyl group then intramolecularly traps the intermediate isocyanate to form the desired benzoxazinone ring.[7]

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted Benzoxazinones [7]

  • Aminolysis of Phthalide: To a solution of the 3-substituted phthalide in THF, add the in situ prepared aluminum amide reagent (from Me3Al/NH4Cl). Heat the reaction mixture at 50 °C for 12-16 hours. After cooling, quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by flash chromatography.

  • Hofmann Rearrangement and Cyclization: Dissolve the 2-hydroxymethylbenzamide derivative in DMF and cool to 0 °C. Add bis(trifluoroacetoxy)iodobenzene (BTI) in one portion and stir for the appropriate time (typically 1 hour). Allow the mixture to warm to room temperature, add ethyl acetate, and wash the organic phase. Dry the combined organic phases, concentrate, and purify the residue by chromatography to yield the benzoxazinone.

Route 4: Brønsted Acid-Catalyzed Intramolecular Cyclization of N-Cbz-Protected Diazoketones

This metal-free approach provides a green and efficient synthesis of 1,3-oxazinane-2,5-diones from α-amino acid-derived diazoketones.[3][6][8] The reaction is promoted by an eco-friendly silica-supported perchloric acid catalyst.

Causality of Experimental Choices: The use of a solid-supported Brønsted acid catalyst like silica-supported HClO4 simplifies the work-up procedure and allows for easy catalyst removal.[6] Methanol is used as the solvent. The reaction proceeds through protonation of the diazo group, followed by an intramolecular nucleophilic attack of the carbamate carbonyl, leading to the cyclized product with the release of nitrogen gas.[6]

Experimental Protocol: Synthesis of 1,3-Oxazinane-2,5-diones [6]

  • Reaction Setup: To a solution of the N-Cbz-protected diazoketone in methanol, add silica-supported HClO4 (10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for the required time (typically 2-4 hours).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst and wash with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key performance indicators for the discussed synthetic routes, allowing for a direct comparison of their efficiencies.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield Range (%)
1. Condensation β-Amino alcohols, Acetylene dicarboxylatesNBS, DBU0 °C to rt61-75%[1]
2. Staudinger Cyclization Functionalized vinyl azidesTriphenylphosphine, NEt3Toluene, refluxNot explicitly stated for oxazinone intermediate
3. Aminolysis/Hofmann PhthalidesMe3Al/NH4Cl, BTI50 °C (aminolysis), 0 °C to rt (Hofmann)61-90%[7]
4. Brønsted Acid Cyclization N-Cbz-protected diazoketonesSilica-supported HClO4Methanol, rt66-90%[6][8]

Visualization of Synthetic Pathways

The following diagrams illustrate the core transformations of each synthetic route.

route1 cluster_start Starting Materials beta-Amino Alcohol beta-Amino Alcohol Dihydrooxazinone Dihydrooxazinone beta-Amino Alcohol->Dihydrooxazinone Aza-Michael Addition Acetylene Dicarboxylate Acetylene Dicarboxylate Acetylene Dicarboxylate->Dihydrooxazinone 1,4-Oxazin-2-one 1,4-Oxazin-2-one Dihydrooxazinone->1,4-Oxazin-2-one Bromination/ Dehydrobromination route2 Vinyl Azide Vinyl Azide Aza-ylide Aza-ylide Vinyl Azide->Aza-ylide PPh3, -N2 1,4-Oxazin-2-one Intermediate 1,4-Oxazin-2-one Intermediate Aza-ylide->1,4-Oxazin-2-one Intermediate Intramolecular Cyclization

Caption: Route 2: Staudinger Cyclization.

route3 Phthalide Phthalide 2-Hydroxymethylbenzamide 2-Hydroxymethylbenzamide Phthalide->2-Hydroxymethylbenzamide Aminolysis Isocyanate Intermediate Isocyanate Intermediate 2-Hydroxymethylbenzamide->Isocyanate Intermediate Hofmann Rearrangement Benzoxazinone Benzoxazinone Isocyanate Intermediate->Benzoxazinone Intramolecular Cyclization

Caption: Route 3: Aminolysis/Hofmann.

route4 N-Cbz-diazoketone N-Cbz-diazoketone Diazonium Intermediate Diazonium Intermediate N-Cbz-diazoketone->Diazonium Intermediate H+ (cat.) 1,3-Oxazinane-2,5-dione 1,3-Oxazinane-2,5-dione Diazonium Intermediate->1,3-Oxazinane-2,5-dione Intramolecular Cyclization, -N2

Caption: Route 4: Brønsted Acid Cyclization.

Conclusion and Future Outlook

The synthesis of 1,4-oxazin-2-ones and their derivatives continues to be an area of active research, driven by their significant biological activities. This guide has benchmarked four distinct and efficient synthetic strategies, each with its own set of advantages. The condensation of β-amino alcohols with activated alkynes provides a versatile entry to a range of derivatives. The Staudinger reductive cyclization offers a convergent and efficient one-pot procedure. For benzofused systems, the aminolysis of phthalides followed by a Hofmann rearrangement is a robust two-step sequence. Finally, the Brønsted acid-catalyzed cyclization of diazoketones represents a green and metal-free alternative.

The selection of an optimal synthetic route will depend on the specific target molecule, available resources, and desired scale. Future developments in this field will likely focus on enhancing the substrate scope of existing methods, developing more enantioselective catalytic systems, and further embracing the principles of green chemistry to provide even more sustainable and efficient access to this important class of heterocyclic compounds.

References

  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]

  • de la Herrán, G., Gázquez, J., Al-Talea, Z., & Lavilla, R. (2007). Synthesis of 1,4-dihydro-benzo[d]o[3][6]xazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Tetrahedron Letters, 48(51), 8972-8975. [Link]

  • Scheerer, J. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link]

  • Ma, D., & Lu, X. (2009). Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. The Journal of Organic Chemistry, 74(7), 2846-2849. [Link]

  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]

  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of 1,3-oxazinane-2,5-diones from diazo carbonyl moieties. ResearchGate. [Link]

  • de la Herrán, G., Gázquez, J., Al-Talea, Z., & Lavilla, R. (2007). Synthesis of 1,4-dihydro-benzo[d]o[3][6]xazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Tetrahedron Letters, 48(51), 8972-8975. [Link]

  • Ma, D., & Lu, X. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. ResearchGate. [Link]

  • Ma, D., & Lu, X. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. The Journal of Organic Chemistry, 74(7), 2846-2849. [Link]

  • Bao, W., et al. (2009). An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. Organic & Biomolecular Chemistry, 7(19), 4067-4073. [Link]

  • Synfacts. (2009). Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Thieme. [Link]

  • Carrillo Vallejo, N. A., & Scheerer, J. R. (2021). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. The Journal of Organic Chemistry, 86(8), 5863-5869. [Link]

  • Scheerer, J. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link]

  • Carrillo Vallejo, N. A., & Scheerer, J. R. (2021). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. The Journal of Organic Chemistry, 86(8), 5863-5869. [Link]

  • Carrillo Vallejo, N. A., & Scheerer, J. R. (2021). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. The Journal of Organic Chemistry, 86(8), 5863-5869. [Link]

  • Scheerer, J. R., et al. (2015). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(15), 7773-7780. [Link]

  • Wikipedia. Staudinger reaction. [Link]

  • Al-Masum, M., & Baillie, W. (2011). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Open Journal of Synthesis Theory and Applications, 1(1), 1-5. [Link]

  • Carrillo Vallejo, N. A., & Scheerer, J. R. (2021). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. ResearchGate. [Link]

  • Organic Chemistry Portal. Benzoxazinone synthesis. [Link]

  • Sharma, R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(11), 2539. [Link]

  • Patel, M. B., et al. (2014). Synthesis and biological evaluation of some-[6][9]thiazin- 2- one and-[6][9]oxazin-2-one derivatives. ResearchGate. [Link]

  • Gorden, A. E. V. (2010). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Auburn University Electronic Theses and Dissertations. [Link]

  • Scheerer, J. R., et al. (2015). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(15), 7773-7780. [Link]

  • Sukhanov, V. V., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 2341-2349. [Link]

  • Sadowski, B., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 559-568. [Link]

  • Ordóñez, M., et al. (2015). Synthesis of Chiral 1,4,2-Oxazaphosphepines. Molecules, 20(8), 13739-13752. [Link]

Sources

Validation

Comparative Spectroscopic Analysis of 1,4-Oxazin-2-one Diastereomers

[1] Executive Summary The 1,4-oxazin-2-one scaffold (and its reduced morpholin-2-one derivatives) represents a privileged class of heterocycles in drug discovery, serving as both potent peptidomimetics and critical chira...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,4-oxazin-2-one scaffold (and its reduced morpholin-2-one derivatives) represents a privileged class of heterocycles in drug discovery, serving as both potent peptidomimetics and critical chiral auxiliaries (e.g., the Williams lactone). In asymmetric synthesis, the purity of the diastereomer dictates the enantiomeric excess (ee) of the final amino acid product. Therefore, the ability to rapidly and unambiguously distinguish between diastereomers—specifically cis (syn) and trans (anti) isomers—is a foundational skill for the bench scientist.

This guide moves beyond basic spectral assignment to provide a causal, mechanism-based framework for distinguishing these isomers using NMR (


H, 

C, NOESY) and IR spectroscopy.

Part 1: Structural Basis of Diastereomerism

To interpret the spectra, one must first understand the conformation. Unlike the planar fully unsaturated 1,4-oxazin-2-one, the 3,5- or 3,6-disubstituted dihydro- and tetrahydro- derivatives (morpholinones) adopt non-planar conformations—typically a distorted chair or twist-boat .

  • The Chiral Auxiliary Context: In the classic Williams glycine template (5,6-diphenyl-morpholin-2-one), the C5 and C6 phenyl groups lock the ring conformation.

  • The Variable: The newly formed stereocenter at C3 (via alkylation) creates the diastereomeric pair.

  • The Critical Interaction: The steric bulk at C3 relative to the C5/C6 substituents dictates the thermodynamic preference and the resulting spectral signature.

Part 2: Spectroscopic Differentiation Protocols[2]

H NMR: The Coupling Constant ( ) Method

The most immediate differentiator is the vicinal coupling constant (


), governed by the Karplus relationship.[1]
  • Trans-Isomers (Anti):

    • Conformation: The C3-H and the adjacent ring proton (C5-H or C6-H) often adopt an axial-axial relationship to minimize steric strain between substituents.

    • Spectral Signature: Large coupling constant (

      
      ).
      
    • Mechanism: Dihedral angle

      
      , maximizing orbital overlap for spin information transfer.
      
  • Cis-Isomers (Syn):

    • Conformation: The protons adopt an axial-equatorial or equatorial-equatorial relationship.

    • Spectral Signature: Small coupling constant (

      
      ).
      
    • Mechanism: Dihedral angle

      
      , resulting in reduced orbital overlap.
      

Expert Insight: Be cautious of conformational flipping. In flexible 1,4-oxazin-2-ones (lacking bulky phenyl anchors), rapid ring flipping can average the


-values to an intermediate range (5–7 Hz). In such cases, Low-Temperature NMR (-40°C) is required to freeze the conformers.
NOESY/ROESY: The Spatial Proximity Method

When


-values are ambiguous (e.g., in quaternary centers or overlapping multiplets), Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard.
  • Cis-Isomers: Strong NOE correlation between the C3 substituent and the C5/C6 reference group.

  • Trans-Isomers: Weak or absent NOE between the substituents; instead, you may see NOE correlations between the protons on the same face.

IR Spectroscopy: The Carbonyl Shift

While less definitive than NMR, FTIR provides supporting evidence, particularly for hydrogen-bonding interactions.

  • Intramolecular H-Bonding: If a C3 side chain contains a donor (e.g., -OH, -NH) capable of H-bonding to the ring oxygen or nitrogen, the cis isomer often facilitates this interaction.

  • Shift: Look for a shift in the lactone carbonyl stretch (

    
    ). H-bonding typically lowers the frequency by 10–20 cm
    
    
    
    (e.g., from 1745 cm
    
    
    to 1730 cm
    
    
    ).

Part 3: Comparative Data Analysis

The following table summarizes the spectral differences for a representative 3,5-disubstituted-1,4-oxazin-2-one (morpholinone) system.

Table 1: Comparative Spectral Markers for Diastereomers

FeatureTrans-Isomer (Anti) Cis-Isomer (Syn) Mechanistic Cause

(

H NMR)
Large (9.0 – 11.5 Hz) Small (2.5 – 5.0 Hz) Karplus angle:

(ax-ax) vs

(ax-eq).
Chemical Shift (

H3)
Shielded (Upfield)Deshielded (Downfield)Anisotropic effect of C5-substituent (often Phenyl).
NOE Correlation H3

H5 (Strong)
H3

R5 (Strong)
Spatial proximity of protons vs. steric repulsion of groups.
Carbonyl IR (

)


Potential intramolecular H-bonding in cis forms.
HPLC Retention Typically Elutes 2ndTypically Elutes 1stTrans isomers are often more planar/compact on C18 columns.

Part 4: Experimental Workflow & Logic

The following diagrams illustrate the decision-making process for assigning stereochemistry.

Diagram 1: Analytical Workflow

AnalyticalWorkflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Assignment S1 Crude Reaction Mixture S2 TLC/HPLC Screening S1->S2 S3 Flash Chromatography (Separation) S2->S3  Identify Isomers   D1 1H NMR (CDCl3, 298K) S3->D1 D2 NOESY 1D/2D (Mixing time 500ms) D1->D2 A1 Coupling Analysis (J-values) D1->A1 A2 Spatial Analysis (NOE) D2->A2 A3 Final Config Assignment A1->A3 A2->A3

Caption: Standardized workflow for isolating and characterizing 1,4-oxazin-2-one diastereomers.

Diagram 2: Stereochemical Logic Tree

LogicTree Start Analyze H3 Signal (Multiplet) Q1 Is J(H3-H5/6) > 9 Hz? Start->Q1 Res1 Axial-Axial Relationship Q1->Res1 Yes Res2 Axial-Equatorial Relationship Q1->Res2 No Q3 NOE Check: Correlation H3 to H5? Res1->Q3 Q2 NOE Check: Correlation H3 to R5? Res2->Q2 Concl2 CIS (Syn) Isomer Q2->Concl2 Strong NOE Concl1 TRANS (Anti) Isomer Q3->Concl1 Strong NOE Q3->Concl2 Weak/No NOE

Caption: Decision matrix for assigning Cis/Trans stereochemistry based on NMR observables.

Part 5: Standard Operating Procedure (SOP)

Sample Preparation
  • Solvent Selection: Use CDCl

    
      as the primary solvent. If signal overlap occurs (common with phenyl rings), switch to C
    
    
    
    D
    
    
    (Benzene-
    
    
    ). The aromatic solvent induced shift (ASIS) often resolves overlapping diastereomeric signals.
  • Concentration: Prepare a solution of 5–10 mg of the isolated diastereomer in 0.6 mL of solvent.

  • Purity: Ensure the sample is free of paramagnetic impurities (e.g., residual chromium or copper from synthesis) which broaden lines and obscure small couplings.

Acquisition Parameters
  • 1H NMR: Acquire at least 64 scans to ensure clear observation of satellite peaks (for

    
    C satellites) and minor diastereomers.
    
  • NOESY: Use a mixing time (

    
    ) of 500 ms .
    
    • Warning: For small molecules (< 1000 Da), the NOE can pass through zero. If no signal is observed, switch to ROESY (Rotating-frame Overhauser Effect), which is always positive.

Data Processing
  • Window Function: Apply a Gaussian multiplication (GM) rather than simple exponential broadening (LB) to enhance resolution of the multiplets for accurate

    
    -value measurement.
    
  • Integration: Normalize the integration to the single proton at the chiral center (H3) to quantify the diastereomeric ratio (dr) accurately.

References

  • Williams, R. M., & Sinclair, P. J. (1991). Asymmetric synthesis of monosubstituted and

    
    -disubstituted 
    
    
    
    -amino acids via hexahydro-1,4-oxazin-2-ones. Journal of the American Chemical Society, 113(24), 9276-9286.
  • BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.

  • Smith, S. G., & Goodman, J. M. (2009).[2] Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (General Reference for Karplus Relationships).

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one

Part 1: Executive Summary & Chemical Profile The Core Directive: Treat 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one as a high-value research intermediate with hydrolytic sensitivity. While not explicitly listed on EPA P-lis...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The Core Directive: Treat 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one as a high-value research intermediate with hydrolytic sensitivity. While not explicitly listed on EPA P-lists or U-lists, its structural classification as a cyclic carbamate/lactone derivative dictates specific segregation protocols to prevent unintended ring-opening reactions in waste streams.

Chemical Profile for Disposal:

PropertyDescriptionOperational Implication
Chemical Class Heterocyclic Oxazinone (Cyclic Carbamate)Susceptible to hydrolysis in strong acid/base.
Physical State Solid (Crystalline powder)Low risk of flammability; high risk of dust generation.
Water Solubility Low to ModerateDo not flush down drains.
Reactivity Hydrolytically Unstable CRITICAL: Do not mix with aqueous basic waste (pH > 10).
RCRA Status Non-Listed (Process Knowledge Required)Default to Hazardous Waste (Toxic/Irritant) pending TCLP.
Part 2: Hazard Identification & Logic (The "Why")

To ensure safety, we must understand the causality of the hazards, not just the labels.

  • The Hydrolysis Risk: This compound contains an oxazin-2-one ring. In the presence of nucleophiles (hydroxide ions, amines) found in common "Basic Organic Waste" containers, the ring will open.

    • Mechanism:[1][2] Nucleophilic attack at the carbonyl carbon

      
       Ring opening 
      
      
      
      Formation of amino acid/alcohol derivatives.
    • Result: While rarely explosive, this reaction generates heat and alters the chemical inventory of your waste container, potentially violating DOT shipping manifests which require accurate content descriptions.

  • Toxicological Uncertainty: As a research chemical, full toxicological data (LD50) is often incomplete.

    • Protocol: Apply the "Universal Precaution Principle." Assume the compound is an irritant (Skin/Eye) and potentially harmful if swallowed, similar to related phenyl-oxazine derivatives.

Part 3: Operational Disposal Workflow

This protocol uses a Self-Validating System : At each step, you must verify the state of the material before proceeding.

Phase 1: Segregation & Pre-Treatment
  • Do Not mix with oxidizers (peroxides, nitrates) or strong bases.

  • Solids: Collect in a dedicated solid waste container.

  • Solutions: If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), segregate based on the solvent's hazard class (Halogenated vs. Non-Halogenated).

Phase 2: Packaging
  • Primary Containment: Place the solid substance in a screw-top jar (Glass or HDPE). Do not use metal containers as trace moisture can cause corrosion/reaction.

  • Secondary Containment: Place the jar into a 6-mil polyethylene bag or a secondary spill-proof bin.

  • Solvent Waste: If liquid, ensure the container is rated for the solvent (e.g., Safety Can or HDPE Carboy) and vented if necessary.

Phase 3: Labeling (RCRA Compliance)

Since the chemical is not P-listed or U-listed, you must characterize it based on Generator Knowledge .

  • Label Text: "Hazardous Waste - Solid, Organic, N.O.S. (Not Otherwise Specified)"

  • Constituents: Explicitly list "6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one".

  • Hazards Checked: Toxic, Irritant.[3]

Part 4: Visualizing the Decision Logic

The following diagram outlines the decision tree for disposing of this specific compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste Generation: 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath dissolved in Solution StateCheck->LiquidPath In Solution SolidSeg Segregate from Oxidizers & Bases SolidPath->SolidSeg LiquidSeg Identify Solvent Type (Halo vs Non-Halo) LiquidPath->LiquidSeg PackSolid Package in HDPE/Glass Jar (Double Bag) SolidSeg->PackSolid PackLiquid Pour into Solvent Waste Carboy (Do NOT mix with Aqueous Base) LiquidSeg->PackLiquid Labeling Label: Hazardous Waste (Toxic/Irritant) PackSolid->Labeling PackLiquid->Labeling Pickup EHS Pickup / Incineration Labeling->Pickup

Figure 1: Operational decision tree for the segregation and packaging of oxazinone derivatives.

Part 5: Emergency Procedures (Spill Response)

Scenario: A 50g bottle drops and shatters on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary acute risk.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 dust mask or half-face respirator (P100).

  • Containment:

    • Dry Spill: Do not use water (prevents hydrolysis/spreading). Cover with a dust suppressant or gently sweep using a brush and dustpan into a sealable bag.

    • Wet Spill: Absorb with vermiculite or clay-based absorbent.

  • Decontamination: Wipe the surface with a mild soap solution (neutral pH). Avoid bleach or strong ammonia, which may react with residues.

  • Disposal: Label the debris as "Hazardous Waste - Debris contaminated with Oxazinone."

Part 6: Regulatory & Compliance Matrix
RegulationClassificationAction Required
EPA RCRA (40 CFR 261) Not Listed (P/U List)Determination by Generator Knowledge . Treat as Characteristic Waste if testing unavailable.
DOT (49 CFR) Not Regulated as Dangerous Goods (Solid)Unless mixed with flammable solvents.
SARA Title III Section 311/312Report as "Acute Health Hazard" if inventory > Threshold.
References
  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4][5] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: 29 CFR 1910.1200.[3] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one

Executive Summary & Risk Profile 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (CAS: 723262-95-1) is a chiral heterocyclic intermediate, often utilized as a "Williams lactone" equivalent or glycine template in the asymmetric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one (CAS: 723262-95-1) is a chiral heterocyclic intermediate, often utilized as a "Williams lactone" equivalent or glycine template in the asymmetric synthesis of


-amino acids.[1]

Critical Safety Notice: While specific toxicological data (RTECS) for this compound is limited, its structural classification as a cyclic imino-lactone dictates that it be handled under Universal Precaution protocols.[1] It possesses reactive electrophilic centers capable of interacting with biological nucleophiles (proteins/DNA).[1]

Immediate Directive:

  • Default Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potential Sensitizer.[2]

  • Reactivity: Moisture Sensitive (Hygroscopic).[1] Susceptible to hydrolysis.

  • Storage: Desiccated at Room Temperature (

    
    ), under inert atmosphere (Ar/
    
    
    
    ) preferred for long-term stability.

Chemical Profile & Identification

ParameterSpecification
IUPAC Name 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one
CAS Number 723262-95-1
Molecular Formula

Molecular Weight 203.24 g/mol
Appearance Light orange to yellow crystalline powder
Melting Point

Solubility Soluble in

, DCM, MeOH; Sparingly soluble in water (hydrolyzes)

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities


.
PPE Decision Logic

PPE_Workflow cluster_legend Protocol Legend Start Task Assessment Quantity Quantity > 1 Gram? Start->Quantity State Solid or Solution? Quantity->State No Resp_Upgrade REQUIRED: N95/P100 or Fume Hood Sash < 10 inches Quantity->Resp_Upgrade Yes State->Resp_Upgrade Solid (Dust Risk) Standard_PPE Standard PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves State->Standard_PPE Solution (Closed) Glove_Upgrade Double Glove: Inner: Nitrile Outer: Nitrile (Long Cuff) Resp_Upgrade->Glove_Upgrade Red = High Exposure Risk Red = High Exposure Risk Green = Standard Risk Green = Standard Risk Red = High Exposure Risk->Green = Standard Risk

Figure 1: PPE Selection Workflow based on physical state and quantity.[1]

Glove Compatibility Table

Due to the compound's solubility in chlorinated solvents (DCM, Chloroform), standard nitrile gloves provide limited protection if the compound is in solution.[1]

Solvent CarrierGlove MaterialBreakthrough TimeRecommendation
Solid (Powder) Nitrile (0.11 mm) > 480 minRecommended (Standard Lab Use)
DCM / Chloroform Nitrile (Standard)< 2 minDO NOT USE as primary barrier
DCM / Chloroform PVA or Laminate > 240 minRequired for organochlorine solutions
Methanol/Ethanol Nitrile (0.11 mm)> 30 minChange immediately upon splash

Operational Protocols

Weighing & Transfer (Solid State)
  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: The crystalline nature suggests potential for static charge.[1] Use an antistatic gun or polonium strip if powder disperses.

  • Technique:

    • Tare the receiving vessel (flask) before entering the hood if possible, or use a draft shield.

    • Transfer using a disposable antistatic spatula.

    • Immediately reseal the stock container. The imine/lactone moiety is moisture-sensitive; prolonged exposure to humid air will degrade purity.

Reaction Setup (Inert Atmosphere)

This compound is often used as a template for alkylations which require strong bases (e.g., NaHMDS, LDA).[1]

  • Drying: Ensure the reaction vessel is flame-dried or oven-dried (

    
    ).
    
  • Solvent: Use anhydrous THF or DCM.[1]

  • Addition: If adding as a solution, cannulate under positive Nitrogen/Argon pressure to prevent hydrolysis.

Emergency Spill Response

Spill_Response Spill Spill Detected Assess Assess State: Solid vs. Solution Spill->Assess Solid_Path Solid Spill Assess->Solid_Path Liquid_Path Solution Spill Assess->Liquid_Path Action_Solid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Solid_Path->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible materials Liquid_Path->Action_Liquid Disposal Label: 'Hazardous Waste' (Toxic/Irritant) Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Immediate spill response logic. Note the "Wet Method" for solids to prevent aerosolization.

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound may be toxic to aquatic life due to its biological activity as an amino acid precursor.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in THF/MeOH.[1]

    • Halogenated: If dissolved in DCM/Chloroform (Standard synthesis route).[1]

  • Deactivation (Quench):

    • Small residues on glassware can be deactivated by rinsing with a dilute acidic solution (1M HCl) followed by water, facilitating hydrolysis to the open-chain amino acid/phenylacetic acid derivatives, which are generally less hazardous before final disposal.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] "PubChem Compound Summary for CID 53446071." Retrieved from [Link][1]

Sources

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